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  • Product: Hydrastine
  • CAS: 118-08-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Hydrastine's Mechanism of Action on Calcium Channels

For Researchers, Scientists, and Drug Development Professionals Executive Summary Hydrastine, a naturally occurring isoquinoline alkaloid, has been identified as an inhibitor of L-type voltage-gated calcium channels. Thi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrastine, a naturally occurring isoquinoline alkaloid, has been identified as an inhibitor of L-type voltage-gated calcium channels. This guide provides a comprehensive overview of the current understanding of hydrastine's mechanism of action on these channels, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The primary active form is the (1R,9S)-β-hydrastine enantiomer, which has been shown to reduce intracellular calcium concentration by blocking the influx of calcium through L-type calcium channels. This inhibitory action has been demonstrated in neuronal cell models and suggests potential therapeutic applications for conditions where modulation of calcium influx is beneficial.

Core Mechanism of Action: L-Type Calcium Channel Inhibition

Hydrastine's primary mechanism of action on calcium channels is the inhibition of L-type voltage-gated calcium channels (L-VGCCs)[1][2]. This has been primarily demonstrated through studies on PC12 cells, a well-established model for neuronal function and calcium signaling.

The inhibitory effect of (1R,9S)-β-hydrastine is evident in its ability to block the sustained increase in intracellular calcium concentration ([Ca²⁺]i) induced by depolarization with high extracellular potassium (K⁺)[1]. This experimental approach is a standard method to specifically open voltage-gated calcium channels. The action of hydrastine in this context is comparable to that of nifedipine, a well-characterized L-type calcium channel blocker[1].

Signaling Pathway

The available evidence suggests a direct blockade of the L-type calcium channel by hydrastine. The inhibition of depolarization-induced calcium influx points towards an interaction with the channel protein itself, preventing the influx of calcium ions into the cell. This disruption of calcium entry is the initial step in the signaling cascade that leads to the observed downstream physiological effects.

Hydrastine_LType_CaChannel_Inhibition cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx High_K High Extracellular K⁺ (Depolarization) High_K->L_type_Ca_Channel Opens Hydrastine Hydrastine Hydrastine->L_type_Ca_Channel Inhibits Increased_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Increased_Ca Dopamine_Release Dopamine Release Increased_Ca->Dopamine_Release

Figure 1: Signaling pathway of hydrastine's inhibition of L-type calcium channels.

Quantitative Data

The primary quantitative data available for the action of hydrastine on calcium channel-mediated effects comes from studies on dopamine release in PC12 cells. The inhibition of L-type calcium channels by hydrastine leads to a reduction in dopamine secretion, an effect that has been quantified to determine its potency.

CompoundParameterValueCell LineConditionReference
(1R,9S)-β-hydrastineIC₅₀ (Dopamine Release Inhibition)66.5 µMPC12High K⁺ (56 mM) stimulation[1]
(1R,9S)-β-hydrastineInhibition of intracellular Ca²⁺ concentration18.4%PC1220 µM concentration

Experimental Protocols

The investigation of hydrastine's effect on calcium channels has primarily utilized calcium imaging techniques in a neuronal cell line model.

Cell Culture and Preparation
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used. These cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration in response to stimuli and the effect of hydrastine.

  • Calcium Indicator: Fura-2 AM is a ratiometric fluorescent dye often used for these experiments. Cells are loaded with Fura-2 AM, which becomes fluorescent upon binding to free calcium.

  • Protocol Outline:

    • PC12 cells are plated on coverslips and allowed to adhere.

    • Cells are loaded with Fura-2 AM in a physiological buffer.

    • After an incubation period, the cells are washed to remove extracellular dye.

    • The coverslip is mounted on a perfusion chamber on an inverted fluorescence microscope.

    • A baseline fluorescence is recorded.

    • The cells are perfused with a high potassium (e.g., 56 mM KCl) solution to induce depolarization and open voltage-gated calcium channels. This results in an increase in intracellular calcium, which is detected as an increase in Fura-2 fluorescence.

    • To test the effect of hydrastine, cells are pre-incubated with the compound before high potassium stimulation, or the compound is co-applied with the high potassium solution.

    • The fluorescence intensity is measured at two different excitation wavelengths (e.g., 340 nm and 380 nm), and the ratio of these intensities is used to calculate the intracellular calcium concentration.

Calcium_Imaging_Workflow Start Start: PC12 Cells on Coverslip Load_Fura2 Load with Fura-2 AM Start->Load_Fura2 Wash Wash to Remove Extracellular Dye Load_Fura2->Wash Mount Mount on Microscope Wash->Mount Baseline Record Baseline Fluorescence Mount->Baseline Stimulate Stimulate with High K⁺ Solution (with or without Hydrastine) Baseline->Stimulate Record_Fluorescence Record Fluorescence Changes Stimulate->Record_Fluorescence Analyze Analyze Data: Calculate [Ca²⁺]i Record_Fluorescence->Analyze

Figure 2: General workflow for calcium imaging experiments.
Dopamine Release Assay

  • Objective: To indirectly measure the effect of calcium channel blockade by quantifying a downstream physiological event.

  • Protocol Outline:

    • PC12 cells are cultured and prepared.

    • Cells are incubated with various concentrations of hydrastine.

    • Depolarization is induced using a high potassium solution to stimulate dopamine release.

    • The amount of dopamine released into the culture medium is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

    • The concentration of hydrastine that inhibits 50% of the stimulated dopamine release (IC₅₀) is calculated.

Selectivity and Further Research

Currently, the available data primarily points to the action of hydrastine on L-type calcium channels. There is a lack of information regarding its effects on other types of voltage-gated calcium channels, such as N-type (Caᵥ2.2) and T-type (Caᵥ3.1, Caᵥ3.2). Further research, particularly utilizing electrophysiological techniques like patch-clamping, is necessary to:

  • Directly measure the inhibitory effect of hydrastine on L-type calcium channel currents and determine a direct IC₅₀ value.

  • Investigate the binding site of hydrastine on the L-type calcium channel and determine if the interaction is competitive or non-competitive.

  • Assess the selectivity of hydrastine by testing its effects on other voltage-gated calcium channel subtypes.

Such studies would provide a more complete picture of hydrastine's pharmacological profile and its potential as a selective modulator of calcium signaling.

Hydrastine_Selectivity cluster_channels Voltage-Gated Calcium Channels Hydrastine Hydrastine L_type L-type (Caᵥ1.x) Hydrastine->L_type N_type N-type (Caᵥ2.2) Hydrastine->N_type T_type T-type (Caᵥ3.x) Hydrastine->T_type Inhibition Inhibition L_type->Inhibition Unknown_Effect_N Effect Unknown N_type->Unknown_Effect_N Unknown_Effect_T Effect Unknown T_type->Unknown_Effect_T

Figure 3: Current knowledge of hydrastine's selectivity for calcium channel subtypes.

References

Exploratory

The Alkaloid Hydrastine: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the natural sources and biosynthesis of hydrastine, a phthalideisoquinoline alkaloid of s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and biosynthesis of hydrastine, a phthalideisoquinoline alkaloid of significant pharmacological interest. This document details the primary plant sources, quantitative alkaloid content, and the intricate biosynthetic pathway leading to its formation. Furthermore, it furnishes detailed experimental protocols for the extraction, isolation, and quantification of hydrastine, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Hydrastine

Hydrastine is predominantly found in the plant kingdom, with its primary and most commercially significant source being Goldenseal (Hydrastis canadensis L.) .[1][2] This perennial herb, belonging to the buttercup family (Ranunculaceae), is native to eastern North America.[2] The alkaloid is concentrated in the rhizomes and roots of the plant. While other plants within the Ranunculaceae and Papaveraceae families produce a variety of isoquinoline alkaloids, hydrastine is a characteristic constituent of Hydrastis canadensis.[2]

Quantitative Content of Hydrastine in Hydrastis canadensis

The concentration of hydrastine in the dried rhizomes and roots of Hydrastis canadensis can vary depending on factors such as plant age, growing conditions, and harvest time. The table below summarizes the reported quantitative data for hydrastine content.

Plant MaterialHydrastine Content (% w/w)Reference(s)
Dried Rhizome and Root0.4 - 6.0[3][4]
Powdered Root Material and Capsules0.2 - 4.0[3][4][5]
Liquid Tincture4000 - 5000 µg/mL[3][4][5]

Biosynthesis of Hydrastine

The biosynthesis of hydrastine is a complex enzymatic process that originates from the amino acid tyrosine.[6][7] The pathway involves the convergence of two tyrosine-derived units to form the core isoquinoline skeleton, which is then further modified to yield hydrastine. Key intermediates in this pathway include dopamine and (S)-canadine.[6][7][8]

Biosynthetic Pathway from Tyrosine

The biosynthetic pathway of hydrastine can be visualized as a series of enzymatic conversions, starting from the primary precursor L-tyrosine.

Hydrastine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tyrosine Decarboxylase Four_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->Four_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Four_HPAA->Norcoclaurine Norcoclaurine Synthase Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O-methyltransferase N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-methyltransferase Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline N-Methylcoclaurine 3'-hydroxylase Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine Scoulerine 9-O-methyltransferase Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine (S)-Canadine Synthase (CYP719A21) N_Methylcanadine (S)-N-Methylcanadine Canadine->N_Methylcanadine (S)-Tetrahydroprotoberberine N-methyltransferase (TNMT) One_Hydroxy_N_Methylcanadine 1-Hydroxy-N-methylcanadine N_Methylcanadine->One_Hydroxy_N_Methylcanadine N-Methylcanadine 1-hydroxylase (CYP82Y1) Hydrastine Hydrastine One_Hydroxy_N_Methylcanadine->Hydrastine Multiple Steps

Biosynthetic pathway of hydrastine.
Key Enzymes in the Biosynthetic Pathway

Several key enzymes have been identified and characterized that catalyze critical steps in the biosynthesis of hydrastine precursors.

  • Tyrosine Decarboxylase: Converts L-tyrosine to tyramine, a precursor to dopamine.

  • Norcoclaurine Synthase: Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step in benzylisoquinoline alkaloid biosynthesis.

  • Berberine Bridge Enzyme (BBE): Catalyzes the formation of the berberine bridge in (S)-reticuline to yield (S)-scoulerine.

  • (S)-Canadine Synthase (CYP719A21): A cytochrome P450 enzyme that forms the methylenedioxy bridge in (S)-tetrahydrocolumbamine to produce (S)-canadine.[9][10][11]

  • (S)-Tetrahydroprotoberberine N-methyltransferase (TNMT): Catalyzes the N-methylation of (S)-canadine to form (S)-N-methylcanadine.[12][13]

  • N-Methylcanadine 1-hydroxylase (CYP82Y1): A cytochrome P450 enzyme that hydroxylates N-methylcanadine at the C1 position, a key step towards the formation of the phthalideisoquinoline core.[14][15][16]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantitative analysis of hydrastine from plant materials.

Extraction of Hydrastine from Hydrastis canadensis

The following protocol is based on a widely used method for the extraction of hydrastine and other alkaloids from goldenseal for analytical purposes.[3][4][5]

Principle: Hydrastine and berberine are extracted from the plant matrix using an acidified water and acetonitrile solution.

Materials:

  • Powdered Hydrastis canadensis root and rhizome

  • Extraction Solvent: Water:Acetonitrile:Phosphoric Acid (70:30:0.1, v/v/v)

  • Sonicator

  • Centrifuge

  • Volumetric flasks

Procedure:

  • Weigh accurately about 250 mg of powdered plant material into a centrifuge tube.

  • Add 25.0 mL of the extraction solvent to the tube.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm filter into an HPLC vial for analysis.

Isolation of (-)-β-Hydrastine by Flash Column Chromatography

This protocol describes the isolation of (-)-β-hydrastine from a plant extract using flash column chromatography.[17]

Principle: Flash column chromatography is used to separate hydrastine from other components of the plant extract based on polarity. A gradient elution is employed to first elute less polar compounds, followed by the elution of hydrastine.

Materials:

  • Crude methanolic extract of Hydrastis canadensis

  • Silica gel for flash chromatography

  • Solvents: Pentane, Ethyl Acetate, Methanol

  • Flash chromatography column and system

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare a crude methanolic extract of the plant material.

  • Pack a flash chromatography column with silica gel and equilibrate with pentane.

  • Dissolve the crude extract in a minimal amount of methanol and load it onto the column.

  • Elute the column with a gradient of pentane and ethyl acetate.

    • Start with 100% pentane to elute non-polar compounds.

    • Gradually increase the proportion of ethyl acetate to elute compounds of increasing polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing hydrastine.

  • Combine the hydrastine-containing fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain purified (-)-β-hydrastine.

Quantitative Analysis of Hydrastine by High-Performance Liquid Chromatography (HPLC)

The following is a validated HPLC method for the quantification of hydrastine.[3][4][5][18][19][20]

Principle: Reversed-phase HPLC with UV detection is used to separate and quantify hydrastine in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a series of standard solutions of hydrastine of known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the hydrastine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of hydrastine in the sample by using the calibration curve.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the extraction and analysis of hydrastine, as well as the logical relationship of the key enzymes in its biosynthetic pathway.

Extraction_Workflow Start Plant Material (Hydrastis canadensis) Grinding Grinding and Powdering Start->Grinding Extraction Solvent Extraction (Acidified Acetonitrile/Water) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Flash Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC-UV) Crude_Extract->Analysis Pure_Hydrastine Pure Hydrastine Purification->Pure_Hydrastine Quantitative_Data Quantitative Data Analysis->Quantitative_Data

General workflow for hydrastine extraction and analysis.

Enzyme_Logic Reticuline (S)-Reticuline Berberine Bridge Enzyme (BBE) Scoulerine (S)-Scoulerine Scoulerine 9-O-methyltransferase Reticuline:enz->Scoulerine:pre Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine (S)-Canadine Synthase (CYP719A21) Scoulerine:enz->Tetrahydrocolumbamine:pre Canadine (S)-Canadine (S)-Tetrahydroprotoberberine N-methyltransferase (TNMT) Tetrahydrocolumbamine:enz->Canadine:pre N_Methylcanadine (S)-N-Methylcanadine N-Methylcanadine 1-hydroxylase (CYP82Y1) Canadine:enz->N_Methylcanadine:pre Phthalideisoquinoline_Core {Phthalideisoquinoline Core} N_Methylcanadine:enz->Phthalideisoquinoline_Core

Key enzymatic steps in hydrastine biosynthesis.

References

Foundational

Pharmacological Properties of Hydrastine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the pharmacological properties of hydrastine, an isoquinoline alkaloid primarily sourced from the gold...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of hydrastine, an isoquinoline alkaloid primarily sourced from the goldenseal plant (Hydrastis canadensis). The document details its mechanisms of action, stereoisomer-specific activities, and effects on various physiological systems, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Pharmacological Profile

Hydrastine is a bioactive alkaloid with a range of pharmacological effects, including vasoconstrictive, antimicrobial, neuroactive, and potential anticancer properties.[1] Its activity is highly dependent on its stereochemistry. The two primary stereoisomers, (+)-hydrastine and (-)-β-hydrastine, exhibit distinct pharmacological profiles. While often studied as a component of goldenseal extracts, isolated hydrastine isomers have been shown to interact with specific molecular targets.

Stereoisomer-Specific Activity

The pharmacological actions of hydrastine are notably stereoselective. (+)-Hydrastine is a potent convulsant and a competitive antagonist of the GABA-A receptor.[2] In contrast, (-)-β-hydrastine is recognized as a novel inhibitor of p21-activated kinase 4 (PAK4) and demonstrates antiproliferative and anti-invasive properties in cancer cells.[3] This distinction is critical for research and drug development, as the therapeutic potential and toxicological profile differ significantly between isomers.

Key Mechanisms of Action and Signaling Pathways

Hydrastine alkaloids exert their effects through modulation of several key signaling pathways. The most well-documented mechanisms include GABA-A receptor antagonism, PAK4 kinase inhibition, and interference with calcium signaling.

GABA-A Receptor Antagonism by (+)-Hydrastine

(+)-Hydrastine acts as a potent competitive antagonist at mammalian GABA-A receptors, which are ligand-gated ion channels responsible for mediating fast synaptic inhibition in the central nervous system.[2] By binding to the receptor, (+)-hydrastine blocks the action of the endogenous ligand, gamma-aminobutyric acid (GABA), preventing the influx of chloride ions and leading to neuronal hyperexcitability. This mechanism underlies its observed convulsant effects.[2]

GABAA_Antagonism cluster_receptor GABA-A Receptor Chloride Channel cluster_action Normal Action cluster_inhibition Hydrastine Action receptor GABA-A Receptor GABA Binding Site Neuron Postsynaptic Neuron GABA GABA GABA->receptor:gate Binds GABA_Action Channel Opens Cl⁻ Influx Hyperpolarization (Inhibition) Hydrastine (+)-Hydrastine Hydrastine->receptor:gate Blocks Hydrastine_Action Channel Remains Closed No Cl⁻ Influx Hyperexcitability Chloride

Caption: Competitive antagonism of the GABA-A receptor by (+)-hydrastine.

PAK4 Kinase Inhibition by (-)-β-Hydrastine

(-)-β-Hydrastine has been identified as a novel inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and motility.[1][3] By inhibiting PAK4's kinase activity, (-)-β-hydrastine disrupts downstream signaling cascades, leading to cell cycle arrest, induction of apoptosis, and suppression of cancer cell migration and invasion.[3] Specifically, it has been shown to block the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways.[3]

PAK4_Inhibition cluster_proliferation Proliferation & Cell Cycle cluster_invasion Migration & Invasion cluster_apoptosis Apoptosis Hydrastine (-)-β-Hydrastine PAK4 PAK4 Kinase Hydrastine->PAK4 Inhibits Cyclins Cyclin D1/D3 CDK2/4/6 PAK4->Cyclins LIMK1 PAK4/LIMK1/Cofilin Pathway PAK4->LIMK1 SCG10 PAK4/SCG10 Pathway PAK4->SCG10 MMP2 PAK4/MMP2 Pathway PAK4->MMP2 Mito Mitochondrial Pathway PAK4->Mito G1_Arrest G1 Phase Cell Cycle Arrest Cyclins->G1_Arrest Invasion_Suppression Suppression of Migration & Invasion LIMK1->Invasion_Suppression SCG10->Invasion_Suppression MMP2->Invasion_Suppression Apoptosis_Induction Induction of Apoptosis Mito->Apoptosis_Induction

Caption: Downstream effects of PAK4 kinase inhibition by (-)-β-hydrastine.

Interference with Calcium Channels

Hydrastine has been reported to interfere with calcium channel pathways, suggesting potential vasodilatory and antispasmodic effects.[4] Calcium channel blockers (CCBs) typically inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac cells.[5] This reduction in intracellular calcium prevents the activation of myosin light-chain kinase, leading to muscle relaxation, vasodilation, and a decrease in blood pressure.[2] While the precise mechanism and specific calcium channel subtype targeted by hydrastine are not fully elucidated, its effects are consistent with L-type channel blockade.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for hydrastine alkaloids.

Table 1: Neuroactivity and Receptor Binding

Compound Assay Target/System Value Comparator Reference(s)
(+)-Hydrastine Convulsant Activity Mice (i.v.) CD₅₀: 0.16 mg/kg Bicuculline (CD₅₀: 0.32 mg/kg) [2]
(+)-Hydrastine GABA-A Antagonism Guinea-pig ileum pA₂: 6.5 Bicuculline (pA₂: 6.1) [2]
(+)-Hydrastine Receptor Binding High-affinity GABA-A sites IC₅₀: 2.37 µM Bicuculline (IC₅₀: 19.7 µM) [2]
(+)-Hydrastine Receptor Binding Low-affinity GABA-A sites IC₅₀: 0.4 µM Bicuculline (IC₅₀: 2.3 µM) [2]
(-)-β-Hydrastine Enzyme Inhibition Tyrosine Hydroxylase (PC12 cells) IC₅₀: 20.7 µM - [6]

| (-)-β-Hydrastine | Transporter Inhibition | Organic Cation Transporter 1 (OCT1) | IC₅₀: 6.6 µM | - |[6] |

Table 2: Antimicrobial and Cytotoxic Activity

Compound/Extract Assay Organism/Cell Line Value (MIC or IC₅₀) Notes Reference(s)
β-Hydrastine MIC Assay Various Bacteria MICs determined Specific values not in abstract, but study confirms activity of the isolated alkaloid. [7]
Hydrastine MIC Assay S. aureus >300 µg/mL Low intrinsic activity; may act synergistically. [3]

| (-)-β-Hydrastine | Cell Viability | PC12 (Pheochromocytoma) | Significant cytotoxicity at 500-750 µM | Concentration and time-dependent decrease in viability. |[6] |

Table 3: Human Pharmacokinetics (Single Oral Dose of Goldenseal)

Parameter Value (Mean ± SD) Conditions Reference(s)
Cₘₐₓ (Max. Concentration) 225 ± 100 ng/mL 2.7g goldenseal (78 mg hydrastine) [8]
Tₘₐₓ (Time to Max. Conc.) 1.5 ± 0.3 hours 2.7g goldenseal (78 mg hydrastine) [8]

| Elimination Half-life (t₁/₂) | 4.8 ± 1.4 hours | 2.7g goldenseal (78 mg hydrastine) |[8] |

Detailed Experimental Protocols

Protocol: GABA-A Receptor Binding Assay ([³H]Muscimol)

This protocol describes a competitive radioligand binding assay to measure the affinity of a test compound (e.g., (+)-hydrastine) for the GABA-A receptor, adapted from established methodologies.[9][10][11]

4.1.1 Membrane Preparation

  • Homogenize rat brains in 20 volumes (w/v) of ice-cold 0.32 M sucrose buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the resulting pellet in ice-cold deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice with binding buffer (50 mM Tris-HCl, pH 7.4).

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL and store at -70°C.

4.1.2 Binding Assay

  • On the day of the assay, thaw the membrane preparation and wash twice with binding buffer via centrifugation.

  • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

  • Add 100 µL of membrane homogenate (0.1-0.2 mg protein) to each tube.

  • Add 50 µL of [³H]muscimol (e.g., 5 nM final concentration).

  • For non-specific binding, add 50 µL of 10 mM GABA. For competition assays, add 50 µL of the test compound at varying concentrations.

  • Incubate the tubes at 4°C for 45 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4.1.3 Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]muscimol binding) using non-linear regression analysis.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Homogenize Rat Brains in Sucrose Buffer p2 Centrifuge (Low Speed) Collect Supernatant p1->p2 p3 Centrifuge (High Speed) Collect Pellet p2->p3 p4 Wash Pellet Multiple Times in Binding Buffer p3->p4 p5 Resuspend to Final Protein Concentration p4->p5 a1 Incubate Membranes with [³H]Muscimol & Test Compound p5->a1 a2 Separate Bound & Free Ligand (Rapid Filtration) a1->a2 a3 Wash Filters a2->a3 a4 Quantify Radioactivity (Scintillation Counting) a3->a4 d1 Calculate Specific Binding a4->d1 d2 Plot Competition Curve d1->d2 d3 Determine IC₅₀ Value d2->d3

Caption: General workflow for a competitive radioligand binding assay.

Protocol: PAK4 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to determine the inhibitory effect of a compound (e.g., (-)-β-hydrastine) on PAK4 kinase activity using a luminescence-based assay that measures ADP production.

4.2.1 Assay Setup

  • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare a master mix containing the kinase substrate (e.g., PAKtide) and ATP in 1x Kinase Assay Buffer.

  • In a white 96-well plate, add 2.5 µL of the test inhibitor ((-)-β-hydrastine) at various concentrations to the "Test Inhibitor" wells.

  • Add 2.5 µL of vehicle (e.g., 10% DMSO in buffer) to "Positive Control" and "Blank" wells.

  • Add 12.5 µL of the Substrate/ATP master mix to the "Test Inhibitor" and "Positive Control" wells.

  • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

4.2.2 Kinase Reaction

  • Dilute recombinant PAK4 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µL of diluted PAK4 kinase to the "Test Inhibitor" and "Positive Control" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

4.2.3 Detection

  • Add 25 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP.

  • Incubate at room temperature for 30-45 minutes to allow the luciferase reaction to stabilize.

  • Measure luminescence using a plate reader.

4.2.4 Data Analysis

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an agent against a specific bacterium.[8]

4.3.1 Preparation

  • Prepare a stock solution of hydrastine in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of the hydrastine stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with bacteria, no drug) and a negative control (broth only) on each plate.

4.3.2 Incubation and Reading

  • Add the standardized bacterial inoculum to each well containing the diluted hydrastine and control wells.

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

Conclusion

The alkaloids of Hydrastis canadensis, particularly hydrastine, present a complex and compelling pharmacological profile. The distinct, stereoisomer-specific mechanisms of action—GABA-A antagonism for (+)-hydrastine and PAK4 kinase inhibition for (-)-β-hydrastine—highlight the necessity for careful characterization in any research or drug development context. While quantitative data on its anticancer and antimicrobial activities are still emerging, the existing evidence points to hydrastine as a valuable lead compound for further investigation in neuroscience and oncology. The provided protocols offer standardized methodologies for researchers to quantitatively assess these properties and contribute to a more complete understanding of this multifaceted natural product.

References

Exploratory

Chemical structure and derivatives of hydrastine

An In-depth Technical Guide to the Chemical Structure and Derivatives of Hydrastine Introduction Hydrastine is a phthalideisoquinoline alkaloid first isolated in 1851 by Alfred P. Durand. It is one of the major alkaloid...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Derivatives of Hydrastine

Introduction

Hydrastine is a phthalideisoquinoline alkaloid first isolated in 1851 by Alfred P. Durand. It is one of the major alkaloid constituents of goldenseal (Hydrastis canadensis), a perennial herb belonging to the buttercup family (Ranunculaceae).[1][2][3][4] Historically, goldenseal has been used in traditional North American herbal medicine to treat a variety of conditions, including inflammation and infections.[4][5][6] Hydrastine, along with other alkaloids like berberine and canadine, contributes to the plant's pharmacological effects.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure of hydrastine, its derivatives, physicochemical properties, and biological activities, with a focus on experimental methodologies and mechanisms of action relevant to researchers and drug development professionals.

Core Chemical Structure of Hydrastine

Hydrastine is a naturally occurring isoquinoline alkaloid.[3] The most common natural form is (-)-β-hydrastine.[7] Its structure consists of two main moieties: an isoquinoline ring system and a phthalide ring system, connected by a carbon-carbon bond.[8]

hydrastine_structure cluster_isoquinoline Tetrahydroisoquinoline Moiety cluster_phthalide Phthalide Moiety C1 C1 N N C9 C9 C8 C8 C9->C8 C9-C1' bond O O C=O C=O Structure Annotation1 Lactone Ring Annotation2 Methylenedioxy Group Annotation3 Dimethoxy Groups

Caption: Core chemical structure of (-)-β-hydrastine.

Physicochemical and Spectroscopic Data

The chemical properties of hydrastine have been well-characterized. The compound is a white powder.[9] Detailed physicochemical and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of Hydrastine

PropertyValueReference
Molecular FormulaC₂₁H₂₁NO₆[3][10]
Molecular Weight383.39 g/mol [3][9]
IUPAC Name(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1][3]dioxolo[4,5-g]isoquinolin-5-yl]-2-benzofuran-1(3H)-one
CAS Number118-08-1 [(-)-hydrastine][3][9]
Melting Point132-133 °C[11]
XLogP2.6 - 2.7[10]
Topological Polar Surface Area66.5 Ų[10]
Solubility (in 100 mL at room temp)Water: 0.003 g, Ethanol: 0.83 g, Ether: 1.2 g, Chloroform: 7.14 g, Benzene: 5.3 g[11]

Table 2: Spectroscopic Data for (-)-β-Hydrastine

TechniqueKey Signals / PeaksReference
¹H NMR (DMSO-d₆)Signals detectable at 7.82 ppm (s, 1H) and 7.37 ppm (s, 1H) are characteristic. The resonance positions and multiplicity are highly solvent-dependent.[12][13]
¹³C NMR Data available in literature for structural confirmation.[13]
IR Spectroscopy Strong absorption at 1756 cm⁻¹ (C=O stretching of the lactone group). Characteristic peaks for C-H, C=C, and C-O stretching are also present.[13]
Mass Spectrometry (LC-ESI-QQQ, Positive)[M+H]⁺ precursor adduct at m/z 384.2. Collision-induced dissociation (CID) causes facile cleavage of the C1-C9 bond, yielding a major fragment at m/z 190.[8][10]

Derivatives of Hydrastine

Research into hydrastine has led to the synthesis and evaluation of numerous derivatives, often aimed at enhancing its biological activity or exploring structure-activity relationships (SAR). Hydrazide-hydrazone derivatives, in particular, have been a significant focus due to their broad pharmacological potential.

Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazones are a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[14] The synthesis of these derivatives from hydrastine or related precursors allows for the introduction of various substituents, leading to diverse pharmacological profiles.

hydrazide_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Hydrazide Aryl Hydrazide (e.g., from Hydrastine precursor) Condensation Acid-Catalyzed Condensation Hydrazide->Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Condensation Hydrazone Hydrazide-Hydrazone Derivative Condensation->Hydrazone Formation of -NH-N=CH- group

Caption: General synthesis workflow for hydrazide-hydrazone derivatives.

Table 3: Biological Activities of Selected Hydrazide-Hydrazone Derivatives

Derivative ClassBiological ActivityKey FindingsReference
2-Arylquinoline-4-carboxylic acid hydrazide–hydrazonesAntimicrobialEvaluated for in vitro antimicrobial activity.[15]
Pyrroloquinoxaline hydrazinesCytotoxic (Anticancer)Showed sub-micromolar IC₅₀ values in multiple cancer cell lines; induced apoptosis.[16]
Biphenyl-4-carboxylic acid hydrazide-hydrazonesAntimicrobialDemonstrated activity against various bacterial strains.[17]
Coumarin-substituted hydrazonesAnti-leukemic7-Hydroxy-8-acetylcoumarin benzoylhydrazone was studied for anti-leukemic properties.[15]

Experimental Protocols

This section details methodologies for the isolation of hydrastine, synthesis of derivatives, and biological evaluation, as cited in the literature.

Isolation of (-)-β-Hydrastine from Hydrastis canadensis

This protocol is adapted from a laboratory practical for undergraduate students, emphasizing a miniature and sustainable scale.[6]

  • Extraction: Commercially available goldenseal root powder is used as the starting material.

  • Chromatography: Flash column chromatography is employed for separation.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient mobile phase is utilized to effectively separate (-)-β-hydrastine from other alkaloids like berberine.

  • Fraction Collection: Fractions are collected and monitored for the presence of the target compound.

  • Identification and Confirmation: The identity and purity of the isolated (-)-β-hydrastine are confirmed using spectroscopic methods.

    • NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT 135, H-H COSY, HSQC, and HMBC spectra are recorded.[13]

    • IR Spectroscopy: The presence of the characteristic lactone C=O stretch (approx. 1756 cm⁻¹) is confirmed.[13]

Synthesis of Hydrazide-Hydrazone Derivatives

The following is a general procedure for the acid-catalyzed condensation of hydrazides with aldehydes to form hydrazones.[18]

  • Reactants: The appropriate substituted hydrazide (e.g., 2-phenoxybenzoic acid hydrazide) and a corresponding aldehyde are used as starting materials.[18]

  • Solvent and Catalyst: The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalytic amount of acid (e.g., concentrated hydrochloric acid).

  • Reaction Conditions: The mixture is heated under reflux for a specified period (e.g., 8 hours).

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone product) is filtered, washed, and purified, often by recrystallization from a suitable solvent like methanol.[19]

  • Structural Confirmation: The structures of the synthesized compounds are confirmed by IR, ¹H-NMR, and Mass spectrometry.[18]

Biological Evaluation Protocol: In Vitro Anticancer Assay

This protocol describes the MTT assay used to evaluate the cytotoxic activity of synthesized hydrazide-hydrazone derivatives against human cancer cell lines.[20]

  • Cell Lines: A panel of human cancer cell lines is used, such as PC-3 (prostate), MCF-7 (breast), and HT-29 (colon).[20]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a defined period (e.g., 48 hours). A standard chemotherapeutic agent (e.g., paclitaxel) is used as a positive control.

  • MTT Assay:

    • After incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is calculated using a suitable software program (e.g., GraphPad Prism).[20]

Mechanism of Action and Signaling Pathways

Hydrastine and its stereoisomers exhibit a range of pharmacological activities by interacting with various biological targets.

Inhibition of p21-Activated Kinase 4 (PAK4)

(-)-β-Hydrastine has been identified as an inhibitor of PAK4, a serine/threonine kinase involved in cellular processes like cytoskeletal dynamics, cell motility, and survival.[7] Overexpression of PAK4 is associated with cancer progression, making it a target for anticancer drug development.

pak4_pathway Hydrastine (-)-β-Hydrastine PAK4 PAK4 Kinase Hydrastine->PAK4 Inhibits Substrate Downstream Substrates (e.g., LIMK1, GEF-H1) PAK4->Substrate Phosphorylates Survival Cell Survival PAK4->Survival Cytoskeleton Cytoskeletal Reorganization Substrate->Cytoskeleton Motility Cell Motility & Invasion Cytoskeleton->Motility

Caption: Inhibition of the PAK4 signaling pathway by (-)-β-hydrastine.

Antagonism of GABA-A Receptors

(+)-Hydrastine, the enantiomer of the more common (-)-hydrastine, is a potent competitive antagonist at mammalian GABA-A receptors.[21] Its activity is stereoselective and significantly more potent than its (-) counterpart and even the classic GABA-A antagonist, bicuculline.[21]

Table 4: Comparative Activity at GABA-A Receptors

CompoundActivity MetricValue
(+)-Hydrastine Convulsant Activity (CD₅₀, mice)0.16 mg/kg (i.v.)
GABA-A Antagonism (pA₂)6.5
[³H]-muscimol binding (IC₅₀)2.37 µM
GABA-stimulated [³H]-diazepam binding (IC₅₀)0.4 µM
(-)-Hydrastine Convulsant Activity (CD₅₀, mice)~28.8 mg/kg (180x less potent)
Bicuculline Convulsant Activity (CD₅₀, mice)0.32 mg/kg (i.v.)
GABA-A Antagonism (pA₂)6.1
[³H]-muscimol binding (IC₅₀)19.7 µM
GABA-stimulated [³H]-diazepam binding (IC₅₀)2.3 µM
Data sourced from a study by Huang and Johnston (1990).[21]
Interference with Calcium Channels

(-)-Hydrastine's mode of action has also been linked to interference with calcium channel pathways.[3][9] This interaction suggests potential vasodilatory and antispasmodic effects, which aligns with some of the traditional uses of goldenseal for smooth muscle-related conditions.[2][3]

Metabolism and Pharmacokinetics

Studies in humans have shown that after a single oral dose of goldenseal extract, hydrastine is rapidly and extensively metabolized.[22]

  • Pharmacokinetic Parameters: Following a single oral dose of a goldenseal extract containing 78 mg of hydrastine, the maximal serum concentration (Cₘₐₓ) was 225 ± 100 ng/mL, reached at a Tₘₐₓ of 1.5 ± 0.3 hours. The elimination half-life was determined to be 4.8 ± 1.4 hours.[22][23]

  • Metabolic Pathways: Hydrastine undergoes extensive Phase I and Phase II metabolism.

    • Phase I: Biotransformations include O-demethylation, N-demethylation, reduction, hydroxylation, lactone hydrolysis, and dehydrogenation.[22]

    • Phase II: The primary metabolites are glucuronide and sulfate conjugates.[22]

  • Metabolite Identification: Metabolites in human serum and urine have been identified using advanced mass spectrometric techniques, including accurate mass measurement and product ion scanning with Q-ToF and triple quadrupole instruments.[22][23] The identity of Phase II metabolites was confirmed by enzymatic hydrolysis using β-glucuronidase and sulfatase.[22][23]

Conclusion

Hydrastine remains a molecule of significant interest to medicinal chemists and pharmacologists. Its complex chemical structure provides a scaffold for the development of novel derivatives with a wide spectrum of biological activities. The detailed understanding of its physicochemical properties, mechanisms of action, and metabolic pathways, supported by robust experimental protocols, provides a solid foundation for future research. The development of synthetic derivatives, particularly hydrazones, continues to be a promising avenue for discovering new therapeutic agents targeting cancer, microbial infections, and neurological disorders. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles.

References

Foundational

A Historical Perspective on the Discovery of Hydrastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive historical perspective on the discovery, isolation, and structural elucidation of hydrastine, a phtha...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical perspective on the discovery, isolation, and structural elucidation of hydrastine, a phthalideisoquinoline alkaloid from the roots of Hydrastis canadensis (Goldenseal). It details the seminal work of the pioneering chemists of the 19th and early 20th centuries, presenting their findings, experimental methodologies, and the logical progression that led to the understanding of this complex natural product. This document collates historical quantitative data, outlines early experimental protocols, and employs modern visualization tools to illustrate the scientific journey from initial observation to the final structural determination.

Introduction

The story of hydrastine is a compelling narrative of chemical discovery that spans over half a century. From its initial isolation in the mid-19th century to the intricate process of unraveling its molecular architecture in the early 20th century, the study of hydrastine showcases the evolution of organic chemistry. This guide aims to provide a detailed technical account of this historical journey, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

The Discovery and Initial Characterization

Hydrastine was first isolated in 1851 by Alfred P. Durand.[1] However, it was the subsequent work of J. Dyson Perrins in 1862 that brought the alkaloid to broader scientific attention.[2] Perrins is credited with the first detailed report on the isolation of hydrastine from the roots of Hydrastis canadensis.

Early Isolation Protocols
  • Extraction: The dried and powdered rhizomes of Hydrastis canadensis were extracted with an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble.

  • Basification: The acidic extract was then treated with a base, such as ammonia, to deprotonate the alkaloids and precipitate them out of the solution.

  • Solvent Extraction: The crude alkaloid precipitate was then dissolved in an organic solvent, such as ether or chloroform, to separate it from water-soluble impurities.

  • Crystallization: The solvent was evaporated, and the resulting residue was purified by repeated crystallization, typically from ethanol.

G

Early Physical and Chemical Properties

The initial characterization of hydrastine relied on classical methods of physical and chemical analysis. The following table summarizes some of the earliest reported quantitative data.

PropertyReported Value(s)Investigator(s) / YearNotes
Melting Point 132-133 °CUnknownThis value is closer to the modern accepted value.
145 °CDottThe reason for this discrepancy is not documented.
Solubility (g/100mL at room temperature)
Water0.003Unknown
Ethanol0.83Unknown
Ether1.2Unknown
Chloroform7.14Unknown
Carbon Tetrachloride0.12Unknown
Ethyl Acetate4.0Unknown
Petroleum Ether0.073Unknown
Benzene5.3Unknown

Historical data sourced from a 2024 publication referencing early 20th-century work.[3]

The Quest for the Molecular Structure

The determination of hydrastine's complex molecular structure was a significant undertaking that spanned several decades and involved numerous prominent chemists.

Elemental Analysis and Early Formula Determination

In 1884, Frederick B. Power conducted a detailed chemical analysis of hydrastine, including elemental analysis.[2] His work led to the proposal of the molecular formula C22H23NO6 .[2] This formula, while incorrect by modern standards (C21H21NO6), was a crucial step in the journey to understanding the molecule's composition and was the accepted formula for many years. The discrepancy likely arose from the limitations of 19th-century analytical techniques.

Structural Elucidation by Degradation and Synthesis

The structural elucidation of hydrastine was a collaborative and international effort, with significant contributions from the laboratories of Martin Freund and Paul Fritsch in Germany, and later, Sir Robert Robinson in the United Kingdom.[1] Their work, primarily conducted in the late 19th and early 20th centuries, involved a series of elegant degradation experiments and ultimately, a total synthesis.

The key steps in the structural elucidation were:

  • Oxidative Degradation: Treatment of hydrastine with oxidizing agents, such as nitric acid or potassium permanganate, was found to cleave the molecule into two main fragments: opianic acid and hydrastinine . This was a pivotal discovery, as both of these degradation products were of known or more easily determinable structures.

  • Characterization of Degradation Products: The identification of opianic acid, a substituted phthalic acid derivative, revealed the nature of one part of the hydrastine molecule. The structure of hydrastinine, a substituted isoquinoline derivative, was also determined through further degradation and synthesis.

  • Reconstruction of the Molecule: Based on the structures of the degradation products, chemists could deduce how they were linked in the original hydrastine molecule. This led to the proposal of the correct phthalideisoquinoline skeleton.

G

Early Pharmacological Investigations

Early pharmacological studies of hydrastine, conducted in the late 19th and early 20th centuries, revealed a range of physiological effects. These investigations were primarily phenomenological, observing the overall effects of the compound on animal models.

Key reported actions included:

  • Convulsant effects: In some animal models, hydrastine was observed to induce convulsions.

  • Cardiac effects: It was reported to have a depressant effect on the heart.

  • Uterine and intestinal stimulant actions: Hydrastine was found to stimulate contractions of the uterus and intestines.

It is important to note that these early studies lacked the modern understanding of molecular targets and signaling pathways. The observed effects were not attributed to specific receptor interactions or enzymatic inhibition.

Conclusion

The historical journey of hydrastine's discovery and characterization is a testament to the ingenuity and perseverance of early chemists. From its initial isolation from a traditional medicinal plant to the meticulous unraveling of its complex structure, the study of hydrastine has contributed significantly to the field of natural product chemistry. This historical perspective not only illuminates the origins of our knowledge of this important alkaloid but also provides a valuable context for ongoing research into its pharmacological properties and potential therapeutic applications.

References

Exploratory

Spectroscopic analysis of hydrastine (NMR, Mass Spec, IR)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the spectroscopic properties of hydrastine, a prominent isoquinoline alkaloid found in the medicinal p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of hydrastine, a prominent isoquinoline alkaloid found in the medicinal plant Goldenseal (Hydrastis canadensis). This document details the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data of hydrastine, offering valuable insights for its identification, characterization, and quantification in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The resonance positions and multiplicity of hydrastine's ¹H signals are highly dependent on the solvent used for analysis.[1] A complete spectral assignment requires a combination of 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, DEPT 135, H-H COSY, HSQC, and HMBC spectra.[1]

¹H NMR Spectroscopy: The ¹H NMR spectrum of hydrastine displays a series of signals corresponding to its unique arrangement of protons. Key regions of the spectrum include aromatic protons, methoxy group protons, and protons of the tetrahydroisoquinoline and phthalide ring systems. The chemical shifts and coupling constants of these protons provide crucial information for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of hydrastine reveals the chemical environment of each carbon atom in the molecule. The spectrum is characterized by signals from the aromatic rings, the methoxy groups, the lactone carbonyl group, and the aliphatic carbons of the heterocyclic rings.

Table 1: Representative ¹H NMR Data for Hydrastine (Solvent Dependent)
ProtonChemical Shift (ppm) RangeMultiplicity
Aromatic Protons6.0 - 7.5Various
Methyleneoxy Protons~5.9s
Methine Protons3.0 - 5.5Various
Methylene Protons2.5 - 3.5Various
N-Methyl Protons~2.5s
Methoxy Protons3.7 - 4.0s

Note: This table is a generalized representation. Actual chemical shifts are highly solvent-dependent.[1]

Table 2: Representative ¹³C NMR Data for Hydrastine
CarbonChemical Shift (ppm) Range
C=O (Lactone)~168
Aromatic/Olefinic Carbons100 - 150
Methyleneoxy Carbon~101
Methine Carbons50 - 80
Methoxy Carbons~56, ~60
N-Methyl Carbon~46
Methylene Carbons20 - 50

Note: This table provides approximate chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of hydrastine, aiding in its identification and structural elucidation.

The mass spectrum of hydrastine is characterized by a molecular ion peak corresponding to its molecular weight. Under collision-induced dissociation (CID), the C1-C9 bond is readily cleaved, resulting in a major charged fragment at m/z 190, which corresponds to the isoquinoline portion of the molecule.

Table 3: Mass Spectrometry Data for Hydrastine
ParameterValue
Molecular FormulaC₂₁H₂₁NO₆
Molecular Weight383.39 g/mol
Monoisotopic Mass383.136887 Da
Major Fragment Ion (m/z)190

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of hydrastine exhibits characteristic absorption peaks corresponding to its structural features. A notable feature in the IR spectrum of (-)-β-hydrastine is a strong absorption peak around 1756 cm⁻¹, which is attributed to the C=O stretching of the lactone functional group.

Table 4: Characteristic IR Absorption Bands for Hydrastine
Wavenumber (cm⁻¹)Functional Group
~3000-2800C-H stretch (aliphatic and aromatic)
~1756C=O stretch (lactone)
~1600, ~1500, ~1450C=C stretch (aromatic)
~1250, ~1040C-O stretch (ethers)

Experimental Protocols

NMR Spectroscopy of Hydrastine

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of hydrastine for structural elucidation and purity assessment.

Materials:

  • Hydrastine sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a few milligrams of the hydrastine sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry of Hydrastine

Objective: To determine the molecular weight and fragmentation pattern of hydrastine.

Materials:

  • Hydrastine sample

  • Solvent (e.g., methanol, acetonitrile)

  • LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

Procedure:

  • Sample Preparation: Prepare a dilute solution of hydrastine in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set up the liquid chromatography method for sample introduction (if applicable). A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid.

    • Set the mass spectrometer to operate in positive ion mode with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Inject the sample into the LC-MS/MS system.

    • Acquire full scan mass spectra to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Analyze the full scan spectrum to identify the [M+H]⁺ ion.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions.

Infrared (IR) Spectroscopy of Hydrastine

Objective: To identify the functional groups present in hydrastine.

Materials:

  • Hydrastine sample

  • Potassium bromide (KBr) (for pellet method) or a suitable solvent (for solution method)

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the hydrastine sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed absorption bands with known functional group frequencies.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the known inhibitory actions of hydrastine and a general workflow for its spectroscopic analysis.

hydrastine_inhibition_pathway hydrastine Hydrastine tyrosine_hydroxylase Tyrosine Hydroxylase (TH) hydrastine->tyrosine_hydroxylase Inhibits oct1 Organic Cation Transporter 1 (OCT1) hydrastine->oct1 Inhibits dopamine_synthesis Dopamine Synthesis tyrosine_hydroxylase->dopamine_synthesis substrate_transport Cationic Substrate Transport oct1->substrate_transport

Caption: Inhibitory pathways of hydrastine.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample Hydrastine Sample dissolve Dissolution in Appropriate Solvent sample->dissolve nmr NMR (¹H, ¹³C, 2D) dissolve->nmr ms Mass Spectrometry (LC-MS/MS) dissolve->ms ir Infrared Spectroscopy (FT-IR) dissolve->ir structure Structure Elucidation & Confirmation nmr->structure quantification Quantification nmr->quantification ms->structure ms->quantification functional_groups Functional Group Identification ir->functional_groups

References

Exploratory

In Vitro Biological Activities of Hydrastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrastine is a prominent isoquinoline alkaloid found in the roots of the goldenseal plant (Hydrastis canadensis). It exists as two enantiomers...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a prominent isoquinoline alkaloid found in the roots of the goldenseal plant (Hydrastis canadensis). It exists as two enantiomers, (-)-β-hydrastine and (+)-α-hydrastine, each exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the in vitro biological activities of hydrastine, with a focus on its anticancer, antimicrobial, and neurological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Anticancer Activity

(-)-β-Hydrastine has emerged as a compound of interest in oncology research due to its selective inhibitory effects on specific cancer cell signaling pathways.

Inhibition of p21-Activated Kinase 4 (PAK4)

A primary mechanism underlying the anticancer activity of (-)-β-hydrastine is its inhibition of p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in various aspects of tumorigenesis, including cell proliferation, migration, and invasion.[1]

Quantitative Data: PAK4 Inhibition

CompoundTargetAssay TypeIC50Reference
(-)-β-HydrastinePAK4In Vitro Kinase Assay28.05 µM[1]

Signaling Pathway: Hydrastine Inhibition of the PAK4 Pathway

The following diagram illustrates the key components of the PAK4 signaling pathway and the inhibitory action of (-)-β-hydrastine.

PAK4_Pathway Hydrastine (-)-β-Hydrastine PAK4 PAK4 Hydrastine->PAK4 Inhibits Proliferation Cell Proliferation (Cyclin D1/D3, CDK2/4/6) PAK4->Proliferation Promotes Migration_Invasion Migration & Invasion (LIMK1/Cofilin, SCG10, MMP2) PAK4->Migration_Invasion Promotes Apoptosis Apoptosis (Mitochondrial Pathway) PAK4->Apoptosis Inhibits Rac_Cdc42 Rac/Cdc42 Rac_Cdc42->PAK4 Activates

PAK4 signaling pathway and its inhibition by (-)-β-hydrastine.
Cytotoxic Effects on Cancer Cell Lines

(-)-β-Hydrastine has demonstrated selective cytotoxicity against certain cancer cell lines, particularly lung adenocarcinoma cells.[2]

Quantitative Data: Cytotoxicity of (-)-β-Hydrastine

Cell LineCancer TypeAssayEffectReference
A549Lung AdenocarcinomaMTT AssayConcentration-dependent inhibition of proliferation[2]
LTEP-A-2Lung AdenocarcinomaMTT AssayConcentration-dependent inhibition of proliferation[2]
NCI-H460Large Cell Lung CancerMTT AssayLittle effect[2]
NCI-H446Small Cell Lung CancerMTT AssayLittle effect[2]
NCI-H292Lung CancerMTT AssayLittle effect[2]

Antimicrobial Activity

The antimicrobial properties of hydrastine appear to be limited. One study reported that β-hydrastine was inactive against a panel of microorganisms.[3][4] It is important to note that many studies on the antimicrobial effects of goldenseal attribute the activity to other alkaloids, such as berberine, rather than hydrastine.

Quantitative Data: Antimicrobial Activity of β-Hydrastine

MicroorganismStrainResultReference
Staphylococcus aureusATCC 25993Inactive[3][4]
Escherichia coliATCC 25922Inactive[3][4]
Pseudomonas aeruginosaATCC 27853Inactive[3][4]

Neurological Activity

(+)-α-Hydrastine, the other enantiomer of hydrastine, exhibits activity as a GABA-A receptor antagonist.

GABA-A Receptor Antagonism

(+)-α-Hydrastine acts as a competitive antagonist at GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Quantitative Data: GABA-A Receptor Binding

CompoundReceptorAssay TypeIC50Reference
(+)-α-HydrastineGABA-A[³H]-Muscimol Binding2.37 µM

Experimental Protocols

In Vitro Kinase Assay (PAK4)

This protocol outlines a general procedure for assessing the inhibitory effect of hydrastine on PAK4 kinase activity.

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start preincubation Pre-incubate PAK4 enzyme with varying concentrations of (-)-β-hydrastine start->preincubation reaction Initiate kinase reaction by adding substrate (e.g., myelin basic protein) and ATP preincubation->reaction incubation Incubate at 30°C for a defined period (e.g., 30 min) reaction->incubation stop_reaction Stop the reaction incubation->stop_reaction detection Detect phosphorylation (e.g., using ADP-Glo™ Kinase Assay or phosphospecific antibodies) stop_reaction->detection analysis Analyze data to determine IC50 value detection->analysis end End analysis->end

General workflow for an in vitro PAK4 kinase inhibition assay.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer

  • (-)-β-Hydrastine (or other test compounds)

  • Substrate (e.g., myelin basic protein)

  • ATP

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer and the PAK4 enzyme.

  • Add varying concentrations of (-)-β-hydrastine to the wells of a microplate.

  • Add the enzyme mixture to the wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and incubate as required.

  • Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of hydrastine and determine the IC50 value using appropriate software.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of hydrastine for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serially dilute the hydrastine in the broth medium in a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of hydrastine at which no visible growth of the microorganism is observed.

Conclusion

Hydrastine, particularly the (-)-β enantiomer, demonstrates notable in vitro anticancer activity primarily through the inhibition of the PAK4 signaling pathway. This leads to reduced proliferation and invasion of specific cancer cell types, such as lung adenocarcinoma. In contrast, its direct antimicrobial activity appears to be limited. The (+)-α enantiomer of hydrastine shows potential in the neurological space as a GABA-A receptor antagonist. Further research is warranted to fully elucidate the therapeutic potential of hydrastine and its derivatives in various disease contexts. The detailed protocols and data presented in this guide are intended to facilitate these future investigations.

References

Foundational

A Toxicological Profile of Hydrastine in Preclinical Research

This technical guide provides a comprehensive overview of the preclinical toxicological profile of hydrastine, a primary alkaloid isolated from the Goldenseal (Hydrastis canadensis) plant. The document is intended for re...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical toxicological profile of hydrastine, a primary alkaloid isolated from the Goldenseal (Hydrastis canadensis) plant. The document is intended for researchers, scientists, and professionals involved in drug development and natural product safety assessment. It synthesizes available data on hydrastine's safety pharmacology, with a focus on its significant potential for drug-drug interactions and its cardiovascular effects. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Executive Summary

Hydrastine, a prominent bioactive constituent of Goldenseal, has demonstrated significant biological activity. Preclinical investigations have highlighted its potent inhibitory effects on cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, indicating a high potential for drug-drug interactions. Furthermore, hydrastine exhibits dose-dependent cardiovascular effects, including vasoconstriction and blood pressure modulation. While severe toxicity is not widely reported in preclinical models, these pharmacological actions are critical considerations in the safety assessment of hydrastine and Goldenseal-containing products. This guide delineates the existing preclinical toxicological data to inform future research and development.

Pharmacokinetics and Metabolism

Preclinical data on the pharmacokinetics of hydrastine are limited, with most detailed studies conducted in humans receiving Goldenseal extracts. However, these human studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile, which can inform preclinical study design.

Following oral administration, hydrastine is rapidly absorbed. It undergoes extensive phase I and phase II metabolism. Phase I biotransformations include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, lactone hydrolysis, and dehydrogenation. The resulting metabolites are then conjugated with glucuronic acid or sulfate in phase II reactions. Very little hydrastine is excreted unchanged in the urine, suggesting significant presystemic metabolism or distribution into tissues.

The metabolic pathways of hydrastine are complex, and some of its metabolites may possess pharmacological or toxicological activity, warranting further investigation.

ParameterValueReference
Tmax (hours)1.5 ± 0.3
Cmax (ng/mL)225 ± 100
Elimination Half-life (hours)4.8 ± 1.4
AUC (ng·h/mL·kg)6.4 ± 4.1

Data are presented as mean ± standard deviation.

Hydrastine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Hydrastine Hydrastine Metabolites_P1 Reduction, O-demethylation, N-demethylation, Hydroxylation, Aromatization, Lactone Hydrolysis, Dehydrogenation Hydrastine->Metabolites_P1 CYP450 Enzymes Metabolites_P2 Glucuronide and Sulfate Conjugates Metabolites_P1->Metabolites_P2 UGTs, SULTs Excretion Excretion Metabolites_P2->Excretion Urine/Bile

Caption: Metabolic pathway of hydrastine.

Safety Pharmacology

The primary toxicological concerns identified in preclinical assessments of hydrastine revolve around its potent inhibition of cytochrome P450 enzymes and its effects on the cardiovascular system.

Hydrastine is a potent inhibitor of several key cytochrome P450 enzymes, which are crucial for the metabolism of a vast number of therapeutic drugs. This inhibition is a major toxicological concern as it can lead to clinically significant drug-drug interactions, potentially increasing the toxicity of co-administered medications.

The inhibitory activity of hydrastine is attributed to its methylenedioxyphenyl group, which can lead to the formation of a metabolic-intermediate complex with the CYP enzyme, resulting in time-dependent, and in some cases, irreversible inhibition. Preclinical studies using human liver microsomes and recombinant CYP isoforms have demonstrated that hydrastine inhibits CYP2D6, CYP3A4, and CYP2C9.

Of particular note is the potent inhibition of CYP2D6 and CYP3A4, two of the most important enzymes in drug metabolism. In vivo studies in humans have confirmed that the administration of Goldenseal extract, containing hydrastine, leads to a significant reduction in the activity of both CYP2D6 and CYP3A4.

CYP IsoformSubstrateInhibition ParameterValue (µM)Reference
CYP3A4TestosteroneIC5030
CYP3A4TestosteroneKI (mechanism-based)~110
CYP3A4/5MidazolamKI28
CYP2D6DextromethorphanKI> 250
CYP2C9DiclofenacKI49

IC50: Half maximal inhibitory concentration; KI: Inhibition constant.

The potential of hydrastine to inhibit major CYP450 enzymes is typically assessed in vitro using human liver microsomes or recombinant human CYP enzymes. A common experimental workflow is as follows:

  • Incubation: Human liver microsomes (or recombinant CYP enzymes) are incubated with a specific probe substrate for the CYP isoform of interest and varying concentrations of hydrastine. A control incubation without hydrastine is also performed.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

  • Incubation Period: The mixture is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solvent (e.g., acetonitrile or methanol).

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.

  • LC-MS/MS Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of hydrastine is compared to the control to determine the extent of inhibition. IC50 values are calculated by fitting the data to a dose-response curve. For mechanism-based inhibition, pre-incubation of hydrastine with the microsomes and NADPH is required before the addition of the substrate.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes + CYP Probe Substrate NADPH Add NADPH (Initiate Reaction) Microsomes->NADPH Hydrastine Hydrastine (Varying Concentrations) Hydrastine->NADPH Incubation Incubate at 37°C Quench Add Quenching Solvent (Terminate Reaction) Incubation->Quench NADPH->Incubation Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate IC50/KI LCMS->Data

Caption: Workflow for an in vitro CYP inhibition assay.

DDI_Mechanism Hydrastine Hydrastine CYP_Enzyme CYP450 Enzyme (e.g., CYP3A4, CYP2D6) Hydrastine->CYP_Enzyme Inhibits Drug Co-administered Drug (CYP Substrate) CYP_Enzyme->Drug Metabolite Drug Metabolite (Inactive/Excretable) CYP_Enzyme->Metabolite Produces Drug->CYP_Enzyme Metabolized by Increased_Drug Increased Plasma Concentration of Drug Drug->Increased_Drug Leads to Toxicity Potential for Adverse Effects/Toxicity Increased_Drug->Toxicity Increases risk of

Caption: Mechanism of hydrastine-induced drug-drug interactions.

Preclinical studies have shown that hydrastine exerts dose-dependent effects on the cardiovascular system. At lower concentrations, it can cause vasoconstriction and an increase in blood pressure, while at higher doses, it may lead to hypotension.

The mechanisms underlying these cardiovascular effects are not fully elucidated but are thought to involve interactions with various receptors and ion channels. For instance, some studies suggest that hydrastine may act as a calcium channel blocker, which could explain its vasodilatory effects at higher concentrations. The initial hypertensive effect may be related to a central nervous system stimulation or interaction with other vascular receptors.

In conscious, normotensive rats, the administration of hydralazine, a structurally related compound, has been shown to cause a dose-dependent decrease in blood pressure accompanied by a reflex increase in heart rate. This reflex tachycardia is a compensatory mechanism to the vasodilation. While hydrastine's cardiovascular profile may differ, these findings with a related compound highlight the potential for complex cardiovascular responses.

Animal ModelDose/ConcentrationEffectReference
Isolated Guinea Pig AtriaNot specifiedCardiac depressant
Anesthetized RatsHigh dosesHypotension
Conscious RatsLower dosesVasoconstriction, increased blood pressure

The cardiovascular effects of hydrastine can be evaluated in vivo in rodent models, such as rats, by direct measurement of blood pressure and heart rate.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized (e.g., with urethane or a combination of ketamine/xylazine).

  • Catheterization: A catheter is inserted into the carotid artery for direct measurement of arterial blood pressure. Another catheter may be inserted into the jugular vein for intravenous administration of hydrastine.

  • Transducer Connection: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system to continuously record blood pressure and heart rate.

  • Stabilization: The animal is allowed to stabilize for a period to obtain baseline blood pressure and heart rate readings.

  • Drug Administration: Hydrastine is administered, typically intravenously, at various doses. A vehicle control is also administered.

  • Data Recording: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously recorded before, during, and after the administration of hydrastine.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose of hydrastine and compared to the vehicle control.

BP_Measurement_Workflow cluster_prep Surgical Preparation cluster_setup Experimental Setup cluster_exp Experiment Anesthesia Anesthetize Rat Catheterization Catheterize Carotid Artery and Jugular Vein Anesthesia->Catheterization Transducer Connect Arterial Catheter to Pressure Transducer Catheterization->Transducer Data_Acq Connect Transducer to Data Acquisition System Transducer->Data_Acq Stabilize Allow for Stabilization (Baseline Measurement) Data_Acq->Stabilize Administer Administer Hydrastine (IV) Stabilize->Administer Record Continuously Record Blood Pressure and Heart Rate Administer->Record Analyze Analyze Data (Change from Baseline) Record->Analyze

Caption: Workflow for in vivo blood pressure measurement in rats.

Other Toxicological Endpoints

Information on other toxicological endpoints for hydrastine, such as genotoxicity, carcinogenicity, and reproductive toxicity, is scarce in the publicly available literature. While Goldenseal has a long history of traditional use, comprehensive toxicological evaluations of its isolated alkaloids are lacking. There are some reports of hepatotoxicity associated with Goldenseal use, but these are rare and a causal link to hydrastine has not been definitively established.

Conclusion

The preclinical toxicological profile of hydrastine is primarily characterized by its significant potential for drug-drug interactions through the potent, time-dependent inhibition of CYP2D6 and CYP3A4. This is a critical consideration for the safety assessment of any hydrastine-containing product. Additionally, its dose-dependent cardiovascular effects, ranging from hypertension to hypotension, warrant careful evaluation in any preclinical safety program. Further studies are needed to fully characterize the toxicological profile of hydrastine, including investigations into its potential for organ toxicity, genotoxicity, and reproductive toxicity. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this natural product.

Exploratory

Hydrastine's Role in the Ethnobotany of Goldenseal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Goldenseal (Hydrastis canadensis L.), a perennial herb native to North America, has a rich history of use in traditional medicine, particularly amo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goldenseal (Hydrastis canadensis L.), a perennial herb native to North America, has a rich history of use in traditional medicine, particularly among Native American tribes and in early American herbalism.[1][2] Its therapeutic applications are largely attributed to its complex mixture of isoquinoline alkaloids, most notably berberine, canadine, and hydrastine.[3][4] This technical guide focuses on the specific role and biochemical profile of hydrastine, a significant contributor to Goldenseal's ethnobotanical legacy. We will delve into its traditional applications, pharmacological mechanisms, pharmacokinetic profile, and the scientific methodologies used for its study. This document aims to provide a comprehensive resource for professionals in research and drug development, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Ethnobotanical Significance and Traditional Applications

Historically, Goldenseal was a revered medicinal plant for various indigenous groups. The Cherokee and Iroquois people used it to treat a wide array of conditions, including digestive disorders, inflammation, skin and eye ailments, and respiratory infections.[1][2][5] While many of the plant's benefits are attributed to the synergistic action of its alkaloids, hydrastine's specific properties align with several of its traditional uses.

  • Astringent and Hemostatic Effects: Goldenseal was traditionally applied to wounds and used to control internal and uterine hemorrhage.[5][6] Hydrastine is known to act as a vasoconstrictor, which provides a pharmacological basis for these hemostatic applications.[5]

  • Anti-Catarrhal and Mucous Membrane Support: The herb was widely used for conditions involving excess mucus in the upper respiratory tract.[6][7] Hydrastine-containing preparations were used in decongestant nose sprays and feminine hygiene products, reflecting this traditional application.[5]

  • Tonic and Muscular Stimulant: It was considered a bitter tonic to stimulate organ systems and also as a muscular stimulant.[6][7]

While berberine is often highlighted for its potent antimicrobial properties, hydrastine's distinct pharmacological profile, including its effects on the central nervous system and smooth muscle, was integral to the broad therapeutic scope of Goldenseal in ethnobotanical practices.[5][8]

Biochemical Profile and Quantitative Data

Hydrastine is a phthalideisoquinoline alkaloid found primarily in the roots and rhizomes of Hydrastis canadensis.[6][9] It is one of the key chemical markers used for the quality control of Goldenseal products.[10]

Concentration of Alkaloids in Goldenseal

The concentration of hydrastine and other major alkaloids can vary based on the plant's age, growing conditions, and time of harvest.[11] The rhizomes are the primary part harvested due to their higher alkaloid content.[11]

ParameterValueSource(s)
Hydrastine Concentration 1.5% - 4.0% (w/w)[12]
1.5% - 5.0% (w/w)[11]
Berberine Concentration 0.5% - 6.0% (w/w)[12]
2.5% (minimum, USP)[11]
Canadine Concentration 0.5% - 1.0% (w/w)[12]
Table 1: Concentration of Major Alkaloids in Goldenseal Rhizome.

Pharmacology and Mechanism of Action

Early research identified hydrastine's effects as a cardiac depressant and a stimulant for uterine and intestinal smooth muscle.[13] More recent studies have elucidated more specific molecular targets, providing insight into its physiological effects.

Antagonism of GABAA Receptors

One of the most significant findings is the potent, competitive antagonism of (+)-hydrastine at mammalian GABAA receptors.[14] This action is stereoselective and more potent than that of the classic GABAA antagonist, bicuculline. This mechanism likely underlies the convulsant effects observed at high doses.[14]

GABAA_Antagonism cluster_receptor GABA-A Receptor (Chloride Ion Channel) Receptor GABA Binding Site Cl- Channel Pore Effect Neuronal Inhibition (Hyperpolarization) Receptor:c->Effect Channel Opens (Cl- Influx) NoEffect Inhibition Blocked (Neuronal Excitation) Receptor->NoEffect Channel Remains Closed GABA GABA (Neurotransmitter) GABA->Receptor Binds Hydrastine (+)-Hydrastine Hydrastine->Receptor Competitively Binds (Blocks GABA)

Caption: Competitive antagonism of the GABAA receptor by (+)-hydrastine.
Other Pharmacological Activities

(-)-Hydrastine has also been shown to interfere with calcium channel pathways, suggesting potential vasodilatory and antispasmodic effects.[9] This aligns with its traditional use as a muscular stimulant and for treating conditions involving smooth muscle.[6][7]

CompoundActivityTargetIC50 / pA2Source
(+)-Hydrastine Competitive AntagonistHigh-Affinity GABAA Binding SitesIC50: 2.37 µM[14]
(+)-Hydrastine Competitive AntagonistLow-Affinity GABAA ReceptorsIC50: 0.4 µM[14]
(+)-Hydrastine Competitive AntagonistGABAA Responses (guinea-pig ileum)pA2: 6.5[14]
(-)-Hydrastine AntiproliferativePAK4 KinaseNot specified[13]
Table 2: Quantitative Pharmacological Data for Hydrastine.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of hydrastine is critical for drug development. A clinical study in healthy human subjects provided key pharmacokinetic parameters following a single oral dose of a Goldenseal supplement.

Human Pharmacokinetic Parameters

Following an oral dose of 2.7 g of Goldenseal supplement containing 78 mg of hydrastine, the following pharmacokinetic parameters were observed.[15]

ParameterMean ± SDUnit
Cmax (Maximum Concentration)225 ± 100ng/mL
Tmax (Time to Cmax)1.5 ± 0.3hours
AUC (Area Under the Curve)6.4 ± 4.1ng·h/mL·kg
t1/2 (Elimination Half-life)4.8 ± 1.4hours
Table 3: Pharmacokinetic Parameters of Hydrastine in Humans.[15][16]
Metabolism

Hydrastine undergoes rapid and extensive Phase I and Phase II metabolism.[15][16] Metabolites were identified in both serum and urine.

  • Phase I Biotransformation: Key reactions include reduction, O-demethylation, N-demethylation, hydroxylation, aromatization, and lactone hydrolysis.[15]

  • Phase II Biotransformation: The primary metabolites are glucuronide and sulfate conjugates of the Phase I products.[15]

Metabolism_Pathway Hydrastine Hydrastine (Oral Dose) Phase1 Reduction O-demethylation N-demethylation Hydroxylation Lactone Hydrolysis Hydrastine->Phase1 CYP450 Enzymes, etc. Phase2 Phase II Metabolites (Glucuronide & Sulfate Conjugates) Phase1->Phase2 UGTs, SULTs Excretion Excretion (Urine) Phase2->Excretion

Caption: Metabolic pathway of hydrastine in humans.

Methodologies for Research and Development

Reproducible and validated methods for the extraction, isolation, and quantification of hydrastine are essential for research, quality control, and clinical studies.

Experimental Protocol: Extraction and Isolation

This protocol is based on methods for isolating hydrastine and berberine from Goldenseal root powder for laboratory-scale analysis.[17][18]

Objective: To extract and isolate (-)-β-hydrastine from powdered Goldenseal root.

Materials:

  • Goldenseal (Hydrastis canadensis) root powder

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium carbonate solution (Na2CO3)

  • Flash chromatography column with silica gel

  • Mobile phase solvents: pentane, ethyl acetate

  • Thin-Layer Chromatography (TLC) plates

  • Standard analytical equipment (centrifuge, rotary evaporator, etc.)

Procedure:

  • Extraction:

    • Suspend 0.25 g of Goldenseal root powder in a centrifuge tube.

    • Add methanol and ethyl acetate to extract the alkaloids.

    • Add saturated Na2CO3 solution to basify the mixture, which converts alkaloid salts to their free base form, improving solubility in the organic solvent.[17]

    • Vortex and centrifuge the mixture. Collect the organic supernatant.

    • Dry the crude extract under vacuum or nitrogen stream.

  • Purification by Flash Column Chromatography:

    • Prepare a silica gel flash column, conditioning with the initial mobile phase.

    • Dissolve the crude extract in a minimal amount of methanol and load it onto the column.

    • Elute the column using a gradient mobile phase, starting with a non-polar system (e.g., pentane/ethyl acetate 2:1) to elute less polar compounds.[17]

    • Gradually increase the polarity to elute and isolate (-)-β-hydrastine.

    • Collect fractions and monitor by TLC to identify those containing pure hydrastine.

  • Identification:

    • Pool the pure fractions and remove the solvent.

    • Confirm the identity and purity of the isolated hydrastine using spectroscopic methods (NMR, MS) and by comparison with a reference standard.[17]

Extraction_Workflow start Goldenseal Root Powder extraction Solvent Extraction (MeOH, EtOAc, Na2CO3) start->extraction centrifuge Centrifugation & Supernatant Collection extraction->centrifuge dry Dry Crude Extract centrifuge->dry load Load Extract onto Silica Column dry->load elute Elute with Gradient Mobile Phase (Pentane -> EtOAc) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc tlc->collect Continue Elution pool Pool Pure Hydrastine Fractions tlc->pool Fractions Pure identify Spectroscopic Identification (NMR, MS) pool->identify

Caption: Workflow for the extraction and isolation of hydrastine.
Experimental Protocol: Quantification by HPLC-UV

This is a standardized, collaboratively studied method for the quantification of hydrastine and berberine in Goldenseal raw materials and dietary supplements.[12]

Objective: To determine the concentration (% w/w) of hydrastine in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Data acquisition software.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Purified water

  • Hydrastine certified reference standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of hydrastine standard in the extraction solvent.

    • Create a 5-point calibration curve by serial dilution, covering a range of approximately 10 to 150 µg/mL.[12]

  • Sample Preparation (Extraction):

    • Accurately weigh the powdered Goldenseal sample.

    • Add the extraction solvent (e.g., water–acetonitrile–phosphoric acid; 70 + 30 + 0.1, v/v/v).[12]

    • Sonicate and vortex to ensure complete extraction.

    • Centrifuge and filter the supernatant through a 0.45 µm filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution (specifics may vary, but a common mobile phase is a mixture of acidified water/buffer and acetonitrile).[5]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 230 nm for hydrastine.[12]

    • Injection Volume: 10 - 20 µL.

  • Analysis and Calculation:

    • Inject the prepared standards and samples.

    • Generate the calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of hydrastine in the sample extracts from the calibration curve.

    • Calculate the final concentration in the original material as a percentage weight/weight (% w/w).

Conclusion and Future Directions

Hydrastine is a pharmacologically significant alkaloid that plays a crucial role in the ethnobotanical profile of Goldenseal. Its vasoconstrictive and GABAergic activities provide a scientific basis for some of the plant's most important traditional uses. The pharmacokinetic data now available allows for a more refined understanding of its disposition in humans, paving the way for further clinical investigation.

Future research should focus on:

  • Elucidating the potential synergistic or antagonistic interactions between hydrastine, berberine, and other Goldenseal constituents.

  • Conducting further clinical trials to validate the therapeutic efficacy of isolated hydrastine for specific conditions.

  • Exploring the potential of hydrastine derivatives as lead compounds in drug development, particularly in neurology and cardiovascular medicine.

This guide provides a foundational resource for scientists and researchers aiming to build upon the rich ethnobotanical history of Goldenseal and unlock the full therapeutic potential of hydrastine.

References

Protocols & Analytical Methods

Method

Application Note & Protocol: Quantification of Hydrastine in Goldenseal (Hydrastis canadensis) Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals Introduction Goldenseal (Hydrastis canadensis L.) is a perennial herb whose rhizomes and roots are rich in isoquinoline alkaloids, most notably hydrastine a...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goldenseal (Hydrastis canadensis L.) is a perennial herb whose rhizomes and roots are rich in isoquinoline alkaloids, most notably hydrastine and berberine. These compounds are believed to be responsible for the medicinal properties of goldenseal extracts, which are commonly used in dietary supplements. Accurate and precise quantification of these alkaloids is crucial for quality control, standardization, and formulation development of goldenseal-containing products.

This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of hydrastine in various forms of goldenseal, including raw plant material, powdered extracts, and finished dietary supplements. The method is based on a validated collaborative study, ensuring its robustness and reliability.[1][2][3][4]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify hydrastine. The sample is extracted with an acidified acetonitrile-water solution, and the resulting extract is injected into the HPLC system. A C18 column is used for the separation of hydrastine from other components in the extract. Quantification is achieved by comparing the peak area of hydrastine in the sample to that of a certified reference standard, using a multi-point calibration curve.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for the quantification of hydrastine.

ParameterValueReference
Linearity Range 10 - 150 µg/mL[5]
Limit of Detection (LOD) 1.3 µg/mL (in solution)[1]
Limit of Quantification (LOQ) 4.2 µg/mL (in solution)[1]
Average Recovery 87.8 ± 3.6%[1]
Repeatability (RSDr) 0.9 - 2.7%[1]
Reproducibility (RSDR) 2.68 - 6.65%[1][2]

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or equivalent).

  • Reagents: Phosphoric acid (85%, HPLC grade), Sodium acetate, Acetic acid.

  • Reference Standard: Hydrastine (certified reference material, purity ≥98%).

  • Columns: C18 reversed-phase column (e.g., Phenomenex Luna C18).[6]

  • Filters: 0.45 µm syringe filters.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Pump (capable of gradient or isocratic elution)

    • Autosampler

    • Column oven

    • UV-Vis detector

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase
Mobile Phase Varies; a common mobile phase consists of a gradient of Solvent A (e.g., 100 mM sodium acetate/acetic acid, pH 4.0) and Solvent B (e.g., acetonitrile/methanol, 90/10, v/v).[6] An alternative isocratic method uses 10 mM ammonium acetate/acetonitrile (70:30, v/v).[7]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm[1][2][3][5][6] or 290 nm[6]
Injection Volume 10 µL
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of hydrastine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, and 150 µg/mL).

Preparation of Sample Solutions
  • Solid Samples (Powdered Root, Extracts, Capsules):

    • Accurately weigh approximately 250 mg of the homogenized sample into a 50 mL centrifuge tube.[3]

    • Add 25 mL of extraction solvent (e.g., water:acetonitrile:phosphoric acid, 70:30:0.1, v/v/v).[1]

    • Sonicate for 15 minutes, then shake for 30 minutes.

    • Centrifuge the mixture at approximately 3000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (Tinctures):

    • Accurately dilute the tincture with the extraction solvent to bring the expected hydrastine concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Identify the hydrastine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of hydrastine in the sample using the calibration curve. The amount of hydrastine in the original sample can be calculated using the following formula:

    Hydrastine (%) = (C × V × D) / (W × 10)

    Where:

    • C = Concentration of hydrastine from the calibration curve (µg/mL)

    • V = Initial extraction volume (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample (mg)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Plant Material / Extract Extraction Extraction with Solvent (e.g., Acetonitrile/Water/Acid) Sample->Extraction Standard Hydrastine Reference Standard StandardPrep Standard Solutions Standard->StandardPrep Filtration Filtration (0.45 µm) Extraction->Filtration SamplePrep Prepared Sample Filtration->SamplePrep HPLC HPLC System (Pump, Column, Detector) SamplePrep->HPLC StandardPrep->HPLC Calibration Calibration Curve Generation StandardPrep->Calibration Chromatogram Chromatogram Generation HPLC->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification of Hydrastine PeakIntegration->Quantification Calibration->Quantification Result Final Result (% Hydrastine) Quantification->Result

Caption: General workflow for the HPLC quantification of hydrastine in plant extracts.

Hydrastine_Source cluster_plant Biological Source cluster_alkaloids Key Alkaloids cluster_analysis Analytical Target Plant Goldenseal (Hydrastis canadensis) Part Rhizome & Roots Plant->Part Hydrastine Hydrastine (Target Analyte) Part->Hydrastine Contains Berberine Berberine Part->Berberine Contains Canadine Canadine Part->Canadine Contains Quantification Quantification via HPLC Hydrastine->Quantification

References

Application

Application Notes & Protocols: Isolation of Hydrastine from Hydrastis canadensis

Audience: Researchers, scientists, and drug development professionals. Introduction: Hydrastis canadensis, commonly known as goldenseal, is a perennial herb rich in bioactive isoquinoline alkaloids, most notably hydrasti...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrastis canadensis, commonly known as goldenseal, is a perennial herb rich in bioactive isoquinoline alkaloids, most notably hydrastine and berberine.[1][2] These compounds have attracted significant interest in the pharmaceutical and nutraceutical industries for their broad range of biological activities, including antimicrobial and anti-inflammatory properties.[1][3] This document provides a detailed protocol for the isolation of hydrastine from the rhizomes of Hydrastis canadensis, summarizing key quantitative data and outlining a comprehensive experimental workflow.

Quantitative Data Summary

The concentration of hydrastine in Hydrastis canadensis raw materials and extracts can vary significantly. The following tables summarize reported yields and analytical parameters for the quantification of hydrastine.

Table 1: Hydrastine Content in Hydrastis canadensis

Sample TypeHydrastine Content (% w/w)Analytical Method
Powdered Root Material0.2 - 4.0HPLC-UV[4][5]
Capsule Products0.2 - 4.0HPLC-UV[4][5]
Liquid Tinctures~4000-5000 µg/mLHPLC-UV[4][5]
Rhizomes2.0 - 5.0Not specified[1]

Table 2: HPLC-UV Method Parameters for Hydrastine Quantification

ParameterValue
ColumnC18, 4.6 × 150 mm, 3.5 µm
Detection Wavelength230 nm[5]
Mobile PhaseAcetonitrile:Acidified Water
Linearity Range10 - 150 µg/mL[4]
Limit of Detection (LOD)1.3 µg/mL (in solution)[4]
Limit of Quantitation (LOQ)4.2 µg/mL (in solution)[4]

Experimental Protocol: Isolation of Hydrastine

This protocol details a common method for the isolation of hydrastine from powdered Hydrastis canadensis rhizomes, employing solvent extraction followed by chromatographic separation.

Materials and Reagents:

  • Powdered Hydrastis canadensis rhizomes

  • Methanol (MeOH)

  • Ethyl Acetate

  • Saturated Sodium Carbonate solution

  • Petroleum Ether

  • Chloroform (CHCl₃)

  • Triethylamine (TEA)

  • Hydrochloric Acid (HCl)

  • Silica gel for flash column chromatography

  • Solvents for chromatography (e.g., pentane, ethyl acetate, methanol, water, trifluoroacetic acid)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard reference for (-)-β-hydrastine

Equipment:

  • Maceration vessel

  • Rotary evaporator

  • Separatory funnel

  • Flash chromatography system

  • TLC development chamber

  • UV lamp for TLC visualization

  • Centrifuge

  • Vortex mixer

Procedure:

1. Preparation of Crude Extract

  • Macerate the finely powdered rhizomes of Hydrastis canadensis (e.g., 4.7 kg) with 100% methanol (15 L) for 24 hours.[1]

  • Follow with two subsequent macerations using 95% aqueous methanol (15 L each) for 24 hours each.[1]

  • Combine the methanolic extracts, filter to remove solid plant material, and evaporate under reduced pressure at 38°C to obtain a thick syrup.[1]

  • For a smaller scale extraction, place 0.25 g of goldenseal root powder into a 15 mL centrifuge tube.[6]

  • Add 1 mL of methanol and shake vigorously for 5 minutes.[6]

  • Add 4 mL of ethyl acetate and shake for another 10 minutes, followed by centrifugation.[6]

  • Transfer the supernatant to a separate tube containing a saturated sodium carbonate aqueous solution.[6]

2. Solvent-Solvent Partitioning

  • Dilute the concentrated syrup with methanol to a manageable volume (e.g., 800 mL).[1]

  • Transfer the diluted extract to a separatory funnel containing water (900 mL) and petroleum ether (1.5 L).[1]

  • Shake the funnel vigorously and allow the layers to separate. The non-polar compounds will partition into the petroleum ether phase, while the alkaloids, including hydrastine, will remain in the aqueous methanolic phase.

  • Collect the aqueous methanolic layer and concentrate it to remove the methanol.

3. Chromatographic Separation Several chromatographic techniques can be employed for the purification of hydrastine. Flash column chromatography is a common and effective method.[6]

  • Column Preparation: Prepare a flash column with silica gel, conditioned with an initial non-polar solvent system.

  • Sample Loading: Dissolve the crude extract in a small volume of methanol and apply it to the column.[6]

  • Elution:

    • Begin elution with a non-polar solvent system, such as pentane/ethyl acetate (2:1), to remove less polar compounds.[6]

    • Gradually increase the polarity of the mobile phase. For instance, switch to pentane/ethyl acetate (1:3) to elute (-)-β-hydrastine.[6]

    • A more polar, quaternary mobile phase system like ethyl acetate/methanol/water/trifluoroacetic acid (8.78:1:0.2:0.02) can be used to elute more polar alkaloids like berberine, ensuring good separation from hydrastine.[6][7]

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Monitor the separation using Thin Layer Chromatography (TLC). Spot the collected fractions on a silica gel TLC plate and develop it with a suitable mobile phase (e.g., pentane/ethyl acetate 1:4).[6]

    • Visualize the spots under a UV lamp (254 nm). The fractions containing the compound with an Rf value corresponding to the hydrastine standard are pooled.[6]

4. Recrystallization for Final Purification

  • Combine the pure fractions containing hydrastine and evaporate the solvent.

  • The resulting solid can be further purified by recrystallization from an appropriate solvent system to obtain pure crystalline (-)-β-hydrastine.

Diagrams

Hydrastine_Isolation_Workflow Plant_Material Hydrastis canadensis (Powdered Rhizomes) Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (Petroleum Ether / Aqueous Methanol) Filtration->Partitioning Aqueous_Phase Aqueous Methanolic Phase (Contains Alkaloids) Partitioning->Aqueous_Phase Chromatography Flash Column Chromatography Aqueous_Phase->Chromatography Fraction_Collection Fraction Collection & TLC Analysis Chromatography->Fraction_Collection Pure_Hydrastine Pure (-)-β-Hydrastine Fraction_Collection->Pure_Hydrastine

Caption: Workflow for the isolation of hydrastine.

Logical_Relationship H_canadensis Hydrastis canadensis Major_Alkaloids Major Isoquinoline Alkaloids H_canadensis->Major_Alkaloids Other_Alkaloids Other Minor Alkaloids H_canadensis->Other_Alkaloids Hydrastine (-)-β-Hydrastine Major_Alkaloids->Hydrastine Berberine Berberine Major_Alkaloids->Berberine Canadine Canadine Major_Alkaloids->Canadine

Caption: Major alkaloids in Hydrastis canadensis.

References

Method

Application of Hydrastine as a Biochemical Probe: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrastine is a naturally occurring phthalideisoquinoline alkaloid isolated from the roots of the goldenseal (Hydrastis canadensis) plant. Trad...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a naturally occurring phthalideisoquinoline alkaloid isolated from the roots of the goldenseal (Hydrastis canadensis) plant. Traditionally used in herbal medicine, hydrastine has emerged as a valuable biochemical probe due to its specific interactions with various molecular targets.[1] This document provides detailed application notes and experimental protocols for utilizing hydrastine to investigate several key cellular pathways and processes. Its utility as a research tool lies in its ability to selectively inhibit specific enzymes and receptors, allowing for the elucidation of their roles in cellular signaling and function.

Hydrastine possesses multiple stereoisomers, with (-)-β-hydrastine and (+)-hydrastine being the most studied. These stereoisomers can exhibit different biological activities and target selectivities. This document will focus on the applications of the most relevant isomers where specified in the literature.

Key Biochemical Targets and Applications

Hydrastine has been identified as an inhibitor of several important proteins, making it a useful tool for studying their functions:

  • p21-Activated Kinase 4 (PAK4): A serine/threonine kinase involved in cytoskeletal regulation, cell proliferation, and oncogenic transformation.[2]

  • γ-Aminobutyric Acid Type A (GABAA) Receptors: Ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system.

  • Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[3][4]

  • Organic Cation Transporter 1 (OCT1): A polyspecific transporter involved in the uptake of various endogenous and exogenous compounds in the liver.[4][5]

  • L-type Calcium Channels: Voltage-gated ion channels that play a crucial role in calcium signaling.[6]

The following sections provide detailed protocols and quantitative data for the application of hydrastine as a biochemical probe for these targets.

Data Presentation

Table 1: Inhibitory Activity of Hydrastine against Various Molecular Targets

TargetHydrastine IsomerAssay SystemInhibitory Concentration (IC50)Reference
p21-Activated Kinase 4 (PAK4)(-)-β-hydrastineIn vitro kinase assayNot specified in abstract[2]
GABAA Receptor (high affinity)(+)-hydrastine[3H]-muscimol binding in rat brain membranes2.37 µM[7]
GABAA Receptor (low affinity)(+)-hydrastineGABA stimulation of [3H]-diazepam binding0.4 µM[7]
Tyrosine Hydroxylase (TH)(-)-β-hydrastinePC12 cells (dopamine biosynthesis)20.7 µM[4]
Organic Cation Transporter 1 (OCT1)(-)-β-hydrastineNot specified6.6 µM[4]
Dopamine Release (K+-stimulated)(1R,9S)-β-hydrastinePC12 cells66.5 µM[6]

Experimental Protocols

Inhibition of PAK4 Kinase Activity

Application: To investigate the role of PAK4 in cellular processes such as proliferation, migration, and cytoskeletal dynamics. Hydrastine can be used to inhibit PAK4 activity, and the downstream effects can be observed.

Protocol: In Vitro PAK4 Kinase Assay

This protocol is adapted from a general ADP-Glo™ Kinase Assay.[8][9]

Materials:

  • Recombinant human PAK4 kinase

  • PAKtide (substrate)

  • (-)-β-hydrastine (or other isomer)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare Hydrastine Solutions: Prepare a stock solution of (-)-β-hydrastine in DMSO. Serially dilute the stock solution in kinase buffer to achieve a range of desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in duplicate:

    • 2.5 µL of diluted (-)-β-hydrastine or vehicle (DMSO) control.

    • 5 µL of a mixture containing recombinant PAK4 kinase and PAKtide substrate in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each hydrastine concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the hydrastine concentration and fitting the data to a dose-response curve.

Workflow for PAK4 Inhibition Assay

PAK4_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_hydrastine Prepare Hydrastine Dilutions mix_reagents Mix Hydrastine, Kinase, Substrate prep_hydrastine->mix_reagents prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->mix_reagents add_atp Add ATP to Initiate Reaction mix_reagents->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Calculate % Inhibition & IC50 read_luminescence->analyze_data

Caption: Workflow for the in vitro PAK4 kinase inhibition assay.

Signaling Pathway of PAK4 Inhibition by Hydrastine

PAK4_Signaling cluster_hydrastine cluster_pak4 PAK4 Signaling cluster_cellular Cellular Effects hydrastine (-)-β-Hydrastine pak4 PAK4 hydrastine->pak4 Inhibits limk1 LIMK1 pak4->limk1 scg10 SCG10 pak4->scg10 mmp2 MMP2 pak4->mmp2 cyclins Cyclin D1/D3, CDK2/4/6 pak4->cyclins apoptosis Increased Apoptosis pak4->apoptosis Inhibition leads to cofilin Cofilin limk1->cofilin invasion Decreased Invasion & Migration cofilin->invasion scg10->invasion mmp2->invasion proliferation Decreased Proliferation cyclins->proliferation g1_arrest G1 Cell Cycle Arrest cyclins->g1_arrest

Caption: Simplified PAK4 signaling pathway inhibited by hydrastine.

Antagonism of GABAA Receptors

Application: To study the role of GABAA receptors in neuronal excitability and to characterize the binding of ligands to these receptors. (+)-Hydrastine can be used as a competitive antagonist to probe the GABA binding site.

Protocol: GABAA Receptor Binding Assay

This protocol is adapted from a standard radioligand binding assay for GABAA receptors.[10]

Materials:

  • Rat brain membranes (prepared from whole rat brain)

  • [3H]-muscimol (radioligand)

  • (+)-Hydrastine

  • GABA (for non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugations to isolate the membrane fraction.

    • Wash the membranes multiple times with binding buffer to remove endogenous GABA.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay: Set up the following assay tubes in triplicate:

    • Total Binding: [3H]-muscimol + brain membranes.

    • Non-specific Binding: [3H]-muscimol + brain membranes + excess unlabeled GABA (e.g., 10 µM).

    • Competition: [3H]-muscimol + brain membranes + varying concentrations of (+)-hydrastine.

  • Incubation: Incubate the tubes at 4°C for 45 minutes.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition experiments, calculate the percentage of specific binding at each concentration of (+)-hydrastine.

    • Determine the IC50 value and subsequently the Ki value for (+)-hydrastine.

Workflow for GABAA Receptor Binding Assay

GABAA_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Brain Membranes setup_tubes Set up Assay Tubes prep_membranes->setup_tubes prep_ligands Prepare Radioligand & Hydrastine prep_ligands->setup_tubes incubate Incubate at 4°C setup_tubes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate Specific Binding & IC50/Ki count->analyze

Caption: Workflow for the GABAA receptor radioligand binding assay.

GABAA Receptor Signaling and Hydrastine Antagonism

GABAA_Signaling cluster_ligands cluster_receptor GABA_A Receptor cluster_cellular Cellular Response gaba GABA gabaa_receptor GABA_A Receptor (Chloride Channel) gaba->gabaa_receptor Binds & Activates hydrastine (+)-Hydrastine hydrastine->gabaa_receptor Competitively Inhibits excitation Neuronal Excitation hydrastine->excitation Leads to cl_influx Cl- Influx gabaa_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Mechanism of GABAA receptor antagonism by (+)-hydrastine.

Inhibition of Tyrosine Hydroxylase Activity

Application: To study the regulation of dopamine synthesis and to investigate the effects of inhibiting this pathway in models of neurological disorders.

Protocol: Tyrosine Hydroxylase Activity Assay in Cell Lysates

This protocol is based on the measurement of L-DOPA production using HPLC with electrochemical detection.[11]

Materials:

  • PC12 cells or other catecholaminergic cells

  • (-)-β-hydrastine

  • Lysis Buffer

  • Reaction Buffer (containing L-tyrosine and (6R)-BH4 cofactor)

  • Perchloric acid

  • HPLC system with a coulometric electrochemical detector

Procedure:

  • Cell Culture and Treatment: Culture PC12 cells to the desired confluency. Treat the cells with various concentrations of (-)-β-hydrastine for a specified time.

  • Cell Lysis: Harvest the cells and prepare cell lysates.

  • Enzyme Assay:

    • Incubate the cell lysate with the reaction buffer containing L-tyrosine and the cofactor (6R)-BH4.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Filter the supernatant.

  • HPLC Analysis:

    • Inject the filtered supernatant into the HPLC system.

    • Separate L-DOPA from other components on a reverse-phase column.

    • Detect L-DOPA using the coulometric electrochemical detector.

  • Data Analysis:

    • Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.

    • Calculate the percentage of tyrosine hydroxylase inhibition for each hydrastine concentration.

    • Determine the IC50 value.

Workflow for Tyrosine Hydroxylase Inhibition Assay

TH_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cell_culture Culture & Treat Cells with Hydrastine cell_lysis Prepare Cell Lysates cell_culture->cell_lysis incubate Incubate Lysate with Substrate & Cofactor cell_lysis->incubate terminate Terminate Reaction with Acid incubate->terminate prepare_sample Centrifuge & Filter terminate->prepare_sample hplc HPLC-ECD Analysis of L-DOPA prepare_sample->hplc quantify Quantify L-DOPA & Calculate IC50 hplc->quantify

Caption: Workflow for the tyrosine hydroxylase inhibition assay.

Dopamine Biosynthesis Pathway and Inhibition by Hydrastine

Dopamine_Synthesis cluster_pathway Dopamine Biosynthesis cluster_inhibitor tyrosine L-Tyrosine th Tyrosine Hydroxylase (TH) (Rate-limiting step) tyrosine->th ldopa L-DOPA aadc AADC ldopa->aadc dopamine Dopamine th->ldopa aadc->dopamine hydrastine (-)-β-Hydrastine hydrastine->th Inhibits

Caption: Inhibition of the dopamine synthesis pathway by hydrastine.

Concluding Remarks

Hydrastine is a versatile biochemical probe with applications in studying a range of biological targets and pathways. Its inhibitory effects on PAK4, GABAA receptors, tyrosine hydroxylase, and OCT1 provide researchers with a valuable tool to dissect complex cellular processes. The protocols provided herein offer a starting point for the use of hydrastine in these applications. It is important to note that, as with any pharmacological tool, careful consideration of potential off-target effects and the use of appropriate controls are essential for the interpretation of experimental results. Further research may uncover additional targets and applications for this multifaceted natural product.

References

Application

Application Notes and Protocols for Determining Hydrastine Cytotoxicity Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrastine, a prominent isoquinoline alkaloid derived from the golden seal plant (Hydrastis canadensis), has garnered significant interest in o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine, a prominent isoquinoline alkaloid derived from the golden seal plant (Hydrastis canadensis), has garnered significant interest in oncological research for its potential cytotoxic effects against various cancer cell lines. Elucidating the cytotoxic mechanisms of hydrastine is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for a suite of cell-based assays to comprehensively evaluate the cytotoxicity of hydrastine. The described methods cover the assessment of cell viability, membrane integrity, apoptosis, cell cycle progression, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of Hydrastine Cytotoxicity

The following tables summarize the cytotoxic effects of hydrastine and its derivatives on various cancer cell lines as determined by the MTT assay.

Table 1: IC50 Values of Hydrastine and Related Compounds in Cancer Cell Lines

CompoundCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
(-)-β-hydrastineA549Human Lung Adenocarcinoma24~10[1]
(-)-β-hydrastineLTEP-A-2Human Lung Adenocarcinoma24Not specified, dose-dependent inhibition observed[1]
(-)-β-hydrastineNCI-H460Human Large Cell Lung Cancer24Little effect[1]
(-)-β-hydrastineNCI-H446Human Small Cell Lung Cancer24Little effect[1]
(-)-β-hydrastineNCI-H292Human Lung Mucoepidermoid Carcinoma24Little effect[1]
Hydrastis canadensis ExtractKBHuman Oral Squamous Cell CarcinomaNot specifiedDose-dependent inhibition observed[2]
Hydrastis canadensis ExtractMCF-7Human Breast Adenocarcinoma (hormone-dependent)72Selective cytotoxic effect[2]
Hydrastis canadensis ExtractMDA-MB-468Human Breast Adenocarcinoma (hormone-independent)72Less sensitive than MCF-7[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of hydrastine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of cytotoxicity and compromised cell membrane integrity.[4]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and a maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Protocol:

  • Cell Treatment: Treat cells with hydrastine as described previously.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Hoechst 33342 is a fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells.[2]

Protocol:

  • Cell Treatment: Grow and treat cells on glass coverslips.

  • Staining: After treatment, wash the cells with PBS and incubate them with Hoechst 33342 solution (1 µg/mL in PBS) for 10-15 minutes at 37°C.

  • Washing: Wash the cells again with PBS to remove excess stain.

  • Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with hydrastine and harvest them as previously described.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family and caspases.[1][7]

Protocol:

  • Protein Extraction: Following treatment with hydrastine, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PAK4, Cyclin D1, CDK4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

experimental_workflow cluster_assays Cytotoxicity and Apoptosis Assays cluster_treatment Experimental Setup MTT MTT Assay (Cell Viability) LDH LDH Assay (Cytotoxicity) Apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) CellCycle Cell Cycle Analysis (PI Staining) WesternBlot Western Blot (Protein Expression) CellCulture Cancer Cell Lines (e.g., A549) Hydrastine Hydrastine Treatment (Dose- and Time-dependent) CellCulture->Hydrastine Expose Hydrastine->MTT Hydrastine->LDH Hydrastine->Apoptosis Hydrastine->CellCycle Hydrastine->WesternBlot

Figure 1: Experimental workflow for assessing hydrastine cytotoxicity.

PAK4_signaling_pathway cluster_inhibition Inhibition cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_invasion Cell Migration and Invasion Hydrastine (-)-β-hydrastine PAK4 PAK4 Kinase Activity Hydrastine->PAK4 Inhibits CyclinCDK Cyclin D1/D3, CDK2/4/6 (Expression ↓) PAK4->CyclinCDK Regulates Bcl2 Bcl-2 (Expression ↓) PAK4->Bcl2 Regulates LIMK1 PAK4/LIMK1/Cofilin Pathway PAK4->LIMK1 SCG10 PAK4/SCG10 Pathway PAK4->SCG10 MMP2 PAK4/MMP2 Pathway PAK4->MMP2 G1Arrest G1 Phase Cell Cycle Arrest CyclinCDK->G1Arrest Leads to Caspase3 Caspase-3 (Activation ↑) Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces Invasion Suppression of Migration and Invasion LIMK1->Invasion SCG10->Invasion MMP2->Invasion

Figure 2: Signaling pathway of (-)-β-hydrastine-induced cytotoxicity.

References

Method

Application Notes and Protocols for Animal Models in Hydrastine Pharmacokinetic Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the pharmacokinetics of hydrastine. This document outlines suitab...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the pharmacokinetics of hydrastine. This document outlines suitable animal models, detailed experimental protocols for oral and intravenous administration, blood sample collection, and bioanalytical methods for quantification of hydrastine.

Introduction to Hydrastine and its Pharmacokinetics

Hydrastine is a prominent isoquinoline alkaloid found in the medicinal plant Goldenseal (Hydrastis canadensis). It exists as different isomers, with (-)-β-hydrastine being a notable form. Understanding the pharmacokinetic profile of hydrastine is crucial for evaluating its therapeutic potential and safety. Human studies have shown that hydrastine is rapidly absorbed and undergoes extensive metabolism[1][2]. The primary metabolic pathways involve Phase I reactions such as reduction, O-demethylation, N-demethylation, hydroxylation, and lactone hydrolysis, followed by Phase II conjugation with glucuronic acid and sulfate[1][2].

Recommended Animal Models

Rodents, particularly rats and mice, are suitable animal models for initial pharmacokinetic screening of compounds like hydrastine due to their physiological and metabolic similarities to humans, cost-effectiveness, and ease of handling. A toxicological study has reported the intraperitoneal LD50 of hydrastine in rats to be 104 mg/kg, indicating the relevance of this species for in vivo studies[3].

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Hydrastine in Humans Following Oral Administration of Goldenseal Extract [1][4]

ParameterValue (Mean ± SD)Unit
Cmax225 ± 100ng/mL
Tmax1.5 ± 0.3h
AUC6.4 ± 4.1ng·h/mL·kg
t1/2 (elimination)4.8 ± 1.4h

Data obtained from a study where 11 healthy subjects received a single oral dose of 2.7 g of a goldenseal supplement containing 78 mg of hydrastine.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of hydrastine in rats. These protocols can be adapted for mice with appropriate adjustments in dosing volumes and blood sampling quantities.

Animal Preparation and Housing
  • Species: Sprague-Dawley or Wistar rats.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They should be acclimated for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.

Drug Formulation and Administration
  • Formulation: For oral administration, hydrastine can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solubilizing agent may be necessary, and the solution must be sterile.

  • Oral Administration (Gavage):

    • Accurately weigh the rat to determine the correct dosing volume.

    • Use a gavage needle of appropriate size for the rat.

    • Gently restrain the rat and insert the gavage needle orally into the esophagus, delivering the hydrastine suspension directly into the stomach.

    • The recommended maximum oral dose volume for rats is 10 mL/kg.

  • Intravenous Administration (IV):

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Administer the sterile hydrastine solution via the lateral tail vein using a 27-gauge or smaller needle.

    • The recommended maximum bolus IV injection volume for rats is 5 mL/kg.

Blood Sample Collection

Serial blood sampling from a single animal is preferred to reduce inter-animal variability.

  • Method 1: Tail Vein Sampling:

    • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Place the rat in a restrainer.

    • Make a small nick in the lateral tail vein with a sterile scalpel blade or needle.

    • Collect blood (approximately 100-200 µL) into heparinized capillary tubes or microcentrifuge tubes.

    • Apply gentle pressure to the site to stop the bleeding.

  • Method 2: Saphenous Vein Sampling:

    • Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.

    • Puncture the vein with a 25-gauge needle.

    • Collect the blood droplet that forms.

  • Sampling Time Points: Collect blood samples at pre-dose (0), and at various time points post-administration, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

Plasma Preparation and Storage
  • Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Transfer the supernatant (plasma) to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method should be developed and validated for the quantification of hydrastine in rat plasma.

  • Sample Preparation: A protein precipitation method using acetonitrile is a common and effective technique for extracting small molecules like hydrastine from plasma.

  • Chromatographic Separation: A C18 reversed-phase column is typically suitable for the separation of alkaloids. The mobile phase would likely consist of a mixture of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry Detection: Detection should be performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor-to-product ion transitions for hydrastine would need to be optimized.

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Analysis animal_prep Animal Acclimation & Fasting admin Administration (Oral or IV) animal_prep->admin drug_prep Hydrastine Formulation drug_prep->admin blood_sampling Serial Blood Sampling admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis UPLC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical pharmacokinetic study of hydrastine in rodents.

Metabolic Pathway of Hydrastine

hydrastine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism hydrastine Hydrastine reduction Reduction hydrastine->reduction o_demethylation O-Demethylation hydrastine->o_demethylation n_demethylation N-Demethylation hydrastine->n_demethylation hydroxylation Hydroxylation hydrastine->hydroxylation lactone_hydrolysis Lactone Hydrolysis hydrastine->lactone_hydrolysis phase1_metabolites Phase I Metabolites reduction->phase1_metabolites o_demethylation->phase1_metabolites n_demethylation->phase1_metabolites hydroxylation->phase1_metabolites lactone_hydrolysis->phase1_metabolites glucuronidation Glucuronide Conjugates phase2_metabolites Phase II Metabolites glucuronidation->phase2_metabolites sulfation Sulfate Conjugates sulfation->phase2_metabolites phase1_metabolites->glucuronidation phase1_metabolites->sulfation

Caption: Major metabolic pathways of hydrastine.

References

Application

Synthetic Routes for the Laboratory Preparation of Hydrastine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the laboratory synthesis of the phthalideisoquinoline alkaloid, hydrastine. Hydrastine,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of the phthalideisoquinoline alkaloid, hydrastine. Hydrastine, a significant bioactive compound originally isolated from the plant Hydrastis canadensis (goldenseal), has attracted considerable interest from the synthetic and medicinal chemistry communities due to its diverse pharmacological properties. This guide outlines three prominent synthetic strategies: a classic total synthesis, a modern asymmetric total synthesis, and a semi-synthetic approach from a related natural product.

Introduction

Hydrastine exists as two diastereomers, α-hydrastine and β-hydrastine. Its complex structure, featuring a phthalide and a tetrahydroisoquinoline moiety with two stereocenters, has made it a challenging and attractive target for organic synthesis. The development of efficient synthetic routes is crucial for enabling further pharmacological investigation and the generation of novel analogs. This document details the experimental procedures for three distinct and successful approaches to hydrastine synthesis, providing quantitative data and visual workflows to aid researchers in their laboratory endeavors.

Route 1: Falck's Total Synthesis via Intramolecular Passerini Reaction (1981)

This four-step total synthesis, developed by J. R. Falck and S. Manna, represents a landmark achievement in hydrastine synthesis. The key transformation is a novel intramolecular Passerini reaction to construct the core lactonic amide intermediate.

Synthetic Pathway Overview

Falck_Synthesis A 3,4-Methylenedioxy- phenethyl bromide B Isocyanide Intermediate A->B  LiCH2NC, THF D Lactonic Amide Intermediate B->D:w  Intramolecular  Passerini Reaction C Opianic Acid C:e->D:w E Dihydroisoquinoline Intermediate D->E  POCl3, P2O5 F N-nor-hydrastine E->F  H2, PtO2 G (±)-Hydrastine F->G  CH2O, HCOOH

Caption: Falck's total synthesis of (±)-hydrastine.

Experimental Protocols

Step 1: Synthesis of 3,4-Methylenedioxyphenethylisocyanide

  • To a solution of methyl isocyanide in dry THF at -78 °C under an inert atmosphere, a solution of n-butyllithium is added dropwise.

  • After stirring for 30 minutes, a solution of 3,4-methylenedioxyphenethyl bromide in dry THF is added.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and the product is extracted with diethyl ether.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Intramolecular Passerini Reaction to form Lactonic Amide Intermediate

  • A solution of 3,4-methylenedioxyphenethylisocyanide and opianic acid in a suitable aprotic solvent (e.g., dichloromethane) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the lactonic amide.

Step 3: Bischler-Napieralski Cyclization and Reduction

  • The lactonic amide intermediate is dissolved in phosphorus oxychloride (POCl₃).

  • Phosphorus pentoxide (P₂O₅) is added portion-wise, and the mixture is heated to reflux.

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully neutralized with an aqueous base and extracted with an organic solvent.

  • The resulting dihydroisoquinoline intermediate is then hydrogenated using platinum(IV) oxide (PtO₂) as a catalyst in a suitable solvent like ethanol under a hydrogen atmosphere to yield N-nor-hydrastine.

Step 4: N-Methylation to (±)-Hydrastine

  • N-nor-hydrastine is subjected to reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction).

  • The mixture is heated until the evolution of CO₂ ceases.

  • The reaction is then cooled, made alkaline, and the product is extracted.

  • Purification by crystallization or chromatography affords (±)-hydrastine.

Quantitative Data Summary
StepProductStarting MaterialsReagents and ConditionsYield (%)
1. AlkylationIsocyanide Intermediate3,4-Methylenedioxyphenethyl bromide, Methyl isocyaniden-BuLi, THF, -78 °C to RT~70-80
2. Intramolecular Passerini ReactionLactonic Amide IntermediateIsocyanide Intermediate, Opianic AcidDichloromethane, RT~60-70
3. Cyclization & ReductionN-nor-hydrastineLactonic Amide Intermediate1. POCl₃, P₂O₅, reflux2. H₂, PtO₂, EtOH~50-60
4. N-Methylation(±)-HydrastineN-nor-hydrastineCH₂O, HCOOH>90
Overall Yield (±)-Hydrastine ~19-30

Note: Yields are estimated based on typical outcomes for these reaction types as specific yields for each step were not detailed in the initial communication.

Route 2: Asymmetric Total Synthesis of (–)-β-Hydrastine (2020)

This modern approach provides an efficient and stereocontrolled synthesis of the naturally occurring (–)-β-hydrastine. The key features include a highly enantioselective epoxidation and an acid-catalyzed cascade cyclization.

Synthetic Pathway Overview

Asymmetric_Synthesis A (E)-Stilbene Derivative B Chiral Epoxide A->B  Shi Ketone Catalyst,  Oxone C Phthalide Tetrahydroisoquinoline Scaffold (α-isomer) B->C  CF3COOH-catalyzed  Cascade Cyclization D (–)-α-Hydrastine C->D  N-Methylation E (–)-β-Hydrastine D->E  Epimerization  (MeOK/MeOH)

Caption: Asymmetric total synthesis of (–)-β-hydrastine.

Experimental Protocols

Step 1: Asymmetric Epoxidation

  • To a solution of the (E)-stilbene derivative in a suitable solvent system (e.g., CH₃CN/DMM/H₂O), Oxone® and a potassium carbonate buffer are added.

  • The Shi ketone catalyst is added, and the mixture is stirred vigorously at 0 °C.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the chiral epoxide is extracted.

  • The product is purified by column chromatography.

Step 2: CF₃COOH-Catalyzed Cascade Cyclization

  • The chiral epoxide is dissolved in a solvent such as dichloromethane.

  • Trifluoroacetic acid (CF₃COOH) is added dropwise at 0 °C.

  • The reaction is stirred until the starting material is consumed (monitored by TLC).

  • The mixture is then neutralized, and the product is extracted and purified to yield the core phthalide tetrahydroisoquinoline scaffold.

Step 3: N-Methylation

  • The secondary amine of the cyclized product is methylated using standard conditions, such as the Eschweiler-Clarke reaction (formaldehyde and formic acid), to yield (–)-α-hydrastine.

Step 4: Epimerization to (–)-β-Hydrastine

  • (–)-α-Hydrastine is dissolved in methanol.

  • A solution of potassium methoxide (MeOK) in methanol is added.

  • The mixture is stirred at room temperature, allowing for epimerization at the C-3' position.

  • The reaction is quenched, and the product is extracted and purified to afford the desired (–)-β-hydrastine.

Quantitative Data Summary
StepProductKey ReagentsYield (%)Enantiomeric Excess (ee %)
1. Asymmetric EpoxidationChiral EpoxideShi Ketone Catalyst, Oxone®High>95% ee
2. Cascade CyclizationPhthalide Tetrahydroisoquinoline ScaffoldCF₃COOH~60-7086% ee
3. N-Methylation(–)-α-HydrastineCH₂O, HCOOHHighMaintained
4. Epimerization(–)-β-HydrastineMeOK/MeOHHigh81% ee (final product)
Overall Yield (–)-β-Hydrastine ~50-60 81%

Note: Yields are based on reported values in the literature. "High" indicates yields typically >85-90%.

Route 3: Semi-synthesis of (±)-Hydrastine from Berberine (Moniot and Shamma, 1976)

This route provides a practical conversion of the more abundant and structurally related alkaloid, berberine, into hydrastine.

Synthetic Pathway Overview

Berberine_Conversion A Berberine B Oxybisberberine A->B  K3[Fe(CN)6],  NaOH C 8-Methoxyberberine- phenolbetaine B->C  MeOH, HCl D Dehydronorhydrastine Methyl Ester HCl C->D  Hydration E Dehydrohydrastine Methyl Ester D->E  N-Alkylation F (±)-α/β-Hydrastine E->F  NaBH4

Caption: Semi-synthesis of (±)-hydrastine from berberine.

Experimental Protocols

Step 1: Oxidation of Berberine

  • Berberine is dissolved in an aqueous sodium hydroxide solution.

  • A solution of potassium ferricyanide (K₃[Fe(CN)₆]) is added dropwise with vigorous stirring.

  • The resulting precipitate, oxybisberberine, is collected by filtration.

Step 2: Formation of 8-Methoxyberberinephenolbetaine

  • Oxybisberberine is suspended in methanol, and dry hydrogen chloride gas is bubbled through the mixture.

  • The reaction is stirred until the starting material is consumed.

  • The solvent is evaporated to yield the product.

Step 3: Hydration

  • The 8-methoxyberberinephenolbetaine is treated with water to yield the hydrochloride salt of dehydronorhydrastine methyl ester.

Step 4: N-Alkylation

  • The dehydronorhydrastine methyl ester is N-alkylated using a suitable methylating agent (e.g., methyl iodide) to form dehydrohydrastine methyl ester.

Step 5: Reduction to (±)-Hydrastine

  • Dehydrohydrastine methyl ester is dissolved in a protic solvent like methanol.

  • Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.

  • The reaction is stirred until completion, then quenched, and the product is extracted.

  • Purification yields a mixture of (±)-α-hydrastine and (±)-β-hydrastine.[1]

Quantitative Data Summary
StepProductKey ReagentsYield (%)Diastereomeric Ratio (α:β)
1. OxidationOxybisberberineK₃[Fe(CN)₆]HighN/A
2. Rearrangement8-MethoxyberberinephenolbetaineMeOH, HClGoodN/A
3. Hydration & N-AlkylationDehydrohydrastine Methyl EsterH₂O, MeIGoodN/A
4. Reduction(±)-α/β-HydrastineNaBH₄901:2
Overall Yield (±)-α/β-Hydrastine Good 1:2

Note: "Good" and "High" yields are qualitative descriptors from the source literature. The final reduction step is reported with a high quantitative yield.[1]

Conclusion

The synthetic routes presented here offer diverse strategies for obtaining hydrastine in a laboratory setting. Falck's total synthesis provides a classic and robust pathway to the racemic product. The asymmetric synthesis by Li et al. offers a state-of-the-art method for accessing the enantiopure natural product, which is critical for pharmacological studies. Finally, the semi-synthesis from berberine represents a practical approach that leverages a readily available natural starting material. The choice of route will depend on the specific goals of the researcher, including the desired stereochemistry, available starting materials, and required scale. These detailed protocols and comparative data tables are intended to serve as a valuable resource for professionals engaged in natural product synthesis and drug development.

References

Method

Application Notes and Protocols: Hydrastine as a Standard for Analytical Method Validation

For Researchers, Scientists, and Drug Development Professionals Introduction Hydrastine is a prominent isoquinoline alkaloid naturally occurring in the rhizome of goldenseal (Hydrastis canadensis). As a well-characterize...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrastine is a prominent isoquinoline alkaloid naturally occurring in the rhizome of goldenseal (Hydrastis canadensis). As a well-characterized compound, it serves as an excellent primary reference standard for the validation of analytical methods. These methods are crucial for the quality control of raw botanical materials, dietary supplements, and pharmaceutical preparations, as well as for pharmacokinetic studies. This document provides detailed application notes and protocols for the use of hydrastine as a standard in various analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection, a widely adopted method for its quantification.

Physicochemical Properties of Hydrastine

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValue
Chemical Name (1R,9S)-6,7-Dimethoxy-3-((5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)isobenzofuran-1(3H)-one
Molecular Formula C₂₁H₂₁NO₆[1][2][3]
Molecular Weight 383.4 g/mol [1][2][3]
CAS Number 118-08-1[1][2][3]
Appearance White Powder[2]
Storage Long-term storage at < -15 °C is recommended.[1] For short-term storage, refrigeration at 4°C in a desiccator is advised.[4]

Stability of Hydrastine Analytical Standard

The stability of the hydrastine standard is critical for ensuring the accuracy and reliability of analytical measurements.

  • Solid State: As a solid, the hydrastine reference standard is stable when stored under appropriate conditions (cool, dry, and protected from light).

  • In Solution: Hydrastine in spiked human serum and urine samples has been found to be stable under typical sample handling conditions.[4] Prepared samples in an autosampler at 25°C were stable for at least 60 hours.[4] Another study reported stability in serum for 24 hours at room temperature.[5]

  • In Botanical Matrix: The levels of hydrastine in dried goldenseal rhizomes have been shown to be unaffected by drying temperatures up to 54.4 °C, indicating good thermal stability within its natural matrix.

It is best practice to prepare fresh standard solutions for each analytical run. If storage is necessary, solutions should be kept at refrigerated temperatures (2-8°C) and protected from light. A stability study for the specific solvent and storage conditions should be performed as part of method validation.

Application 1: HPLC-UV Method for Quantification of Hydrastine

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of hydrastine in various matrices, including raw materials and finished products.[4][6][7]

Experimental Protocol: HPLC-UV Analysis

1. Preparation of Standard Solutions

  • Hydrastine Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of hydrastine reference standard (with a known purity of ≥99%) and dissolve it in a 10 mL volumetric flask with a diluent consisting of water and acetonitrile (e.g., 70:30 v/v with 0.1% phosphoric acid).[4] Sonicate if necessary to ensure complete dissolution. Store this stock solution at 4°C, protected from light.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve a concentration range suitable for the calibration curve (e.g., 10-150 µg/mL).[4][6]

2. Sample Preparation (Example: Powdered Goldenseal Root)

  • Accurately weigh about 250 mg of powdered goldenseal root into a centrifuge tube.

  • Add a precise volume (e.g., 20 mL) of extraction solvent (e.g., water:acetonitrile:phosphoric acid, 70:30:0.1, v/v/v).[4]

  • Vortex and sonicate the mixture to ensure efficient extraction.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile). A common mobile phase is a mixture of water-acetonitrile-phosphoric acid.[4]
Flow Rate 1.0 - 2.0 mL/min[6]
Column Temperature Ambient or controlled (e.g., 30°C)
Detection Wavelength 230 nm[4][6][7]
Injection Volume 10-20 µL

4. Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC-UV method for hydrastine, demonstrating its suitability for quantitative analysis.

Validation ParameterTypical Results
Linearity (Concentration Range) 10 - 150 µg/mL with R² > 0.999[4][6]
Accuracy (Recovery) 87.8 ± 3.6%[4] to 101.9%[8]
Precision (Repeatability, RSDr) 0.9 - 2.7%[4]
Precision (Reproducibility, RSDR) 2.68 - 6.65%[4][7]
Limit of Detection (LOD) 1.3 µg/mL in solution[4]
Limit of Quantitation (LOQ) 4.2 µg/mL in solution[4]

Experimental Workflow: HPLC-UV Analysis of Hydrastine

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Hydrastine Standard Solutions HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Extract Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Standards Quantify Quantify Hydrastine in Sample Data_Acquisition->Quantify Sample Calibration->Quantify

Caption: Workflow for the quantification of hydrastine using HPLC-UV.

Application 2: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of hydrastine in biological matrices like human serum, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.[5]

Experimental Protocol: LC-MS/MS Analysis

1. Standard and Sample Preparation

  • Preparation of hydrastine standard solutions is similar to the HPLC-UV method, but typically at much lower concentrations (e.g., ng/mL range).

  • Sample preparation for biological matrices often involves protein precipitation. For example, a simple acetonitrile treatment of serum samples can be employed.[5] An internal standard (e.g., noscapine) should be used to improve accuracy and precision.[5]

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 column
Mobile Phase Gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive ion electrospray ionization (ESI+)
MRM Transitions Specific precursor-to-product ion transitions for hydrastine and the internal standard are monitored.

3. Method Validation Parameters

LC-MS/MS methods offer significantly lower detection and quantification limits.

Validation ParameterTypical Results for Hydrastine in Human Serum
Linearity (Concentration Range) 0.1 - 1000 ng/mL
Accuracy (Intra-day) 82 ± 8.8% to 97.9 ± 2.4%[5]
Precision (Intra-day, CV) 2.4% to 8.8%[5]
Accuracy (Inter-day) 90.0 ± 15.17% to 99.9 ± 7.1%[5]
Precision (Inter-day, CV) 6.54% to 15.17%[5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[5]
Recovery 82.4 - 96.2%[5]
Logical Relationship: LC-MS/MS Quantificationdot

LCMSMS_Logic Hydrastine Hydrastine in Sample LC_Separation LC Separation Hydrastine->LC_Separation IS Internal Standard (IS) IS->LC_Separation ESI Electrospray Ionization LC_Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Quantification Quantification (Ratio of Hydrastine/IS Signal) Detector->Quantification

References

Application

Application Notes and Protocols for the Pressurized Liquid Extraction of Hydrastine from Goldenseal

For Researchers, Scientists, and Drug Development Professionals Introduction Goldenseal (Hydrastis canadensis) is a perennial herb rich in bioactive isoquinoline alkaloids, most notably hydrastine and berberine. Hydrasti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goldenseal (Hydrastis canadensis) is a perennial herb rich in bioactive isoquinoline alkaloids, most notably hydrastine and berberine. Hydrastine, in particular, is of significant interest to the pharmaceutical industry due to its diverse pharmacological activities. Efficient extraction of hydrastine from the plant matrix is a critical step in research, development, and manufacturing. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a modern and efficient technique for the extraction of natural products. This method utilizes elevated temperatures and pressures to increase the solubility and mass transfer rate of analytes, resulting in shorter extraction times, reduced solvent consumption, and higher extraction efficiency compared to conventional methods.

These application notes provide detailed protocols for the pressurized liquid extraction of hydrastine from Goldenseal, primarily focusing on Pressurized Hot Water Extraction (PHWE), for which specific optimized parameters have been documented. A general protocol for PLE using organic solvents is also provided as a reference.

Data Presentation

The following tables summarize the quantitative data on the extraction of hydrastine from Goldenseal using different methods and conditions.

Table 1: Comparison of Extraction Methods for Hydrastine and Berberine from Goldenseal Root

Extraction MethodSolventTemperature (°C)Pressure (bar)TimeTotal Alkaloid Yield (mg/g)Reference
Pressurized Hot Water Extraction (PHWE)Water1405015 min43.04[1][2]
RefluxMethanolBoiling PointAtmospheric6 h39.07[1]
UltrasonicMethanol80Atmospheric4 h45.67[1]

Source: Mokgadi et al., 2013.[1][2]

Table 2: Optimized Parameters for Pressurized Hot Water Extraction (PHWE) of Hydrastine and Berberine from Goldenseal

ParameterOptimal ValueRange Tested
Temperature140°C100 - 160°C
Pressure50 bar10 - 100 bar
Flow Rate1 mL/min0.5 - 1.5 mL/min
Extraction Time15 min5 - 60 min

Source: Mokgadi et al., 2013.[1][2]

Experimental Protocols

Protocol 1: Pressurized Hot Water Extraction (PHWE) of Hydrastine from Goldenseal Root

This protocol is based on the optimized conditions reported by Mokgadi et al. (2013).[1][2]

1. Materials and Equipment:

  • Dried and powdered Goldenseal root

  • Pressurized Liquid Extraction (PLE) system

  • HPLC-DAD system for analysis

  • Hydrastine and Berberine analytical standards

  • Deionized water (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium hydroxide (0.1 M)

  • Sea sand (acid purified)

  • Extraction cells

  • Collection vials

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

2. Sample Preparation:

  • Grind the dried Goldenseal roots to a fine powder.

  • Homogenize the powder to ensure uniformity.

  • Weigh approximately 2 g of the powdered Goldenseal root and mix it with 2 g of sea sand. The sea sand helps to prevent clumping and ensures even solvent flow.

  • Load the mixture into the extraction cell.

3. PLE System Parameters:

  • Solvent: Deionized water

  • Temperature: 140°C

  • Pressure: 50 bar

  • Static Extraction Time: 15 minutes

  • Flow Rate: 1 mL/min

  • Number of Cycles: 1

  • Flush Volume: 60%

  • Purge Time: 60 seconds

4. Extraction Procedure:

  • Place the loaded extraction cell into the PLE system.

  • Set the extraction parameters as listed above.

  • Begin the extraction cycle. The system will automatically heat and pressurize the cell and perform the extraction.

  • Collect the extract in a collection vial.

  • Allow the extract to cool to room temperature.

5. Post-Extraction Processing and Analysis:

  • Mix the collected eluate with methanol in a 3:1 (v/v) ratio.

  • Adjust the pH of the solution to 7 with 0.1 M potassium hydroxide.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

  • Quantify the concentration of hydrastine and berberine using an HPLC-DAD system with a C18 column and a suitable mobile phase. UV detection is typically performed at around 290 nm for hydrastine.

Protocol 2: General Pressurized Liquid Extraction (PLE) of Hydrastine using Ethanol

This protocol provides a general guideline for the extraction of hydrastine using an organic solvent, based on typical parameters used for alkaloid extraction from plant materials. Optimization of these parameters for Goldenseal is recommended for achieving the highest yields.

1. Materials and Equipment:

  • Dried and powdered Goldenseal root

  • Pressurized Liquid Extraction (PLE) system

  • HPLC-DAD system for analysis

  • Hydrastine analytical standard

  • Ethanol (HPLC grade)

  • Extraction cells

  • Collection vials

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

2. Sample Preparation:

  • Prepare the Goldenseal root powder as described in Protocol 1.

  • Load approximately 2 g of the powder mixed with 2 g of sea sand into the extraction cell.

3. Suggested PLE System Parameters for Optimization:

  • Solvent: Ethanol or aqueous ethanol (e.g., 50-70% v/v)

  • Temperature: 100 - 150°C

  • Pressure: 50 - 100 bar

  • Static Extraction Time: 5 - 20 minutes

  • Number of Cycles: 1 - 2

4. Extraction Procedure:

  • Place the loaded extraction cell into the PLE system.

  • Set the desired extraction parameters.

  • Run the extraction cycle.

  • Collect the ethanolic extract in a collection vial.

5. Post-Extraction Processing and Analysis:

  • The collected extract may be directly analyzed or concentrated under reduced pressure if necessary.

  • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

  • Quantify the hydrastine content using an HPLC-DAD system as described in Protocol 1.

Visualizations

PLE_Workflow Start Start SamplePrep Sample Preparation: - Grind Goldenseal Root - Mix with Sea Sand - Load into Extraction Cell Start->SamplePrep PLE_System Pressurized Liquid Extraction: - Set Parameters (Temp, Pressure, Time) - Run Extraction Cycle SamplePrep->PLE_System Collection Extract Collection PLE_System->Collection PostProcessing Post-Extraction Processing: - Cool Extract - (Optional) pH Adjustment - Filter Collection->PostProcessing Analysis HPLC-DAD Analysis: - Quantify Hydrastine PostProcessing->Analysis End End Analysis->End

Caption: Experimental workflow for Pressurized Liquid Extraction of hydrastine.

Parameter_Relationship Parameters PLE Parameters Temperature Temperature Parameters->Temperature Pressure Pressure Parameters->Pressure Solvent Solvent Choice Parameters->Solvent Time Extraction Time Parameters->Time Yield Hydrastine Yield & Purity Temperature->Yield Increases solubility (up to a point) Pressure->Yield Maintains solvent in liquid state Solvent->Yield Affects selectivity & efficiency Time->Yield Impacts completeness of extraction

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of Hydrastine

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with hydrastine, a natural isoquinoline alkaloid known for its poor aqueous...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for working with hydrastine, a natural isoquinoline alkaloid known for its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is hydrastine poorly soluble in aqueous solutions?

A1: Hydrastine is a complex organic molecule with a predominantly non-polar structure, making it hydrophobic or "water-fearing."[1] Its chemical structure lacks a sufficient number of hydrogen bond donors and acceptors to interact favorably with polar water molecules, leading to very low solubility in neutral aqueous buffers.

Q2: What is the difference between hydrastine free base and hydrastine hydrochloride?

A2: Hydrastine free base is the neutral form of the alkaloid. Hydrastine hydrochloride is a salt form where the basic nitrogen atom in the hydrastine molecule has been protonated by hydrochloric acid. This ionic character significantly improves its solubility in water compared to the free base.[2][3] For assays in aqueous systems, using the hydrochloride salt is highly recommended.[2]

Q3: What is the best solvent for preparing a high-concentration stock solution of hydrastine?

A3: Dimethyl sulfoxide (DMSO) is an excellent choice for preparing high-concentration stock solutions of both hydrastine free base and its hydrochloride salt. The solubility in DMSO is high, reported to be up to 77 mg/mL (200.83 mM).[4]

Q4: My hydrastine, dissolved in DMSO, precipitates when I dilute it into my cell culture medium or assay buffer. Why does this happen?

A4: This is a common issue known as "precipitation upon dilution." When the highly concentrated DMSO stock is added to a large volume of an aqueous buffer, the DMSO is diluted, and the hydrastine is suddenly exposed to an environment (water) in which it is not soluble. This causes the compound to crash out of the solution.

Troubleshooting Guide: Hydrastine Precipitation in Assays

This section addresses the common problem of hydrastine precipitating upon dilution into aqueous assay buffers.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous buffer cannot maintain the solubility of hydrastine at the desired final concentration.1. Use Hydrastine Hydrochloride : If you are using the free base, switch to the hydrochloride salt form, which has inherently better aqueous solubility.[2] 2. Adjust pH : Lower the pH of your final assay buffer. As an alkaloid, hydrastine becomes more soluble at acidic pH where its tertiary amine is protonated. A pH of 5-6 is a good starting point. 3. Reduce Final Concentration : Test if a lower final concentration of hydrastine remains in solution. 4. Increase Co-solvent Percentage : Ensure the final concentration of DMSO in your assay is sufficient to aid solubility, typically between 0.1% and 1%. However, be cautious as high DMSO concentrations can affect assay performance and cell viability.
Cloudiness or precipitation observed even at low concentrations. The buffer composition (e.g., high salt concentration, presence of certain proteins) may be reducing solubility.1. Prepare a Fresh Stock : Ensure your DMSO stock is not supersaturated and is fully dissolved. Gentle warming or sonication can help.[5] 2. Test Solubility in Buffer Components : Systematically test the solubility of hydrastine in simpler versions of your buffer to identify the problematic component. 3. Use Surfactants (for non-cell-based assays) : For biochemical or enzyme assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01% - 0.05%) to the assay buffer can help maintain solubility. This is generally not suitable for cell-based assays.

Data and Methodologies

Physicochemical Properties of Hydrastine
PropertyValueSource(s)
Chemical Formula C₂₁H₂₁NO₆[1]
Molar Mass 383.40 g/mol [1]
Appearance White Powder
Aqueous Solubility (Free Base) Insoluble[2]
Aqueous Solubility (HCl Salt) Slowly soluble[2]
DMSO Solubility 77 mg/mL (200.83 mM)[4]
Comparison of Solubilization Strategies
StrategyProsConsBest For
Use of Co-solvents (e.g., DMSO) Simple to prepare high-concentration stocks.Can precipitate upon dilution. May be toxic to cells at higher concentrations.Preparing initial stock solutions.
pH Adjustment Highly effective for basic compounds like hydrastine. Cost-effective.Requires careful control of final assay pH. May not be compatible with assays sensitive to pH changes.Both cell-based and biochemical assays, provided the pH is compatible.
Use of Salt Form (Hydrochloride) Significantly improves aqueous solubility over the free base. Easy to handle.May not be sufficient on its own at very high concentrations.The recommended starting point for all aqueous assays.
Surfactants (e.g., Tween-20) Can effectively prevent aggregation and precipitation.Can interfere with protein function and are often cytotoxic.Biochemical and enzyme assays (non-cell-based).

Experimental Protocols

Protocol 1: Preparation of a 50 mM Hydrastine Stock Solution in DMSO
  • Weighing : Accurately weigh 19.17 mg of hydrastine (or hydrastine hydrochloride, molar mass 419.86 g/mol , weigh 20.99 mg).

  • Dissolution : Add the weighed hydrastine to a sterile microcentrifuge tube. Add 1.0 mL of fresh, anhydrous DMSO.

  • Mixing : Vortex the solution thoroughly until all solid material is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a few minutes to aid dissolution.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.

Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment

This protocol provides a method to prepare a 100 µM working solution of hydrastine in an aqueous buffer (e.g., PBS) from a 50 mM DMSO stock.

  • Prepare Acidified Buffer : Take 10 mL of your target aqueous buffer (e.g., PBS, pH 7.4) and adjust its pH to approximately 5.5 using dilute HCl (e.g., 0.1 M HCl).

  • Initial Dilution : In a separate tube, perform an intermediate dilution of your 50 mM DMSO stock solution. For example, add 2 µL of the 50 mM stock to 998 µL of the acidified buffer. This creates a 100 µM solution in a buffer containing 0.2% DMSO.

  • Vortex Immediately : As soon as the DMSO stock is added to the buffer, vortex the tube vigorously for 10-15 seconds to ensure rapid and uniform mixing, which helps prevent localized high concentrations that can lead to precipitation.

  • Final pH Adjustment (Optional) : If the assay requires a neutral pH, you can now slowly add this 100 µM solution to your main assay volume, which should be buffered at the final desired pH. The large volume of the final buffer system should bring the pH back to the target range. Alternatively, the pH of the 100 µM solution can be carefully back-titrated to the desired final pH using dilute NaOH (e.g., 0.1 M NaOH) before adding it to the assay.

  • Visual Inspection : Always visually inspect the final solution for any signs of precipitation or cloudiness before use.

Visualization of Workflow

The following diagram outlines a decision-making process for successfully solubilizing hydrastine for an in vitro assay.

G cluster_prep Preparation cluster_assay Assay Dilution start Start: Need to run hydrastine assay q_form Which form of hydrastine do you have? start->q_form use_hcl Use Hydrastine HCl (Recommended) q_form->use_hcl HCl Salt use_fb Use Free Base q_form->use_fb Free Base prep_stock Prepare high concentration stock solution in 100% DMSO (e.g., 50 mM) use_hcl->prep_stock use_fb->prep_stock q_assay_type What type of assay? prep_stock->q_assay_type cell_assay Cell-Based Assay q_assay_type->cell_assay biochem_assay Biochemical Assay q_assay_type->biochem_assay dilute_buffer Dilute stock into aqueous assay buffer cell_assay->dilute_buffer biochem_assay->dilute_buffer q_precipitate Does it precipitate? dilute_buffer->q_precipitate success Success! Proceed with assay. q_precipitate->success No troubleshoot Troubleshooting q_precipitate->troubleshoot Yes ts_ph 1. Lower buffer pH to 5-6 troubleshoot->ts_ph ts_detergent 2. Add 0.01-0.05% Tween-20 (Biochemical assays only) troubleshoot->ts_detergent ts_conc 3. Lower final concentration troubleshoot->ts_conc ts_ph->dilute_buffer ts_detergent->dilute_buffer ts_conc->dilute_buffer

Caption: Workflow for selecting a hydrastine solubilization strategy.

References

Optimization

Technical Support Center: Reverse-Phase HPLC Analysis of Hydrastine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during th...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of hydrastine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing in HPLC refers to a peak shape distortion where the tail end of the peak is wider than the front end, resulting in an asymmetrical appearance.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Tailing is quantitatively assessed using the Asymmetry Factor (As) or Tailing Factor (Tf). A value of 1.0 signifies a perfectly symmetrical peak, while values greater than 1.2 are generally indicative of tailing.

Q2: Why is hydrastine prone to peak tailing in reverse-phase HPLC?

A2: Hydrastine is an isoquinoline alkaloid containing a tertiary amine group in its structure.[2] This functional group is basic and can become protonated (positively charged) in acidic to neutral mobile phases. This positive charge can then lead to secondary electrostatic interactions with negatively charged residual silanol groups on the surface of silica-based stationary phases (like C18 columns), causing peak tailing.

Q3: What is the pKa of hydrastine and why is it important for method development?

A3: The reported dissociation constant (pKa) for hydrastine is 7.8.[3] The pKa is a critical parameter in HPLC method development because it indicates the pH at which the analyte exists in both its ionized and non-ionized forms in equal proportions. To achieve good peak shape and reproducible retention times for basic compounds like hydrastine, it is advisable to operate the mobile phase at a pH that is at least 2 units below the pKa.[4] At a lower pH, the silanol groups on the stationary phase are protonated and thus less likely to interact with the protonated hydrastine molecule.

Q4: Can the choice of organic modifier in the mobile phase affect hydrastine's peak shape?

A4: Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common choices, methanol can sometimes offer better peak shapes for certain basic compounds due to its different solvent properties and potential to better mask silanol interactions. The choice between acetonitrile and methanol should be evaluated during method development to determine which provides the optimal balance of resolution and peak symmetry for hydrastine.

Q5: How does column temperature impact the peak shape of hydrastine?

A5: Increasing the column temperature can sometimes lead to improved peak shape. Elevated temperatures can enhance mass transfer kinetics and reduce the viscosity of the mobile phase, which may result in sharper and more symmetrical peaks. However, it is crucial to ensure that the column temperature does not exceed the stability limits of the stationary phase.

Troubleshooting Guide for Hydrastine Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with hydrastine in reverse-phase HPLC.

Initial Assessment

Before making significant changes to your method, it's important to identify the likely cause of the peak tailing. The following flowchart provides a logical troubleshooting workflow.

G Troubleshooting Workflow for Hydrastine Peak Tailing start Peak Tailing Observed for Hydrastine check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue check_all_peaks->system_issue Yes hydrastine_specific_issue Hydrastine-Specific Tailing (Chemical Interaction) check_all_peaks->hydrastine_specific_issue No check_connections Check for extra-column volume (fittings, tubing length/ID) system_issue->check_connections check_column_health Assess column health (voids, contamination) system_issue->check_column_health solution Improved Peak Shape check_connections->solution check_column_health->solution mobile_phase_optimization Optimize Mobile Phase hydrastine_specific_issue->mobile_phase_optimization column_considerations Consider Stationary Phase hydrastine_specific_issue->column_considerations adjust_ph Adjust Mobile Phase pH (2.5 - 4.0) mobile_phase_optimization->adjust_ph increase_buffer Increase Buffer Concentration (20-50 mM) mobile_phase_optimization->increase_buffer adjust_ph->solution increase_buffer->solution endcapped_column Use a modern, end-capped C18 column column_considerations->endcapped_column endcapped_column->solution G Chemical Interactions Leading to Hydrastine Peak Tailing cluster_0 At Neutral/High pH cluster_1 At Low pH (e.g., pH 3.0) hydrastine_high_ph Hydrastine (R3N) + H+ -> Hydrastine-H+ (R3NH+) interaction_high_ph Strong Electrostatic Interaction (Leads to Peak Tailing) hydrastine_high_ph->interaction_high_ph silanol_high_ph Silanol (Si-OH) -> Silanolate (Si-O-) + H+ silanol_high_ph->interaction_high_ph hydrastine_low_ph Hydrastine (R3N) + H+ -> Hydrastine-H+ (R3NH+) interaction_low_ph Minimized Electrostatic Interaction (Improved Peak Shape) hydrastine_low_ph->interaction_low_ph silanol_low_ph Silanol (Si-OH) remains protonated silanol_low_ph->interaction_low_ph

References

Troubleshooting

Optimization of extraction parameters for maximizing hydrastine yield

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of extraction parameters to maxim...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of extraction parameters to maximize hydrastine yield from its principal botanical source, Goldenseal (Hydrastis canadensis).

Troubleshooting Guide

This guide addresses specific issues that may arise during hydrastine extraction experiments.

Question/Issue Possible Causes Troubleshooting Steps
Low Hydrastine Yield 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for hydrastine. 2. Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at a temperature sufficient to efficiently extract the alkaloid.[1][2] 3. Improper Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. 4. Degradation of Hydrastine: Hydrastine is known to be sensitive to heat and light, and excessive temperatures during extraction or drying can lead to degradation.[1] 5. Plant Material Quality: The concentration of hydrastine in the raw plant material can vary significantly based on factors like phenological stage, harvest time, and post-harvest handling.[3][4]1. Optimize Solvent: Experiment with different solvent systems. Methanol, ethanol, and acetonitrile, often in combination with water and sometimes acidified, are commonly used.[5][6][7] For Pressurized Hot Water Extraction (PHWE), pure water is used.[1] 2. Adjust Extraction Parameters: Systematically vary the extraction time and temperature. For PHWE, an optimal temperature of 140°C has been reported, with degradation observed at higher temperatures.[1][2] For ultrasonic extraction, a duration of 10-30 minutes is often employed.[6][7][8] 3. Reduce Particle Size: Grind the dried rhizomes to a fine powder to increase the surface area available for extraction.[7] 4. Control Temperature and Light: Avoid excessive heat during all processing steps, including drying and extraction.[1] Store extracts in light-protected containers. 5. Standardize Plant Material: If possible, use plant material with a known hydrastine content, or analyze a subsample prior to extraction to establish a baseline. The United States Pharmacopeia (USP) requires a minimum of 2.0% hydrastine in dried goldenseal rhizomes and roots.[9][3]
Co-extraction of Impurities 1. Non-selective Solvent: The solvent system may be extracting a wide range of compounds in addition to hydrastine. 2. Inappropriate pH: The pH of the extraction medium can influence the solubility of various compounds.1. Solvent Partitioning: Employ liquid-liquid extraction with solvents of varying polarity to separate hydrastine from impurities. 2. pH Adjustment: Manipulating the pH of the extract can be used to selectively precipitate or solubilize certain compounds. For instance, adding a saturated sodium carbonate solution can help in the removal of some interfering compounds and release hydrastine as a free base.[10] 3. Chromatographic Purification: Utilize techniques like flash column chromatography for the purification of hydrastine from the crude extract.[10]
Inconsistent Results Between Batches 1. Variability in Plant Material: As mentioned, the alkaloid content of goldenseal can differ between batches.[9] 2. Inconsistent Extraction Parameters: Minor variations in solvent composition, temperature, or time can lead to different extraction efficiencies. 3. Analytical Method Variability: Inconsistencies in the quantification method can lead to apparent variations in yield.1. Homogenize Plant Material: Thoroughly mix the powdered plant material before weighing to ensure each batch is as uniform as possible. 2. Strictly Control Parameters: Maintain precise control over all extraction parameters. Use calibrated equipment and document all settings for each run. 3. Validate Analytical Method: Ensure the analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision.[5] Use a certified reference standard for hydrastine for accurate quantification.
Hydrastine Degradation During Analysis 1. Autoxidation: Hydrastine can be prone to autoxidation, especially during sample storage and preparation for analysis.[11]1. Rapid Analysis: Perform sample preparation and analysis as quickly as possible after extraction.[11] 2. Appropriate Storage: If immediate analysis is not possible, store extracts at low temperatures and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting hydrastine?

A1: Common methods include conventional techniques like Soxhlet and ultrasonic-assisted extraction, as well as more modern approaches such as Pressurized Liquid Extraction (PLE) and Pressurized Hot Water Extraction (PHWE).[1][6]

Q2: Which solvents are most effective for hydrastine extraction?

A2: Methanol, acetonitrile, and aqueous mixtures of these solvents are frequently used.[6][10][12] Acidifying the solvent, for example with phosphoric acid, is also a common practice to improve the extraction of alkaloids.[5] PHWE utilizes only water as the solvent.[1]

Q3: What is the optimal temperature for hydrastine extraction?

A3: The optimal temperature depends on the extraction method. For PHWE, a temperature of 140°C has been shown to be effective, with higher temperatures potentially causing degradation of hydrastine.[1][2] For other methods, temperatures are often kept lower to prevent degradation.

Q4: How does the particle size of the plant material affect extraction?

A4: A smaller particle size (i.e., a finer powder) increases the surface area of the plant material that is in contact with the solvent, which generally leads to a more efficient extraction.

Q5: How can I accurately quantify the amount of hydrastine in my extract?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying hydrastine.[5][13][14] It is crucial to use a certified hydrastine standard for calibration to ensure accurate results.

Q6: Does the time of harvest affect the hydrastine content in Goldenseal?

A6: Yes, the concentration of hydrastine and other alkaloids in Goldenseal can be influenced by the plant's phenological stage and the time of harvest.[9][3] For instance, some research suggests that harvesting at senescence in the fall may maximize alkaloid content in the rhizomes.[3]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of Hydrastine

This protocol is based on methodologies commonly used for the extraction of alkaloids from Goldenseal.

1. Sample Preparation:

  • Dry the Goldenseal (Hydrastis canadensis) rhizomes.

  • Grind the dried rhizomes into a fine powder.

2. Extraction:

  • Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of an extraction solvent (e.g., a mixture of water, acetonitrile, and phosphoric acid in a 70:30:0.1 v/v/v ratio).[5]

  • Vortex the mixture for 10 seconds to ensure thorough wetting of the plant material.[8]

  • Place the tube in an ultrasonic bath and sonicate for 10-30 minutes at room temperature.[7][8]

  • After sonication, vortex the mixture again for 10 seconds.[8]

  • Centrifuge the mixture for 5-10 minutes at approximately 5000 rpm to pellet the solid material.[8]

3. Sample Preparation for HPLC Analysis:

  • Carefully collect the supernatant.

  • Dilute an aliquot of the supernatant with a suitable solvent (e.g., 10% aqueous acetonitrile).[7]

  • Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Analyze the filtered sample using a validated HPLC-UV method for hydrastine quantification. A common setup involves a C18 column and UV detection at approximately 230 nm or 290 nm.[5][13]

Protocol 2: Pressurized Hot Water Extraction (PHWE) of Hydrastine

This protocol is based on an optimized method for a more environmentally friendly extraction.[1][2]

1. Sample Preparation:

  • Dry and grind the Goldenseal rhizomes to a fine powder.

  • Mix the powdered sample with inert material like sand to prevent clogging of the extraction cell.

2. Extraction:

  • Pack the sample into the extraction cell of a PLE/PHWE system.

  • Set the extraction parameters:

    • Solvent: Deionized water

    • Temperature: 140°C

    • Pressure: 50 bar

    • Flow Rate: 1 mL/min

    • Extraction Time: 15 minutes (dynamic extraction)

  • Collect the eluate.

3. Sample Preparation for HPLC Analysis:

  • Mix the collected eluate with methanol (e.g., in a 3:1 v/v ratio of eluate to methanol).[1]

  • Adjust the pH to 7 if necessary.

  • Filter the sample through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

  • Quantify the hydrastine content using a validated HPLC-UV method as described in Protocol 1.

Data Presentation

The following table summarizes the impact of different extraction methods and parameters on hydrastine and berberine yields as reported in a comparative study.

Extraction MethodTemperaturePressureFlow RateTimeTotal Alkaloid Yield (Hydrastine + Berberine) (mg/g)Reference
Pressurized Hot Water Extraction (PHWE)140°C50 bar1 mL/min15 min43.04[1]
RefluxBoiling point of solventAtmosphericN/A>6 hours39.07[1]
Ultrasonic ExtractionRoom TemperatureAtmosphericN/ANot specified45.67[1]

Visualizations

experimental_workflow cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis & Quantification cluster_output Phase 4: Outcome start Start: Goldenseal Rhizomes drying Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., Ultrasonic, PHWE) grinding->extraction parameter_optimization Parameter Optimization - Solvent - Temperature - Time extraction->parameter_optimization filtration Filtration extraction->filtration hplc HPLC-UV Analysis filtration->hplc quantification Quantification of Hydrastine Yield hplc->quantification end Optimized Protocol for Maximized Hydrastine Yield quantification->end

Caption: Workflow for the optimization of hydrastine extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Low Hydrastine Yield cause1 Suboptimal Parameters (Solvent, Temp, Time) issue->cause1 cause2 Material Quality/ Preparation issue->cause2 cause3 Degradation issue->cause3 solution1 Optimize Extraction Parameters Systematically cause1->solution1 solution2 Standardize & Prepare Material Correctly cause2->solution2 solution3 Control Temperature & Protect from Light cause3->solution3 result Improved Yield solution1->result solution2->result solution3->result

Caption: Troubleshooting logic for addressing low hydrastine yield.

References

Optimization

Strategies to prevent degradation of hydrastine during sample preparation

Welcome to the technical support center for hydrastine sample preparation. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydrastine sample preparation. This guide provides detailed strategies, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of hydrastine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause hydrastine degradation during sample preparation?

A1: Hydrastine, an isoquinoline alkaloid, is susceptible to degradation from several factors. The most significant are elevated temperatures, exposure to light, and non-optimal pH conditions. High temperatures, particularly above 140°C, can lead to thermal degradation[1]. Like many complex organic molecules, exposure to UV and ambient light can also induce photochemical degradation. Furthermore, the pH of the solvent system is critical, as extreme pH levels can catalyze hydrolysis or other structural changes.

Q2: What is the optimal pH range to maintain hydrastine stability?

A2: Hydrastine is most stable in acidic conditions. Most validated analytical methods for extracting hydrastine from botanical matrices use an acidified solvent system[2][3][4]. A common extraction solvent is a mixture of water, acetonitrile, and an acid like phosphoric acid[2]. Acidic pH helps to keep the alkaloid in its protonated, more stable salt form. While a precise optimal pH range is not definitively established in all literature, operating in a slightly acidic to acidic range (pH 3-6) is a standard practice to prevent degradation.

Q3: How does temperature impact hydrastine stability during processing?

A3: Hydrastine is a thermally labile compound. Studies using Pressurized Hot Water Extraction (PHWE) have shown that while increasing temperature can enhance extraction efficiency up to a certain point, temperatures exceeding 140°C lead to decreased yields, which is attributed to thermal degradation[1]. Therefore, it is crucial to avoid excessive heat during steps like extraction, solvent evaporation, and storage. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration. Performing extractions at room temperature or under cooled conditions is recommended.

Q4: Is it necessary to protect hydrastine samples from light?

A4: Yes. As a general best practice for phytochemicals, samples containing hydrastine should be protected from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil during extraction, processing, and storage[4]. Minimizing exposure to direct sunlight and even ambient laboratory light is a critical precautionary measure.

Q5: Which solvents are best for extracting and dissolving hydrastine to ensure its stability?

A5: For extraction from plant materials, acidified mixtures of water and organic solvents are highly effective and promote stability. A commonly used solvent is a mix of water, acetonitrile, and phosphoric acid[2]. For dissolving pure hydrastine, DMSO and methanol are frequently used. Stock solutions in DMSO can be stored for extended periods at low temperatures (-20°C or -80°C)[5]. For analytical purposes, such as HPLC, the mobile phase composition, often a buffered acidic solution with acetonitrile or methanol, is suitable for short-term stability.

Q6: What are the recommended storage conditions for hydrastine samples and stock solutions?

A6: For long-term storage, hydrastine powder should be kept at -20°C[5]. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for up to one month[5]. Samples prepared for analysis (e.g., in serum or extraction solvent) have been shown to be stable for at least 24 hours at room temperature. For intermediate storage during a workday, keeping samples on ice or in a refrigerated autosampler is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during hydrastine sample preparation.

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery of Hydrastine Thermal Degradation: Sample was exposed to high temperatures during extraction or solvent evaporation.Perform extraction at room temperature or below. If using techniques like sonication, use an ice bath to dissipate heat[4]. Use a rotary evaporator at low temperatures (<40°C) or nitrogen gas for solvent removal.
pH-Induced Degradation: The extraction or storage solvent was neutral or alkaline.Use an acidified extraction solvent (e.g., water/acetonitrile with 0.1% phosphoric acid) to maintain an acidic pH[2].
Photodegradation: Samples were exposed to ambient or UV light for extended periods.Work in a dimly lit area or use amber glassware and vials for all steps of the preparation and storage[4].
Inconsistent/Irreproducible Results Variable Sample Handling Time: Time between sample preparation and analysis varies significantly between samples.Standardize the entire workflow. Ensure that all samples are processed for a similar duration and under the same conditions before analysis.
Inconsistent Exposure to Light/Heat: Some samples were left on the benchtop while others were stored properly.Maintain consistent conditions for all samples in a batch. Use a refrigerated autosampler if available.
Freeze-Thaw Cycles: Stock solutions were repeatedly frozen and thawed.Aliquot stock solutions into single-use volumes to prevent degradation from freeze-thaw cycles[5][6].
Appearance of Extra Peaks in Chromatogram Formation of Degradation Products: Hydrastine has degraded into other compounds.Review the entire sample preparation workflow for potential causes of degradation (heat, light, pH)[1]. Prepare a fresh sample under optimal conditions and re-analyze immediately.
Oxidation: Dissolved oxygen in the solvent may have caused oxidative degradation.Degas solvents before use. For highly sensitive samples, consider blanketing the sample with an inert gas like nitrogen or argon.

Quantitative Data on Hydrastine Stability

The following table summarizes available quantitative data regarding the stability of hydrastine under various conditions.

ConditionMatrix / SolventDurationStability / Degradation NotesReference
Temperature Room Temperature24 hoursStable in human serum (CV 5-10%).[7]
> 140°C15-30 minutesDecreased extraction yields observed, indicating thermal degradation.[1]
Storage (Stock Solution) DMSO1 yearStable when aliquoted and stored.[5]
DMSO1 monthStable when aliquoted and stored.[5]

Experimental Protocols

Protocol: Acidified Solvent Extraction of Hydrastine from Botanical Material for HPLC-UV Analysis

This protocol is designed to extract hydrastine from powdered goldenseal root while minimizing degradation.

1. Materials and Reagents:

  • Extraction Solvent: Water:Acetonitrile:Phosphoric Acid (70:30:0.1, v/v/v)[2].

  • Amber 15 mL centrifuge tubes.

  • Vortex mixer.

  • Sonicator bath.

  • Centrifuge.

  • 0.45 µm syringe filters (e.g., PTFE).

  • Amber HPLC vials.

2. Procedure:

  • Sample Weighing: Accurately weigh approximately 100-200 mg of homogenized, powdered goldenseal root into an amber 15 mL centrifuge tube.

  • Extraction:

    • Add 10.0 mL of the acidified extraction solvent to the tube.

    • Cap the tube tightly and vortex for 30 seconds to ensure the material is fully wetted.

    • Place the tube in a sonicator bath and sonicate for 15 minutes at room temperature. To prevent heating, ensure the bath water remains cool.

    • Vortex the tube again for 30 seconds.

  • Centrifugation: Centrifuge the mixture for 10 minutes at approximately 3000 x g to pellet the solid plant material.

  • Filtration and Dilution:

    • Carefully draw the supernatant using a syringe.

    • Attach a 0.45 µm syringe filter and filter the extract directly into an amber HPLC vial. This is the final sample solution for analysis.

    • If the concentration is expected to be high, perform a dilution with the mobile phase as needed.

  • Analysis: Analyze the sample by HPLC as soon as possible. If there is a delay, store the vials in a refrigerated autosampler (typically 4°C).

Visualizations

Hydrastine_Degradation_Prevention_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Storage start Powdered Botanical Material weigh Weigh Sample into Amber Tube start->weigh add_solvent Add Acidified Extraction Solvent weigh->add_solvent note1 Protect from Light extract Vortex & Sonicate (Control Temperature) add_solvent->extract note2 Maintain Acidic pH centrifuge Centrifuge extract->centrifuge note3 Avoid Heat filter Filter into Amber Vial centrifuge->filter analyze Immediate HPLC Analysis filter->analyze Optimal Path store Store at 4°C (Short-term) or -80°C (Long-term) filter->store If Delayed store->analyze

Caption: Experimental workflow for hydrastine extraction highlighting key degradation prevention steps.

Hydrastine_Stability_Factors cluster_factors Degradation Factors cluster_strategies Prevention Strategies center Hydrastine Stability temp High Temperature (>140°C) center->temp is reduced by light UV / Ambient Light center->light is reduced by ph Neutral / Alkaline pH center->ph is reduced by oxygen Oxidation center->oxygen is reduced by low_temp Low Temperature Processing (Room Temp or Cooled) temp->low_temp prevented by amber_vials Use of Amber Vials (Light Protection) light->amber_vials prevented by acid_solvent Acidified Solvents (e.g., pH 3-6) ph->acid_solvent prevented by inert_gas Degas Solvents / Use Inert Gas oxygen->inert_gas prevented by

Caption: Factors influencing hydrastine degradation and corresponding prevention strategies.

References

Optimization

Technical Support Center: Navigating the Scale-Up of Hydrastine Isolation

Welcome to the technical support center for the isolation and purification of hydrastine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encount...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of hydrastine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up hydrastine production from laboratory to industrial volumes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and comparative data to support your process development.

Troubleshooting Guide

This guide is divided into the key stages of hydrastine isolation: Extraction, Purification, Crystallization, and Analysis & Quality Control.

Extraction

Question: Why is my hydrastine yield significantly lower during pilot-scale extraction compared to the lab-scale results?

Answer: Several factors can contribute to a drop in yield during scale-up. Here’s a systematic approach to troubleshoot this issue:

  • Inefficient Biomass-to-Solvent Ratio: At larger scales, ensuring thorough mixing and wetting of the plant material becomes more challenging. Channeling of the solvent through the biomass can occur, leading to incomplete extraction.

    • Recommendation: Re-evaluate the solid-to-solvent ratio. While a direct linear scale-up of solvent volume might seem logical, the hydrodynamics of larger extraction vessels often require a proportionally larger solvent volume to ensure adequate contact. Consider implementing more efficient agitation or percolation methods.

  • Inadequate Extraction Time: The kinetics of extraction can change with scale. The time required for the solvent to penetrate the plant material and for the hydrastine to diffuse out may be longer in larger batches.

    • Recommendation: Perform a time-course study at the pilot scale to determine the optimal extraction duration.

  • Temperature Gradients: In larger vessels, maintaining a uniform temperature throughout the extraction mixture can be difficult. Cold spots can lead to reduced extraction efficiency.

    • Recommendation: Ensure your extraction vessel has adequate heating and mixing capabilities to maintain a consistent temperature. Monitor the temperature at multiple points within the vessel.

  • Particle Size of Plant Material: Inconsistent grinding or milling of the Hydrastis canadensis root powder at a larger scale can lead to variable extraction efficiency.

    • Recommendation: Implement strict particle size distribution specifications for the raw material. Finer particles offer a larger surface area for extraction but can lead to compaction and solvent channeling. A balance must be found.

Question: I am observing thermal degradation of hydrastine during scale-up. How can I prevent this?

Answer: Hydrastine is known to be heat-sensitive, and thermal degradation is a common issue, especially with methods like pressurized hot water extraction (PHWE) when not properly optimized.[1]

  • Optimize Extraction Temperature: While higher temperatures can increase extraction efficiency, they also accelerate degradation.

    • Recommendation: For PHWE, an optimal temperature of around 140°C has been suggested to maximize yield without significant degradation.[1] For other methods, conduct studies to find the optimal balance between extraction efficiency and hydrastine stability.

  • Reduce Residence Time at High Temperatures: The longer the exposure to high temperatures, the greater the degradation.

    • Recommendation: Employ continuous extraction methods where possible to minimize the time the extract spends at elevated temperatures. If using batch extraction, ensure rapid heating and cooling cycles.

Purification

Question: My flash chromatography purification is not providing the same level of purity at the pilot scale as it did in the lab. What should I do?

Answer: Scaling up chromatography requires careful consideration of several parameters to maintain separation efficiency.

  • Column Packing and Channeling: Improperly packed large-scale columns can suffer from channeling, where the solvent and sample take preferential paths through the column, leading to poor separation.

    • Recommendation: Use validated column packing procedures for your specific column size and stationary phase. Ensure the bed is uniformly packed and compressed.

  • Loading Capacity: Overloading the column is a common cause of reduced purity.

    • Recommendation: Determine the loading capacity of your pilot-scale column through a series of small-scale experiments before committing a large batch of crude extract.

  • Flow Rate: A linear scale-up of the flow rate may not be optimal.

    • Recommendation: Optimize the linear flow rate for the larger column diameter to maintain resolution. Slower flow rates generally provide better separation but increase processing time.

  • Solvent Gradient: If using a gradient elution, the gradient profile may need to be adjusted for the larger column volume.

    • Recommendation: Re-optimize the solvent gradient on the pilot-scale system to achieve the desired separation of hydrastine from related alkaloids like berberine and canadine.

Question: I am having trouble removing closely related impurities, such as berberine, during purification. What strategies can I employ?

Answer: The co-extraction of other alkaloids like berberine is a significant challenge.

  • pH-Based Separation: The basicity of hydrastine and berberine can be exploited for separation.

    • Recommendation: Employ pH-zone-refining counter-current chromatography or adjust the pH of your mobile phase in liquid chromatography to selectively retain or elute one of the alkaloids.

  • Selective Adsorbents: While silica gel is common, other stationary phases may offer better selectivity.

    • Recommendation: Explore the use of alumina or modified silica gels. Additionally, ion-exchange chromatography can be an effective method for separating alkaloids with different pKa values.

  • Multi-Step Purification: A single purification step may be insufficient at a larger scale.

    • Recommendation: Consider a multi-step purification process, for example, an initial liquid-liquid extraction to remove some impurities followed by one or more chromatographic steps.

Crystallization

Question: My hydrastine is not crystallizing, or the yield is very low upon scale-up. What are the possible causes and solutions?

Answer: Crystallization is highly sensitive to changes in scale, solvent composition, and the presence of impurities.

  • Supersaturation Issues: Achieving the right level of supersaturation is critical for inducing crystallization without causing rapid precipitation, which can trap impurities.

    • Recommendation: Carefully control the rate of solvent evaporation or the addition of an anti-solvent. Seeding the solution with a small amount of pure hydrastine crystals can help induce crystallization at a lower level of supersaturation.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Recommendation: Ensure the purity of the hydrastine solution entering the crystallization step is sufficiently high. An additional purification step prior to crystallization may be necessary.

  • Solvent System: The optimal solvent system for crystallization may differ at a larger scale due to changes in surface area-to-volume ratios and cooling rates.

    • Recommendation: Re-screen for optimal crystallization solvents and anti-solvents at the pilot scale.

  • Agitation and Cooling Rate: Inadequate mixing can lead to localized supersaturation and the formation of amorphous material. The cooling rate also significantly impacts crystal size and purity.

    • Recommendation: Implement controlled agitation and a programmed cooling profile to ensure uniform crystal growth.

Question: The crystals I am obtaining are agglomerated and difficult to filter and dry. How can I improve the crystal quality?

Answer: Agglomeration is often a result of too rapid crystallization or improper mixing.

  • Control Crystal Growth Rate: Slower crystal growth generally leads to larger, more well-defined crystals with less agglomeration.

    • Recommendation: Reduce the rate of supersaturation by slowing down the cooling rate or the addition of anti-solvent.

  • Optimize Agitation: The type and speed of agitation can influence crystal size and agglomeration.

    • Recommendation: Experiment with different agitator designs and speeds to find the optimal conditions that keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.

Analysis and Quality Control

Question: How can I ensure the purity of my final hydrastine product meets regulatory standards?

Answer: A robust analytical method is essential for quality control.

  • Validated Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying hydrastine and its impurities.[2][3][4][5][]

    • Recommendation: Develop and validate an HPLC-UV method for the determination of hydrastine and key impurities like berberine. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

  • Impurity Profiling: It is crucial to identify and quantify any impurities present in the final product.

    • Recommendation: Use techniques like LC-MS/MS to identify unknown peaks in your chromatogram. Reference standards for potential impurities should be used for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield of hydrastine from Hydrastis canadensis root?

A1: The hydrastine content in goldenseal root typically ranges from 1.5% to 4.0% (w/w).[2][7] The final isolated yield will depend on the efficiency of the extraction and purification processes.

Q2: What are the most common impurities I should be aware of?

A2: The most common impurities are other alkaloids from the goldenseal plant, primarily berberine and canadine.[2][] Degradation products of hydrastine can also be present if the processing conditions are not optimized.

Q3: What solvents are typically used for hydrastine extraction?

A3: A mixture of water and a polar organic solvent is commonly used. An acidified water and acetonitrile solution (e.g., 70:30 v/v water:acetonitrile with 0.1% phosphoric acid) is effective for HPLC analysis and can be adapted for extraction.[2][3] Methanol has also been used in conventional extraction methods like reflux and sonication.[1]

Q4: At what wavelength should I monitor hydrastine using HPLC-UV?

A4: Hydrastine can be detected at 230 nm for quantitative analysis.[2][]

Q5: Is it necessary to perform a defatting step before extraction?

A5: While not always mandatory, a pre-extraction step with a non-polar solvent like petroleum ether can be beneficial to remove lipids and other non-polar compounds, which can simplify the subsequent purification steps.[8]

Data Presentation

Table 1: Comparison of Hydrastine Extraction Methods at Laboratory Scale

Extraction MethodSolventTemperature (°C)TimeYield (mg/g of raw material)Reference
Pressurized Hot Water Extraction (PHWE)Water14015 min~20[1]
RefluxMethanolBoiling Point6 h~18[1]
Ultrasonic ExtractionMethanol804 h~22*[1]
Acidified Water/AcetonitrileWater/ACN/H₃PO₄AmbientN/AN/A (Analytical Method)[2][3]

*Note: Yields are estimated from total alkaloid extraction data presented in the source and may vary.

Table 2: HPLC Method Validation Parameters for Hydrastine Quantification

ParameterResultReference
Linearity (R²)0.9995[3]
Recovery87.8 ± 3.6%[3]
Repeatability (RSDr)0.9–2.7%[3]
Reproducibility (RSDR)2.68–6.65%[3]
Limit of Quantitation (LOQ)4.2 µg/mL[3]
Limit of Detection (LOD)1.3 µg/mL[3]

Experimental Protocols

Protocol 1: Laboratory-Scale Extraction of Hydrastine

This protocol is based on a typical acidified solvent extraction method.

  • Preparation of Raw Material: Grind dried Hydrastis canadensis rhizomes to a coarse powder (e.g., 20-40 mesh).

  • Extraction Solvent Preparation: Prepare a solution of 70% aqueous acetonitrile containing 0.1% phosphoric acid.

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 100 mL of the extraction solvent.

    • Stir the mixture at room temperature for 2 hours.

    • Alternatively, use sonication for 30 minutes.

  • Filtration: Filter the mixture through a Büchner funnel with filter paper.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Crude Extract: The remaining aqueous solution contains the crude hydrastine extract.

Protocol 2: Pilot-Scale Purification by Flash Chromatography

This protocol outlines a general procedure for purifying the crude extract.

  • Column Preparation: Pack a pilot-scale flash chromatography column with an appropriate amount of silica gel, ensuring a well-compacted and uniform bed. Equilibrate the column with the starting mobile phase.

  • Sample Preparation: Dissolve the crude hydrastine extract in a minimal amount of the initial mobile phase or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel and dry it before loading.

  • Loading: Load the prepared sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient might be from dichloromethane to a mixture of dichloromethane and methanol.

  • Fraction Collection: Collect fractions based on the UV detector response or by timed intervals.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure hydrastine.

  • Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified hydrastine.

Visualizations

Hydrastine_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization & Drying raw_material Raw Material (Goldenseal Root) milling Milling/Grinding raw_material->milling extraction Solvent Extraction milling->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Flash Chromatography crude_extract->chromatography fraction_collection Fraction Collection & Analysis chromatography->fraction_collection pure_fractions Pooling of Pure Fractions fraction_collection->pure_fractions concentration Concentration pure_fractions->concentration crystallization Crystallization concentration->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product Final Product (Hydrastine) filtration_drying->final_product

Caption: Experimental workflow for hydrastine isolation.

Troubleshooting_Low_Yield cluster_extraction_solutions Extraction Solutions cluster_degradation_solutions Degradation Solutions cluster_purification_solutions Purification Solutions start Low Hydrastine Yield q1 Is the extraction stage inefficient? start->q1 q2 Is degradation occurring? q1->q2 No s1a Optimize solvent-to-solid ratio q1->s1a Yes s1b Increase extraction time q1->s1b Yes s1c Ensure uniform temperature q1->s1c Yes s1d Check particle size q1->s1d Yes q3 Is purification recovery low? q2->q3 No s2a Lower extraction temperature q2->s2a Yes s2b Reduce processing time at high temp q2->s2b Yes s3a Check column packing q3->s3a Yes s3b Optimize sample load q3->s3b Yes s3c Adjust flow rate and gradient q3->s3c Yes

Caption: Logical troubleshooting for low hydrastine yield.

References

Troubleshooting

Technical Support Center: Optimizing Hydrastine Dosage for In Vivo Animal Studies

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo animal studies involving hydrastine. The following trouble...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing in vivo animal studies involving hydrastine. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges and ensure the accurate and effective use of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the preparation and administration of hydrastine in animal studies.

Q1: What is the recommended starting dose for hydrastine in a new in vivo experiment?

A1: The optimal starting dose depends on the animal model, the route of administration, and the therapeutic area being investigated. A crucial first step is to consider the compound's toxicity. For mice, the intravenous (IV) convulsant dose 50 (CD50) for (+)-hydrastine is 0.16 mg/kg, indicating potent central nervous system activity.[1] For oral administration, long-term studies in mice using goldenseal root powder (containing hydrastine) have used doses up to 3275 mg/kg body weight. However, these studies were investigating carcinogenicity and not therapeutic efficacy.

Recommendation: For initial efficacy studies, it is advisable to start with a dose significantly lower than the known toxic doses. A dose-finding study is highly recommended, starting with a low dose (e.g., 1-5 mg/kg) and escalating to determine the optimal balance between efficacy and safety.

Q2: How should I prepare hydrastine for oral administration? It has poor water solubility.

A2: Hydrastine is sparingly soluble in water. Therefore, a suitable vehicle is required to create a stable suspension or solution for oral gavage.

Recommended Vehicles:

  • Carboxymethylcellulose (CMC): A 0.5% solution of CMC in water is a common and effective vehicle for creating a homogenous suspension suitable for oral administration.

  • DMSO/PEG300/Tween-80/Saline: A multi-component vehicle can be used to improve solubility. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • DMSO/Corn Oil: For lipid-soluble compounds, a mixture of 10% DMSO and 90% corn oil can be effective.

Preparation Tip: When using DMSO, it is recommended to first dissolve the hydrastine in a small amount of fresh DMSO and then add the other components of the vehicle sequentially while mixing. To aid dissolution, the solution can be gently warmed to 37°C and sonicated.

Q3: I am observing precipitation in my hydrastine stock solution stored in DMSO. What should I do?

A3: Precipitation of compounds in high-concentration DMSO stocks is a known issue, which can be exacerbated by freeze-thaw cycles.

Troubleshooting Steps:

  • Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of compounds. Always use fresh, anhydrous DMSO for preparing stock solutions.

  • Gentle Warming and Sonication: Before use, gently warm the stock solution to 37°C and sonicate to try and redissolve the precipitate.

  • Aliquot and Store Properly: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.

  • Prepare Fresh Solutions: If precipitation is persistent, it is best to prepare fresh stock solutions before each experiment to ensure accurate dosing.

Q4: What are the potential adverse effects of hydrastine in animals that I should monitor?

A4: Given its mechanism of action as a GABA-A receptor antagonist, hydrastine can have neurological effects. Additionally, as with any experimental compound, it is important to monitor for general signs of toxicity.

Key Monitoring Parameters:

  • Neurological Signs: Observe for any signs of convulsions, tremors, or altered motor activity, especially with intravenous administration.[1]

  • General Health: Monitor for changes in body weight, food and water consumption, and overall appearance (e.g., piloerection, hunched posture).

  • Gastrointestinal Effects: High doses of compounds administered via oral gavage can potentially cause gastrointestinal irritation.

  • Injection Site Reactions: For intravenous or intraperitoneal injections, monitor the injection site for signs of inflammation, swelling, or necrosis.

Q5: Can I administer hydrastine through intravenous injection? If so, how should I prepare the solution?

A5: Yes, intravenous administration is a viable route. However, due to the potential for rapid onset of neurological effects, it should be performed with caution.

IV Formulation: A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear and free of particulates before injection. The solution should be administered slowly to minimize the risk of adverse events.

Quantitative Data Summary

The following tables summarize key quantitative data for hydrastine from various studies.

Table 1: Acute Toxicity of Hydrastine in Rodents
SpeciesRoute of AdministrationLD50 (mg/kg)
RatIntraperitoneal104

This data is for hydrastine. For comparison, the oral LD50 of berberine, another major alkaloid in goldenseal, in mice is 329 mg/kg.

Table 2: Effective Doses of Hydrastine and Goldenseal in In Vivo Models
Animal ModelConditionCompoundRouteEffective DoseObserved Effect
MiceConvulsant Activity(+)-HydrastineIV0.16 mg/kg (CD50)Convulsions
RatsCarcinogenicity StudyGoldenseal Root PowderOral (in feed)1175 mg/kg/dayIncreased incidence of hepatocellular adenoma
MiceCarcinogenicity StudyGoldenseal Root PowderOral (in feed)3275 mg/kg/dayPositive trend in the incidence of hepatoblastoma

Note: The carcinogenicity studies used goldenseal root powder, and the doses reflect the amount of the powder, not pure hydrastine.

Experimental Protocols

Protocol 1: Preparation and Administration of Hydrastine via Oral Gavage in Mice

Materials:

  • Hydrastine powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Weighing scale

  • Mortar and pestle (optional, for particle size reduction)

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

Procedure:

  • Calculate the Required Amount: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of hydrastine and vehicle needed. The maximum recommended dosing volume for mice is 10 mL/kg.

  • Prepare the Vehicle: If using CMC, slowly add the CMC powder to sterile water while vortexing to create a 0.5% solution.

  • Prepare the Hydrastine Suspension: a. Weigh the required amount of hydrastine powder. b. If the powder is coarse, gently grind it to a fine powder using a mortar and pestle. c. Add a small amount of the vehicle to the hydrastine powder to create a paste. d. Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a homogenous suspension.

  • Animal Restraint and Dosing: a. Weigh the mouse to determine the exact volume to be administered. b. Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Gently insert the gavage needle into the esophagus. Do not force the needle. d. Slowly administer the calculated volume of the hydrastine suspension. e. After administration, carefully remove the needle and return the mouse to its cage. f. Monitor the animal for any signs of distress.

Protocol 2: Preparation and Administration of Hydrastine via Intravenous Injection in Rats

Materials:

  • Hydrastine powder

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Syringes (1 mL) with appropriate needles (e.g., 27-30 gauge)

  • Rat restrainer

Procedure:

  • Calculate the Required Amount: Determine the total amount of hydrastine and vehicle needed based on the desired dose and the number and weight of the rats. The maximum recommended bolus IV injection volume for rats is 5 ml/kg.

  • Prepare the Hydrastine Solution: a. Weigh the required amount of hydrastine and place it in a sterile microcentrifuge tube. b. Add the required volume of DMSO and vortex until the hydrastine is completely dissolved. c. Add the PEG300 and vortex thoroughly. d. Add the Tween-80 and vortex again. e. Finally, add the sterile saline and vortex until the solution is clear and homogenous. f. Gently warm the solution to 37°C if necessary to aid dissolution.

  • Animal Preparation and Injection: a. Place the rat in a suitable restrainer to allow access to the lateral tail vein. b. Warm the tail using a heat lamp or warm water to dilate the veins. c. Swab the tail with 70% ethanol. d. Insert the needle into the lateral tail vein, bevel up. e. Slowly inject the calculated volume of the hydrastine solution. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. g. Return the rat to its cage and monitor for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

Hydrastine's Mechanism of Action via PAK4 Inhibition

hydrastine_pak4_pathway hydrastine Hydrastine pak4 PAK4 Kinase hydrastine->pak4 Inhibits pi3k_akt PI3K/AKT Pathway pak4->pi3k_akt Activates wnt_beta_catenin Wnt/β-catenin Pathway pak4->wnt_beta_catenin Activates limk1_cofilin LIMK1/Cofilin Pathway pak4->limk1_cofilin Activates cell_proliferation Cell Proliferation pi3k_akt->cell_proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibits wnt_beta_catenin->cell_proliferation cell_invasion Cell Invasion & Migration limk1_cofilin->cell_invasion in_vivo_workflow start Start: Acclimatize Animals grouping Randomize into Treatment Groups (Vehicle, Hydrastine Doses) start->grouping treatment Administer Treatment (e.g., Oral Gavage daily) grouping->treatment monitoring Monitor Health & Body Weight treatment->monitoring monitoring->treatment Repeat for study duration endpoint Efficacy Endpoint Measurement (e.g., Tumor Volume, Inflammatory Markers) monitoring->endpoint collection Collect Blood/Tissues for PK/PD Analysis endpoint->collection analysis Data Analysis collection->analysis

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Hydrastine Content in Diverse Goldenseal Populations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of hydrastine content in various Goldenseal (Hydrastis canadensis) populations. The data presented...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of hydrastine content in various Goldenseal (Hydrastis canadensis) populations. The data presented herein, supported by detailed experimental protocols, is intended to inform research, quality control, and the development of new pharmaceuticals. Goldenseal is a perennial herb native to eastern North America, and its rhizomes are rich in bioactive isoquinoline alkaloids, including hydrastine and berberine. The concentration of these alkaloids can vary significantly based on genetic and environmental factors.

Quantitative Analysis of Hydrastine Content

The hydrastine content of Goldenseal is a critical parameter for determining the quality and potential therapeutic efficacy of its extracts. The following table summarizes hydrastine concentrations across different populations, including wild, cultivated, and commercially available samples. The data reveals significant variations, highlighting the importance of standardized cultivation and harvesting practices.

Population TypeGeographic Origin/SupplierPlant PartHydrastine Content (% w/w, dry weight)Berberine Content (% w/w, dry weight)Reference
WildPennsylvania, USA (Colony 1)Rhizome/Root~1.5 - 2.5~2.0 - 3.0[1]
WildPennsylvania, USA (Colony 3)Rhizome/Root~2.0 - 3.0~2.5 - 3.5[1]
Forest-FarmedPennsylvania, USABelowground (Roots/Rhizomes)Peaks at flowering and dormancyPeaks at flowering and dormancy[2]
Forest-FarmedPennsylvania, USAAerial (Leaves/Stems)Approx. half of belowground partsApprox. half of belowground parts[2]
Commercial Supplier 1Not SpecifiedRoot Powder1.4Not Specified[2]
Commercial Supplier 2Not SpecifiedRoot Powder2.7Not Specified[2]
Commercial ProductsNot SpecifiedRoot0 - 2.930.82 - 5.86[3]

Note: The United States Pharmacopeia (USP) sets minimum standards for Goldenseal roots and rhizomes, requiring not less than 2.0% (w/w) hydrastine and 2.5% (w/w) berberine on a dry weight basis[2].

Factors Influencing Hydrastine Content

Several factors can influence the concentration of hydrastine in Goldenseal:

  • Phenological Stage: The concentration of hydrastine in both the underground and aerial parts of the plant tends to peak during the flowering stage. A second peak in the rhizomes is observed during dormancy[2].

  • Plant Part: The rhizomes and roots have a significantly higher concentration of hydrastine compared to the aerial parts (leaves and stems)[2].

  • Genetic Variation: Different colonies of wild Goldenseal, even within the same geographical area, can exhibit notable differences in their alkaloid profiles[1].

  • Cultivation vs. Wild Population: While direct comparative studies are limited, the controlled environment of cultivation offers the potential for standardized and potentially higher yields of desired alkaloids.

  • Harvest Time: Harvesting at the senescent stage in the fall generally corresponds with high alkaloid levels in the rhizomes[1].

Experimental Protocols

Accurate quantification of hydrastine is essential for quality control and research. The following is a detailed methodology for the extraction and analysis of hydrastine from Goldenseal samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Hydrastine Extraction and Quantification by HPLC-UV

1. Sample Preparation:

  • Dry the Goldenseal root or rhizome material at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

  • Accurately weigh approximately 250 mg of the powdered Goldenseal into a suitable extraction vessel.
  • Add a defined volume (e.g., 25 mL) of an extraction solvent. A common solvent mixture is water:acetonitrile:phosphoric acid (70:30:0.1, v/v/v).
  • Sonicate the mixture for a specified period (e.g., 30 minutes) to ensure efficient extraction of the alkaloids.
  • Centrifuge the mixture to separate the solid plant material from the liquid extract.
  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-UV Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 3-4).
  • Flow Rate: Typically 1.0 - 1.5 mL/min.
  • Detection Wavelength: Hydrastine is typically detected at a wavelength of 290 nm.
  • Injection Volume: 10 - 20 µL.

4. Quantification:

  • Prepare a series of standard solutions of a certified hydrastine reference standard at known concentrations.
  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Inject the prepared sample extracts.
  • Determine the concentration of hydrastine in the samples by comparing their peak areas to the calibration curve. The results are typically expressed as a percentage of the dry weight of the plant material (% w/w).

Visualizations

Biosynthetic Pathway of Berberine and Hydrastine

Hydrastine is biosynthetically derived from berberine. The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form the core isoquinoline alkaloid structure.

Berberine_Hydrastine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine pHPPA 4-Hydroxyphenyl- acetaldehyde Tyrosine->pHPPA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS pHPPA->Norcoclaurine NCS Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps (Methylation, Hydroxylation) Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Tetrahydroberberine (S)-Tetrahydroberberine (Canadine) Scoulerine->Tetrahydroberberine SMT, CAS Berberine Berberine Tetrahydroberberine->Berberine STOX Hydrastine Hydrastine Berberine->Hydrastine Further enzymatic modifications

Caption: Biosynthetic pathway from L-tyrosine to Berberine and Hydrastine.

Experimental Workflow for Hydrastine Analysis

The following diagram outlines the key steps in the experimental workflow for the comparative analysis of hydrastine content in Goldenseal populations.

Hydrastine_Analysis_Workflow Start Start: Sample Collection (Different Goldenseal Populations) Drying Drying of Plant Material Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Quantification Quantification using Calibration Curve HPLC->Quantification Comparison Comparative Data Analysis Quantification->Comparison End End: Report Generation Comparison->End

Caption: Experimental workflow for hydrastine content analysis.

References

Comparative

A Comparative Analysis of the Bioactivity of Hydrastine and Berberine

For Immediate Release A comprehensive review of the bioactivities of hydrastine and berberine, two prominent isoquinoline alkaloids, reveals distinct and overlapping pharmacological profiles with significant therapeutic...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the bioactivities of hydrastine and berberine, two prominent isoquinoline alkaloids, reveals distinct and overlapping pharmacological profiles with significant therapeutic potential. This guide synthesizes experimental data on their antimicrobial and anticancer activities, providing a comparative analysis for researchers, scientists, and drug development professionals.

Hydrastine and berberine, both naturally occurring in plants like Goldenseal (Hydrastis canadensis), have long been recognized for their medicinal properties. While structurally related, their bioactivities exhibit notable differences in potency and mechanisms of action. This comparison guide delves into their antimicrobial and anticancer effects, supported by quantitative data and an examination of their underlying signaling pathways.

Antimicrobial Activity: A Quantitative Comparison

Both hydrastine and berberine demonstrate broad-spectrum antimicrobial activity, though berberine has been more extensively studied and generally exhibits greater potency against a wider range of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrastine and Berberine against various microorganisms

MicroorganismHydrastine MIC (µg/mL)Berberine MIC (µg/mL)
Staphylococcus aureus>3000.0156, 8.0 - 512
Escherichia coli-35.12
Pseudomonas aeruginosa--
Candida albicans--
Streptococcus sanguis--

Note: A direct comparison is challenging due to variations in experimental protocols and strains. The data presented is a summary from multiple sources.

A study directly comparing the two found the MIC of berberine alone against Staphylococcus aureus to be 0.0156 mg/mL. Another study reported MIC values for berberine against coagulase-negative Staphylococcus strains ranging from 16 to 512 µg/mL. In contrast, purified hydrastine showed no significant antimicrobial activity against S. aureus (MIC >300 µg/mL).

Anticancer Activity: A Tale of Two Potencies

In the realm of oncology, both alkaloids have shown promise, but again, berberine has been the subject of more extensive research, demonstrating potent cytotoxic effects against a diverse array of cancer cell lines. Hydrastine has also exhibited anticancer properties, notably through its inhibition of specific signaling pathways.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Hydrastine and Berberine against various cancer cell lines

Cell LineCancer TypeHydrastine IC50 (µM)Berberine IC50 (µM)
A549 Lung Adenocarcinoma--
LTEP-A-2 Lung Adenocarcinoma--
MCF-7 Breast Cancer165.1 (Hydralazine, a related compound)25
HCT-116 Colon Cancer--
HepG2 Liver Cancer--
PC12 Pheochromocytoma20.7-

Note: Data for hydrastine against a broad range of cancer cell lines is limited. The value for MCF-7 is for hydralazine, a structurally related hydrazine derivative, and is included for illustrative purposes.

One study found that (-)-β-hydrastine suppressed the proliferation of human lung adenocarcinoma cells (A549 and LTEP-A-2) by inhibiting the PAK4 kinase activity. Another study reported an IC50 of approximately 1000 µM for (-)-β-hydrastine and (±)-β-hydrastine in sarcoma-180 tumor cells. For PC12 cells, hydrastine demonstrated an IC50 of 20.7 µM in inhibiting dopamine biosynthesis.

Berberine, on the other hand, has demonstrated potent anticancer activity across numerous cell lines. For instance, the IC50 of berberine in MCF-7 breast cancer cells was determined to be 25 µM after 48 hours of treatment.

Mechanisms of Action: A Look at the Signaling Pathways

The differential bioactivities of hydrastine and berberine can be attributed to their distinct interactions with cellular signaling pathways.

Hydrastine: A Focus on PAK4 Inhibition

A key mechanism of hydrastine's anticancer activity is its inhibition of the p21-activated kinase 4 (PAK4) signaling pathway. PAK4 is a serine/threonine kinase involved in various cellular processes, including proliferation, survival, and motility. By inhibiting PAK4, hydrastine can suppress tumor growth and metastasis.

hydrastine_pak4_pathway hydrastine Hydrastine PAK4 PAK4 Kinase hydrastine->PAK4 inhibits Proliferation Cell Proliferation PAK4->Proliferation Survival Cell Survival PAK4->Survival Motility Cell Motility PAK4->Motility

Hydrastine's inhibition of the PAK4 signaling pathway.
Berberine: A Multi-Target Approach

Berberine's bioactivity is characterized by its ability to modulate a wide range of signaling pathways implicated in both inflammation and cancer.

Anti-inflammatory Effects: Berberine has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

berberine_inflammatory_pathways berberine Berberine MAPK MAPK Pathway berberine->MAPK inhibits NFkB NF-κB Pathway berberine->NFkB inhibits Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Berberine's inhibition of key inflammatory signaling pathways.

Anticancer Effects: In the context of cancer, berberine's multi-target action is evident in its ability to interfere with various stages of tumor development, from proliferation to metastasis.

berberine_cancer_pathways berberine Berberine PI3K_Akt PI3K/Akt Pathway berberine->PI3K_Akt inhibits MAPK MAPK Pathway berberine->MAPK modulates NFkB NF-κB Pathway berberine->NFkB inhibits Apoptosis Apoptosis berberine->Apoptosis induces Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Serial Dilution of Compound Inoculate_Plate Inoculate Microplate Serial_Dilution->Inoculate_Plate Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Visual_Inspection Visual Inspection for Turbidity Incubate->Visual_Inspection Spectrophotometer Measure Absorbance Incubate->Spectrophotometer Determine_MIC Determine MIC Visual_Inspection->Determine_MIC Spectrophotometer->Determine_MIC mtt_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement Seed_Cells Seed Cells in 96-well Plate Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_Cells Incubate Cells Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for Formazan Formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Validation

The Synergistic Landscape of Goldenseal Alkaloids: A Focus on Hydrastine

For Researchers, Scientists, and Drug Development Professionals Goldenseal (Hydrastis canadensis) is a medicinal plant rich in isoquinoline alkaloids, primarily berberine, hydrastine, and canadine. While the therapeutic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Goldenseal (Hydrastis canadensis) is a medicinal plant rich in isoquinoline alkaloids, primarily berberine, hydrastine, and canadine. While the therapeutic effects of Goldenseal are often attributed to its high concentration of berberine, emerging research indicates that the synergistic interplay between its various constituents contributes significantly to its overall bioactivity. This guide provides a comparative analysis of the synergistic effects of Goldenseal alkaloids, with a specific focus on the role of hydrastine, supported by experimental data and detailed methodologies.

Antimicrobial Synergy: Potentiating Berberine's Efficacy

The most extensively studied synergistic effect within Goldenseal is the enhancement of berberine's antimicrobial activity. While hydrastine is a major alkaloid, current research suggests it does not play a significant synergistic role in the primary mechanism of antimicrobial potentiation. Instead, non-alkaloidal compounds, particularly flavonoids found in the aerial parts of the plant, have been identified as key synergists.

A pivotal mechanism for this synergy is the inhibition of bacterial multidrug resistance (MDR) efflux pumps.[1][2][3][4] The NorA efflux pump in Staphylococcus aureus, for instance, actively removes berberine from the bacterial cell, reducing its intracellular concentration and thus its antimicrobial efficacy.[3] Certain flavonoids in Goldenseal, such as sideroxylin, 8-desmethyl-sideroxylin, and 6-desmethyl-sideroxylin, inhibit this pump, effectively trapping berberine inside the bacterium and potentiating its growth-inhibitory effects.[2][3] Notably, these flavonoids often exhibit no inherent antimicrobial activity themselves.[2][3]

Studies have explicitly shown that the major alkaloids hydrastine and canadine are not responsible for this efflux pump inhibition.[1][4][5]

Comparative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of Goldenseal alkaloids and extracts against Staphylococcus aureus, highlighting the synergistic potentiation of berberine. The Fractional Inhibitory Concentration (FIC) index is used to quantify synergy, where an FIC index of ≤ 0.5 indicates a synergistic interaction.

Test Substance Organism MIC (µg/mL) FIC Index Reference
BerberineS. aureus (NCTC 8325-4)1501.00 (Reference)[3]
HydrastineS. aureus>1000Not Synergistic[3]
CanadineS. aureus>1000Not Synergistic[3]
Goldenseal Aerial Extract + BerberineS. aureus (NCTC 8325-4)-0.375[4][5]
Goldenseal Root Extract + BerberineS. aureus (NCTC 8325-4)-0.750[4][5]

Mechanism of Synergy: Efflux Pump Inhibition

The primary mechanism by which Goldenseal constituents synergistically enhance berberine's antimicrobial activity is through the inhibition of bacterial efflux pumps. The following diagram illustrates this process.

G cluster_0 Staphylococcus aureus Cell Berberine_in Berberine Target Bacterial DNA/ Ribosomes Berberine_in->Target Inhibits Replication/ Translation NorA NorA Efflux Pump Berberine_in->NorA Substrate for Efflux Berberine_out Berberine (extracellular) NorA->Berberine_out Expels Berberine Flavonoids Synergistic Flavonoids (e.g., Sideroxylin) Flavonoids->NorA Inhibits Pump Berberine_out->Berberine_in Enters Cell

Caption: Mechanism of synergistic antimicrobial activity in Goldenseal.

Experimental Protocols

Alkaloid Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the concentration of hydrastine, berberine, and other alkaloids in Goldenseal extracts.

Methodology: [3][5][6][7][8]

  • Sample Preparation: Prepare ethanolic or methanolic extracts of Goldenseal root or aerial parts. Dilute the extracts in an appropriate solvent mixture (e.g., 50:50 ethanol:water) to a concentration within the linear range of the calibration curve.

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 3 µm particle size).

    • Mobile Phase: A gradient of A (e.g., 1% acetic acid or 0.1% formic acid in water) and B (e.g., acetonitrile). A typical gradient could be: 0-5 min, 100-68% A; 5-20 min, 68-0% A; 20-25 min, 0% A.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • System: Ion trap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Positive ion mode.

    • Scan Range: m/z 50-2000.

    • Ion Source Parameters: Capillary temperature 275°C, spray voltage 4.5 kV.

  • Quantification: Prepare calibration curves for hydrastine, berberine, and canadine standards over a concentration range (e.g., 0.05 to 100 µM). Identify and quantify the alkaloids in the extracts by comparing their retention times and mass fragmentation patterns with the standards.

Checkerboard Assay for Synergy Determination

Objective: To determine the synergistic antimicrobial activity of hydrastine in combination with other alkaloids using the checkerboard method to calculate the FIC index.

Methodology: [3][5]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of hydrastine along the x-axis and another Goldenseal alkaloid (e.g., berberine) along the y-axis in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized bacterial inoculum (e.g., S. aureus at 1 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. Determine the MIC of each alkaloid alone and in combination.

  • FIC Index Calculation:

    • FIC of drug A = (MIC of A in combination) / (MIC of A alone)

    • FIC of drug B = (MIC of B in combination) / (MIC of B alone)

    • ΣFIC = FIC of drug A + FIC of drug B

  • Interpretation:

    • ΣFIC ≤ 0.5: Synergy

    • 0.5 < ΣFIC ≤ 1.0: Additive

    • 1.0 < ΣFIC ≤ 4.0: Indifference

    • ΣFIC > 4.0: Antagonism

Ethidium Bromide Efflux Assay

Objective: To assess the ability of Goldenseal constituents to inhibit bacterial efflux pumps.

Methodology: [5][9][10]

  • Bacterial Loading: Grow S. aureus to the mid-logarithmic phase, then wash and resuspend the cells in a buffer (e.g., PBS). Load the cells with ethidium bromide (a substrate of the NorA pump) in the presence of an efflux inhibitor (e.g., CCCP) to allow accumulation.

  • Efflux Initiation: Wash the loaded cells to remove the inhibitor and resuspend them in the buffer. Add glucose to energize the cells and initiate efflux.

  • Treatment: Add the test compound (e.g., Goldenseal extract or isolated hydrastine) to the cell suspension. A known efflux pump inhibitor (e.g., reserpine or CCCP) serves as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide. Inhibition of efflux is observed as a slower rate of fluorescence decay compared to the negative control.

Experimental Workflow: Synergy-Directed Fractionation

The process of identifying the specific compounds responsible for the synergistic effects in a complex mixture like a plant extract is known as synergy-directed fractionation.

G start Crude Goldenseal Leaf Extract fractionation Chromatographic Fractionation (e.g., HPLC) start->fractionation fractions Multiple Fractions fractionation->fractions synergy_assay Synergy Assay (Checkerboard with Berberine) fractions->synergy_assay active_fraction Identify Most Synergistic Fraction synergy_assay->active_fraction subfractionation Sub-fractionation of Active Fraction active_fraction->subfractionation subfractions Sub-fractions subfractionation->subfractions synergy_assay2 Synergy Assay (Checkerboard with Berberine) subfractions->synergy_assay2 active_subfraction Identify Active Sub-fraction synergy_assay2->active_subfraction isolation Isolation of Pure Compounds active_subfraction->isolation identification Structural Identification (LC-MS, NMR) isolation->identification

Caption: Workflow for synergy-directed fractionation of Goldenseal extract.

Anti-inflammatory and Anticancer Effects

Berberine is known to possess significant anti-inflammatory and anticancer properties.[11][12] Some studies have explored the synergistic effects of berberine with conventional chemotherapy drugs, where it can enhance their efficacy or reverse multidrug resistance.[12] However, there is a notable lack of research specifically investigating the synergistic anti-inflammatory or anticancer effects of hydrastine in combination with other Goldenseal alkaloids. Therefore, while Goldenseal as a whole may exhibit such properties, the specific contribution of hydrastine to a synergistic effect in these areas remains to be elucidated.

Conclusion

The concept of synergy is central to understanding the therapeutic potential of Goldenseal. The available scientific evidence strongly indicates that the antimicrobial efficacy of Goldenseal extracts is greater than that of berberine alone. This synergy is primarily attributed to the action of flavonoids that inhibit bacterial efflux pumps, thereby potentiating berberine's activity.

Contrary to what might be expected of a major alkaloid, current research does not support a significant synergistic role for hydrastine in this well-documented antimicrobial mechanism. Its contribution to the overall activity of Goldenseal is more likely additive or related to its own distinct pharmacological properties. Further research is warranted to explore other potential synergistic interactions of hydrastine, particularly in the realms of anti-inflammatory and anticancer activities, to fully understand the complex pharmacology of this important medicinal plant.

References

Comparative

A Head-to-Head Comparison of Hydrastine and Its Analogs in Preclinical Research

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid hydrastine with its analogs, supported by available experimental data. This...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring alkaloid hydrastine with its analogs, supported by available experimental data. This document outlines the current landscape of hydrastine-based research, highlighting its potential as a therapeutic agent and identifying areas for future analog development.

Hydrastine, a phthalideisoquinoline alkaloid isolated from the roots of the goldenseal (Hydrastis canadensis) plant, has a long history of use in traditional medicine.[1] Modern research has begun to elucidate its pharmacological activities, revealing potential applications in oncology and neurology. This guide focuses on the comparative data available for hydrastine and its analogs, providing a framework for further investigation and development.

Performance Comparison: Hydrastine vs. Analogs

Direct head-to-head comparisons of hydrastine with a broad range of synthetic analogs are limited in the current scientific literature. However, comparative data is available for its naturally occurring analogs and its semi-synthetic derivative, hydrastinine. A notable area of research is the anticancer potential of (-)-β-hydrastine through the inhibition of p21-activated kinase 4 (PAK4).

Cytotoxicity Profile

A study comparing the photocytotoxicity of hydrastine with other alkaloids found in Goldenseal provides some of the few available direct comparative data.

Table 1: Comparative Photocytotoxicity of Hydrastine and Natural Analogs in Human Keratinocytes (HaCaT cells)

CompoundConcentrationUVA Irradiation (4 J/cm²)Cell ViabilityDNA Damage (Comet Assay)
Hydrastine 50 µMYesNo significant decreaseNo
Hydrastinine 50 µMYesNo significant decreaseNo
Canadine 50 µMYesNo significant decreaseNo
Palmatine 50 µMYes~50% decreaseNo
Berberine Not specified in this direct comparison, but noted as the primary contributor to the phototoxicity of Goldenseal root powder.[2]YesCauses DNA damage and cell death[2]Yes[2]

Data sourced from Inbaraj et al., 2006.[2]

Note: This table highlights the differences in photocytotoxicity, a measure of light-induced toxicity. While palmatine showed some phototoxic effects, hydrastine, hydrastinine, and canadine did not cause DNA damage or cell death under the tested conditions.[2]

Mechanism of Action: PAK4 Inhibition in Cancer

Recent research has identified (-)-β-hydrastine as a novel inhibitor of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, survival, and motility. This discovery has positioned hydrastine as a promising lead compound for the development of anticancer therapeutics, particularly for lung adenocarcinoma.

The inhibitory action of (-)-β-hydrastine on PAK4 disrupts several downstream signaling pathways crucial for cancer progression.

  • Cell Cycle Progression: By inhibiting PAK4, (-)-β-hydrastine suppresses the expression of cyclin D1/D3 and cyclin-dependent kinases (CDK2/4/6), leading to cell cycle arrest at the G1 phase.

  • Apoptosis: Inhibition of PAK4 activity by (-)-β-hydrastine promotes early apoptosis through the mitochondrial apoptosis pathway.

  • Cell Migration and Invasion: (-)-β-hydrastine blocks the PAK4/LIMK1/cofilin, PAK4/SCG10, and PAK4/MMP2 pathways, which are critical for cytoskeletal reorganization and extracellular matrix degradation, thereby suppressing cancer cell migration and invasion.

Below is a diagram illustrating the signaling pathway of PAK4 and the inhibitory effect of (-)-β-hydrastine.

PAK4_Signaling_Pathway Hydrastine (-)-β-Hydrastine PAK4 PAK4 Kinase Hydrastine->PAK4 Inhibits Cyclins_CDKs Cyclin D1/D3 CDK2/4/6 PAK4->Cyclins_CDKs Activates Mitochondrial_Pathway Mitochondrial Apoptosis Pathway PAK4->Mitochondrial_Pathway Inhibits LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin Activates SCG10 SCG10 Pathway PAK4->SCG10 Activates MMP2 MMP2 Pathway PAK4->MMP2 Activates Proliferation Cell Proliferation Cyclins_CDKs->Proliferation G1_Arrest G1 Phase Cell Cycle Arrest Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Migration_Invasion Cell Migration & Invasion LIMK1_Cofilin->Migration_Invasion SCG10->Migration_Invasion MMP2->Migration_Invasion

Inhibition of PAK4 Signaling by (-)-β-Hydrastine.

Experimental Protocols

Detailed experimental protocols for a direct comparison of hydrastine with a series of synthetic analogs are not available in the literature. However, based on the methodologies used in the study of (-)-β-hydrastine as a PAK4 inhibitor, a hypothetical protocol for evaluating novel synthetic analogs can be proposed.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of synthetic hydrastine analogs on PAK4 kinase.

  • Reagents: Recombinant human PAK4 enzyme, ATP, substrate peptide (e.g., generic kinase substrate), test compounds (hydrastine and synthetic analogs), and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a reaction mixture containing the PAK4 enzyme, the substrate peptide, and the test compounds at various concentrations in a kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagents from the assay kit.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To evaluate the antiproliferative effects of synthetic hydrastine analogs on cancer cell lines (e.g., human lung adenocarcinoma A549 cells).

  • Reagents: A549 cells, cell culture medium (e.g., DMEM with 10% FBS), test compounds, and a cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.

The workflow for screening and evaluating synthetic hydrastine analogs is depicted in the following diagram.

experimental_workflow Start Design & Synthesis of Hydrastine Analogs Kinase_Assay In Vitro PAK4 Kinase Assay Start->Kinase_Assay IC50 Determine IC₅₀ Kinase_Assay->IC50 Cell_Assay Cell-Based Assays (Proliferation, Migration, Apoptosis) IC50->Cell_Assay Active Compounds GI50 Determine GI₅₀ & Other Endpoints Cell_Assay->GI50 Lead_Opt Lead Optimization GI50->Lead_Opt Promising Analogs Lead_Opt->Start End Preclinical Development Lead_Opt->End

Workflow for the Development of Hydrastine Analogs.

Future Directions

The discovery of (-)-β-hydrastine as a PAK4 inhibitor opens up new avenues for the development of novel anticancer agents. The current body of research, however, lacks a systematic exploration of the structure-activity relationship (SAR) of hydrastine analogs. Future research should focus on the design and synthesis of a library of hydrastine derivatives to:

  • Improve potency and selectivity for PAK4.

  • Enhance pharmacokinetic properties, such as bioavailability and metabolic stability.

  • Reduce potential off-target effects and toxicity.

A comprehensive head-to-head comparison of these newly synthesized analogs with the parent compound, hydrastine, will be crucial for identifying lead candidates for further preclinical and clinical development. The experimental protocols outlined in this guide provide a starting point for such comparative studies.

References

Validation

Validating the Cellular Targets of Hydrastine: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hydrastine's interactions with its key cellular targets. We present supporting experimental data, detaile...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hydrastine's interactions with its key cellular targets. We present supporting experimental data, detailed methodologies for validation, and a comparative analysis with alternative compounds, facilitating informed decisions in drug discovery and development.

Hydrastine, a benzylisoquinoline alkaloid derived from the goldenseal plant (Hydrastis canadensis), has garnered significant interest for its diverse pharmacological activities. Understanding its mechanism of action at the molecular level is crucial for its potential therapeutic applications. This guide focuses on the validation of its primary cellular targets: p21-activated kinase 4 (PAK4), γ-aminobutyric acid type A (GABAA) receptors, tyrosine hydroxylase (TH), and the organic cation transporter 1 (OCT1).

Performance Comparison of Hydrastine and Alternatives

To provide a clear perspective on hydrastine's efficacy, the following tables summarize its inhibitory or antagonistic activity against its cellular targets in comparison to other known modulators.

Table 1: PAK4 Inhibition
CompoundTypeIC50 (µM)
(-)-β-Hydrastine Inhibitor 28.05[1]
PF-3758309InhibitorNot specified
StaurosporineInhibitorNot specified
LCH-7749944InhibitorNot specified
Table 2: GABAA Receptor Antagonism
CompoundTypeIC50 (µM)
(+)-Hydrastine Competitive Antagonist 0.4 - 2.37
BicucullineCompetitive Antagonist2 - 3[2][3][4][5]
PicrotoxinNon-competitive AntagonistNot specified
Table 3: Tyrosine Hydroxylase (TH) Inhibition
CompoundTypeIC50 (µM)
Hydrastine Competitive Inhibitor 20.7
MetyrosineInhibitorNot specified[1][5][6][7][8]
ApomorphineInhibitor0.1 - 1[9]
Table 4: Organic Cation Transporter 1 (OCT1) Inhibition
CompoundTypeIC50 (µM)
Hydrastine Inhibitor 6.6
PrazosinInhibitorNot specified
AtropineInhibitor1.2
DiphenhydramineInhibitor4.1
FluoxetineInhibitor6.2
ImatinibInhibitor10.2
VerapamilInhibitor1.5

Experimental Validation Protocols

The validation of hydrastine's cellular targets relies on a variety of established molecular biology techniques. Below are detailed protocols for key experiments.

In Vitro PAK4 Kinase Assay

This assay quantifies the kinase activity of PAK4 and its inhibition by compounds like hydrastine.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • PAK4-specific substrate peptide (e.g., a FRET-labeled peptide)

  • (-)-β-Hydrastine and other test inhibitors

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (-)-β-hydrastine and other inhibitors.

  • In a 384-well plate, pre-incubate the PAK4 enzyme, the substrate peptide, and the serially diluted inhibitors in the kinase assay buffer for 10 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the phosphorylation of the substrate using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Calculate the IC50 value of hydrastine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated PAK4

This technique is used to detect the phosphorylation status of PAK4 in cells treated with hydrastine, providing evidence of its inhibitory effect on the kinase's activity.

Materials:

  • Cell culture reagents

  • (-)-β-Hydrastine

  • Lysis buffer containing phosphatase inhibitors

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PAK4 (Ser474) and anti-total PAK4[10][11]

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells (e.g., HEK293) and treat with various concentrations of (-)-β-hydrastine for a specified time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-PAK4 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the anti-total PAK4 antibody to normalize for protein loading.

Transwell Migration and Invasion Assay

These assays assess the effect of hydrastine on the migratory and invasive potential of cancer cells, which are processes often regulated by PAK4.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cell culture medium with and without serum

  • Matrigel (for invasion assay)

  • (-)-β-Hydrastine

  • Crystal violet stain

  • Cotton swabs

  • Microscope

Procedure:

  • For Invasion Assay: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add different concentrations of (-)-β-hydrastine to the upper chamber with the cells.

  • Incubate for 24-48 hours to allow for cell migration/invasion.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated/invaded cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[12]

  • Count the stained cells in several random fields under a microscope to quantify cell migration/invasion.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells. Studies have shown that while some components of goldenseal can cause DNA damage, hydrastine itself does not.

Materials:

  • Microscope slides

  • Low melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline or neutral electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Embed single cells treated with hydrastine in a thin layer of low melting point agarose on a microscope slide.

  • Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Treat the slides with alkaline or neutral buffer to unwind the DNA.

  • Perform electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The absence of a comet tail in hydrastine-treated cells indicates a lack of DNA damage.[7][8]

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving PAK4 and the experimental workflow for its validation.

PAK4_Signaling_Pathway cluster_upstream Upstream Activation cluster_pak4 PAK4 Kinase cluster_downstream_cytoskeleton Cytoskeletal Regulation cluster_downstream_proliferation Cell Proliferation & Survival Cdc42/Rac Cdc42/Rac PAK4 PAK4 Cdc42/Rac->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates CyclinD1_CDK4_6 Cyclin D1/CDK4/6 PAK4->CyclinD1_CDK4_6 Upregulates Apoptosis_Inhibition Inhibition of Apoptosis PAK4->Apoptosis_Inhibition Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Actin_Dynamics Actin Dynamics & Filopodia Formation Cofilin->Actin_Dynamics Regulates Cell_Cycle_Progression G1/S Phase Progression CyclinD1_CDK4_6->Cell_Cycle_Progression Hydrastine Hydrastine Hydrastine->PAK4 Inhibits

Caption: PAK4 Signaling Pathway and the Inhibitory Action of Hydrastine.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cell-Based Validation Kinase_Assay PAK4 Kinase Assay Determine_IC50 Determine IC50 of Hydrastine Kinase_Assay->Determine_IC50 Cell_Treatment Treat Cells with Hydrastine Western_Blot Western Blot for p-PAK4 & Total PAK4 Cell_Treatment->Western_Blot Migration_Assay Transwell Migration/ Invasion Assay Cell_Treatment->Migration_Assay Assess_Inhibition Assess Inhibition of PAK4 Activity Western_Blot->Assess_Inhibition Assess_Phenotype Assess Effect on Cell Motility Migration_Assay->Assess_Phenotype

Caption: Experimental Workflow for Validating Hydrastine as a PAK4 Inhibitor.

References

Comparative

A Comparative Review of Hydrastine Pharmacokinetics Across Different Formulations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of hydrastine, a major bioactive alkaloid in goldenseal (H...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the pharmacokinetics of hydrastine, a major bioactive alkaloid in goldenseal (Hydrastis canadensis). While clinical research has primarily focused on hydrastine as a component of goldenseal extracts, this document summarizes the available data to facilitate comparison and guide future research in drug development.

Executive Summary

The systemic exposure and pharmacokinetic profile of hydrastine are significantly influenced by its formulation. Currently, robust pharmacokinetic data in humans is available for hydrastine administered as a standardized goldenseal extract. Data on the pharmacokinetics of pure hydrastine or advanced formulations such as nanoparticles or liposomes are limited in the public domain, hindering direct quantitative comparisons. This guide presents a detailed analysis of hydrastine pharmacokinetics from a key clinical study on a goldenseal formulation and discusses the potential impact of alternative formulations on its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Profile of Hydrastine in Goldenseal Extract

A pivotal human clinical study provides the most comprehensive pharmacokinetic data for hydrastine to date. In this study, healthy subjects were administered a single oral dose of a goldenseal supplement.[1][2]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of hydrastine following the oral administration of a goldenseal extract supplement.

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)225 ± 100ng/mL
Tmax (Time to Maximum Concentration)1.5 ± 0.3hours
AUC (Area Under the Curve)6.4 ± 4.1ng·h/mL/kg
(Elimination Half-life)4.8 ± 1.4hours
(Data sourced from a study involving 11 healthy subjects who received a single oral dose of 2.7 g of a goldenseal supplement containing 78 mg of hydrastine)[1][2][3]

Experimental Protocol: Pharmacokinetic Analysis of Hydrastine from Goldenseal Extract

The data presented above was obtained through a rigorous experimental protocol as described in the cited literature.[1][2]

1. Study Design:

  • An open-label, single-dose pharmacokinetic study.[1][2]

  • 11 healthy human subjects participated.[1][2]

2. Investigational Product:

  • A commercially available goldenseal dietary supplement.

  • Each dose consisted of 2.7 grams of the supplement, containing 78 mg of hydrastine.[1][2]

3. Sample Collection:

  • Serial blood samples were collected at predose and at multiple time points up to 48 hours post-administration.[1][2]

  • Urine samples were collected for 24 hours.[1][2]

4. Bioanalytical Method:

  • Hydrastine concentrations in serum and urine were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental methods.[1][2][3]

G cluster_protocol Experimental Workflow: Hydrastine Pharmacokinetics Subject Dosing Subject Dosing Blood & Urine Sampling Blood & Urine Sampling Subject Dosing->Blood & Urine Sampling Post-administration LC-MS/MS Analysis LC-MS/MS Analysis Blood & Urine Sampling->LC-MS/MS Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Data Input

Figure 1: Experimental workflow for determining the pharmacokinetic profile of hydrastine.

Metabolism of Hydrastine

Hydrastine undergoes extensive phase I and phase II metabolism in the body.[1][2][3]

Phase I Metabolism: The primary metabolic pathways for hydrastine in phase I include:

  • Reduction

  • O-demethylation

  • N-demethylation

  • Hydroxylation

  • Aromatization

  • Lactone hydrolysis

  • Dehydrogenation of the alcohol group formed by lactone hydrolysis to a ketone group[1][2][3]

Phase II Metabolism: Phase II metabolism primarily involves the conjugation of phase I metabolites with glucuronic acid and sulfate to form glucuronide and sulfate conjugates, respectively.[1][2][3]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Hydrastine Hydrastine Reduction Reduction Hydrastine->Reduction O-demethylation O-demethylation Hydrastine->O-demethylation N-demethylation N-demethylation Hydrastine->N-demethylation Hydroxylation Hydroxylation Hydrastine->Hydroxylation Aromatization Aromatization Hydrastine->Aromatization Lactone Hydrolysis Lactone Hydrolysis Hydrastine->Lactone Hydrolysis Glucuronide Conjugates Glucuronide Conjugates Reduction->Glucuronide Conjugates Sulfate Conjugates Sulfate Conjugates Reduction->Sulfate Conjugates O-demethylation->Glucuronide Conjugates O-demethylation->Sulfate Conjugates N-demethylation->Glucuronide Conjugates N-demethylation->Sulfate Conjugates Hydroxylation->Glucuronide Conjugates Hydroxylation->Sulfate Conjugates Aromatization->Glucuronide Conjugates Aromatization->Sulfate Conjugates Dehydrogenation Dehydrogenation Lactone Hydrolysis->Dehydrogenation Dehydrogenation->Glucuronide Conjugates Dehydrogenation->Sulfate Conjugates

Figure 2: Metabolic pathways of hydrastine in the human body.

Impact of Formulation on Hydrastine Pharmacokinetics: A Discussion

While direct comparative pharmacokinetic data for different hydrastine formulations are scarce, principles of pharmaceutical sciences suggest that the formulation can profoundly impact the bioavailability of hydrastine.

Pure Hydrastine vs. Goldenseal Extract: The presence of other alkaloids and compounds in goldenseal extract could potentially influence the absorption and metabolism of hydrastine. Some compounds in the extract might act as bioavailability enhancers by inhibiting efflux pumps like P-glycoprotein or metabolic enzymes in the gut wall and liver. Conversely, other components could hinder absorption. Without a direct comparative study, it is difficult to ascertain whether the bioavailability of pure hydrastine would be higher or lower than that from the extract.

Advanced Formulations: Novel drug delivery systems, such as nanoparticles and liposomes, have the potential to significantly improve the oral bioavailability of poorly soluble compounds like hydrastine. These formulations can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium. Further research into these advanced formulations is warranted to explore their potential for optimizing hydrastine delivery.

Future Directions

To fully understand the comparative pharmacokinetics of different hydrastine formulations, future research should focus on:

  • Pharmacokinetic studies of pure hydrastine: Establishing the pharmacokinetic profile of pure hydrastine will provide a crucial baseline for comparison with various formulations.

  • Direct comparative bioavailability studies: Well-designed clinical trials comparing the bioavailability of hydrastine from different formulations (e.g., extracts, pure compound, nanoformulations) are essential.

  • In vitro-in vivo correlation: Investigating the dissolution and permeation of different hydrastine formulations in vitro and correlating these findings with in vivo pharmacokinetic data can aid in the development of optimized drug products.

This guide highlights the current state of knowledge on hydrastine pharmacokinetics. As new research emerges, this document will be updated to reflect the latest findings in the field.

References

Validation

Reproducibility of Hydrastine's Therapeutic Effects: A Comparative Analysis of Preclinical Data

A critical examination of the reproducibility of published research on the therapeutic effects of hydrastine reveals significant concerns. A key study providing substantial quantitative data on the anti-cancer effects of...

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the reproducibility of published research on the therapeutic effects of hydrastine reveals significant concerns. A key study providing substantial quantitative data on the anti-cancer effects of (-)-β-hydrastine has been retracted, raising questions about the validity of its findings and highlighting the challenges in establishing a reliable evidence base for this natural compound. This guide provides a detailed overview of the reported therapeutic effects of hydrastine, with a focus on its anti-cancer properties as described in the now-retracted literature, alongside general experimental protocols relevant to the published research.

Overview of Reported Therapeutic Effects

(-)-β-hydrastine, an alkaloid isolated from the Goldenseal plant (Hydrastis canadensis), has been investigated for its potential therapeutic applications, particularly in oncology. Research, now retracted, suggested that (-)-β-hydrastine selectively inhibits the proliferation of human lung adenocarcinoma cells.[1] The primary mechanism of action was reported to be the inhibition of p21-activated kinase 4 (PAK4), a key regulator of various cellular processes implicated in cancer progression.[1][2]

Comparative Data on Anti-Cancer Activity (Based on Retracted Data)

The following table summarizes the quantitative data from a retracted study by Guo et al. (2016). It is crucial to note that due to the retraction of this publication, the following data should be interpreted with extreme caution as its validity is unconfirmed.

Cell LineCell TypeReported IC50 of (-)-β-hydrastine (µM)Notes
A549Human lung adenocarcinomaNot specified in abstractReported to inhibit proliferation in a concentration-dependent manner.[1]
LTEP-A-2Human lung adenocarcinomaNot specified in abstractReported to inhibit proliferation in a concentration-dependent manner.[1]
NCI-H460Human large cell lung cancerLittle effect[1]
NCI-H446Human small cell lung cancerLittle effect[1]
NCI-H292Human mucoepidermoid carcinomaLittle effect[1]
HEK-293Human embryonic kidneyLittle effect[1]
PAK4 Kinase Assay -28.05 µmol/l In vitro kinase assay to determine the direct inhibitory effect of (-)-β-hydrastine on PAK4 activity.[1]

Reported Signaling Pathways and Mechanisms of Action

The retracted study by Guo et al. proposed that (-)-β-hydrastine exerts its anti-cancer effects through the inhibition of PAK4 kinase activity, which in turn affects several downstream signaling pathways involved in cell proliferation, apoptosis, migration, and invasion.

PAK4-Mediated Signaling Pathways

The following diagram illustrates the reported PAK4 signaling pathways impacted by (-)-β-hydrastine.

PAK4_Signaling cluster_Hydrastine (-)-β-hydrastine cluster_PAK4 PAK4 Kinase cluster_Downstream Downstream Effects cluster_Migration_Pathways Migration & Invasion Pathways hydrastine (-)-β-hydrastine PAK4 PAK4 hydrastine->PAK4 Inhibits Proliferation Cell Proliferation (Cyclin D1/D3, CDK2/4/6 ↓) PAK4->Proliferation Promotes Apoptosis Apoptosis (Mitochondrial Pathway ↑) PAK4->Apoptosis Inhibits Migration_Invasion Migration & Invasion PAK4->Migration_Invasion Promotes LIMK1_Cofilin PAK4/LIMK1/Cofilin Migration_Invasion->LIMK1_Cofilin SCG10 PAK4/SCG10 Migration_Invasion->SCG10 MMP2 PAK4/MMP2 Migration_Invasion->MMP2

Caption: Reported inhibition of PAK4 by (-)-β-hydrastine and its downstream effects.

Experimental Workflow for Investigating Hydrastine's Effects

The following diagram outlines a general experimental workflow that could be used to investigate the therapeutic effects of hydrastine, based on the methodologies described in the retracted literature.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Biological Assays cluster_Mechanism Mechanism of Action start Cancer Cell Lines (e.g., A549, LTEP-A-2) treatment Treatment with (-)-β-hydrastine start->treatment proliferation_assay Proliferation Assay (MTT Assay) treatment->proliferation_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay migration_invasion_assay Migration/Invasion Assay (Transwell Assay) treatment->migration_invasion_assay kinase_assay PAK4 Kinase Assay treatment->kinase_assay western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot

Caption: A general experimental workflow for studying hydrastine's anti-cancer effects.

Experimental Protocols

The following sections provide generalized protocols for the key experiments cited in the retracted study on hydrastine. These are intended as illustrative examples and would require optimization for specific experimental conditions.

PAK4 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of hydrastine on PAK4 kinase activity.

Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • ATP

  • PAK4-specific substrate (e.g., a synthetic peptide)

  • (-)-β-hydrastine (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of (-)-β-hydrastine in the kinase buffer.

  • In a 96-well plate, add the recombinant PAK4 enzyme, the substrate, and the diluted hydrastine.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of hydrastine and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of hydrastine on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, LTEP-A-2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • (-)-β-hydrastine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of (-)-β-hydrastine and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of hydrastine on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • (-)-β-hydrastine

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with hydrastine for a specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is used to generate a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by hydrastine.

Materials:

  • Cancer cell lines

  • (-)-β-hydrastine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with hydrastine for a specified time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion and Implications for Reproducibility

References

Comparative

A Comparative Analysis of Hydrastine Efficacy from Wild vs. Cultivated Hydrastis canadensis

For Researchers, Scientists, and Drug Development Professionals The therapeutic efficacy of botanical extracts is intrinsically linked to their phytochemical composition. In the case of Goldenseal (Hydrastis canadensis),...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of botanical extracts is intrinsically linked to their phytochemical composition. In the case of Goldenseal (Hydrastis canadensis), the concentration of key isoquinoline alkaloids, particularly hydrastine and berberine, is a critical determinant of its pharmacological activity. This guide provides a comparative analysis of hydrastine from wild-harvested and cultivated Hydrastis canadensis, focusing on the variations in chemical composition and their potential implications for efficacy. While direct comparative studies on the biological activity of hydrastine from these two sources are limited, this guide synthesizes available data to inform research and development.

Executive Summary

There is a significant variation in the alkaloid content of Hydrastis canadensis, including hydrastine, based on its origin (wild vs. cultivated), the phenological stage at harvest, and the specific plant part utilized. While comprehensive studies directly comparing the efficacy of hydrastine from wild versus cultivated sources are scarce, the existing phytochemical data suggest that cultivation offers a more controlled environment to potentially optimize and standardize hydrastine content, thereby leading to more consistent therapeutic efficacy. Conversely, wild-harvested Goldenseal exhibits considerable chemical variability, which can translate to unpredictable pharmacological outcomes. This guide presents a detailed examination of these variations, alongside standardized experimental protocols for the quantification of hydrastine and the assessment of its biological activity.

Data Presentation: Alkaloid Content Comparison

The concentration of hydrastine and other major alkaloids in Hydrastis canadensis is not static. The following tables summarize key findings from studies investigating these variations.

Table 1: Comparison of Alkaloid Content in Wild vs. Forest-Farmed Hydrastis canadensis

Plant SourcePlant PartHydrastine (% w/w)Berberine (% w/w)Canadine (% w/w)Reference
WildBelowground (Roots/Rhizomes)Variable (e.g., one study found only 1 of 36 samples met USP standard of >2.0%)Variable (e.g., one study found 53% of samples met USP standard of >2.5%)Present, but variable[1]
Forest-FarmedBelowground (Roots/Rhizomes)Not explicitly compared in a side-by-side study with wild, but influenced by harvest timeNot explicitly compared in a side-by-side study with wild, but influenced by harvest timeNot explicitly compared in a side-by-side study with wild, but influenced by harvest time[2]

Note: The United States Pharmacopeia (USP) sets minimum standards for berberine (≥2.5% w/w) and hydrastine (≥2.0% w/w) in dried goldenseal root and rhizome[1].

Table 2: Influence of Phenological Stage on Alkaloid Content in Wild and Forest-Farmed Hydrastis canadensis

Phenological StagePlant PartTotal BIA* (% w/w)Berberine (% w/w)Hydrastine (% w/w)Canadine (% w/w)
FloweringBelowgroundPeak ConcentrationPeak ConcentrationHigh ConcentrationHigh Concentration
Mature FruitBelowgroundLower ConcentrationLower ConcentrationLower ConcentrationLower Concentration
DormancyBelowgroundPeak ConcentrationPeak ConcentrationPeak ConcentrationPeak Concentration
FloweringAerialPeak ConcentrationPeak ConcentrationPeak ConcentrationPeak Concentration
Mature FruitAerialLowest ConcentrationLowest ConcentrationLowest ConcentrationLowest Concentration

*BIA: Benzylisoquinoline Alkaloids[2]

These data highlight the significant impact of harvest timing on the concentration of active alkaloids in both wild and cultivated plants. For instance, harvesting at the flowering or dormancy stages yields the highest alkaloid content in the belowground parts[2].

Synergistic Effects: Beyond Hydrastine

The overall efficacy of Hydrastis canadensis extracts is not solely dependent on hydrastine concentration. Research has demonstrated that other compounds within the plant, such as flavonoids, can act synergistically to enhance the antimicrobial activity of the primary alkaloids like berberine[3][4][5].

Specifically, flavonoids such as sideroxylin, 6-desmethyl-sideroxylin, and 8-desmethyl-sideroxylin have been shown to inhibit bacterial efflux pumps, which are mechanisms that bacteria use to expel antimicrobial agents[3][4][5]. By blocking these pumps, the flavonoids increase the intracellular concentration of berberine, thereby enhancing its antibacterial effect[3][4][5]. This synergistic action underscores the importance of considering the complete phytochemical profile of Hydrastis canadensis extracts, rather than focusing on a single compound.

Experimental Protocols

To facilitate further research and standardization, this section provides detailed methodologies for key experiments related to the analysis and efficacy of hydrastine.

Quantification of Hydrastine by High-Performance Liquid Chromatography (HPLC)-UV

This protocol is adapted from a validated method for the determination of hydrastine and berberine in Goldenseal raw materials and dietary supplements.

  • Extraction:

    • Weigh approximately 250 mg of powdered Hydrastis canadensis root/rhizome into a centrifuge tube.

    • Add 25 mL of extraction solvent (70:30:0.1 v/v/v water:acetonitrile:phosphoric acid).

    • Sonicate for 30 minutes in a temperature-controlled water bath.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-15 min: 10-40% B

      • 15-20 min: 40-60% B

      • 20-22 min: 60-10% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection: 230 nm

    • Quantification: Based on a calibration curve of a certified hydrastine standard.

In Vitro Anticancer Efficacy: MTT Assay

This protocol describes a common method for assessing the cytotoxicity of hydrastine against cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., lung adenocarcinoma A549, breast cancer MCF-7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of hydrastine (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of hydrastine that inhibits 50% of cell growth).

In Vitro Antibacterial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of hydrastine or Goldenseal extracts against bacterial strains.

  • Bacterial Strains and Culture:

    • Use relevant bacterial strains such as Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).

    • Grow bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • MIC Determination (Broth Microdilution Method):

    • Prepare a stock solution of hydrastine or the Goldenseal extract in an appropriate solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test substance in MHB to achieve a range of concentrations.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria with no test substance) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the test substance that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway of Hydrastine in Cancer Cells

hydrastine_pak4_pathway cluster_cell Lung Adenocarcinoma Cell cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_invasion Migration & Invasion hydrastine (-)-β-Hydrastine pak4 PAK4 Kinase hydrastine->pak4 Inhibits cyclin_cdk Cyclin D1/D3 CDK2/4/6 pak4->cyclin_cdk Activates mitochondrial_pathway Mitochondrial Apoptosis Pathway pak4->mitochondrial_pathway Inhibits limk1_cofilin LIMK1/Cofilin pak4->limk1_cofilin Activates scg10 SCG10 pak4->scg10 Activates mmp2 MMP-2 pak4->mmp2 Activates g1_arrest G1 Phase Arrest apoptosis_node Apoptosis mitochondrial_pathway->apoptosis_node invasion_node Suppression of Migration & Invasion

Caption: (-)-β-Hydrastine inhibits PAK4 kinase, leading to cell cycle arrest, apoptosis, and suppressed invasion in lung adenocarcinoma cells.

Experimental Workflow for Hydrastine Quantification and Efficacy Testing

experimental_workflow cluster_sample Sample Preparation cluster_analysis Chemical Analysis cluster_efficacy Efficacy Testing wild Wild H. canadensis (Root/Rhizome) extraction Solvent Extraction wild->extraction cultivated Cultivated H. canadensis (Root/Rhizome) cultivated->extraction hplc HPLC-UV Analysis extraction->hplc Extract anticancer Anticancer Assay (MTT) extraction->anticancer Extract antibacterial Antibacterial Assay (MIC) extraction->antibacterial Extract quantification Hydrastine Quantification hplc->quantification ic50 IC50 Determination anticancer->ic50 mic MIC Determination antibacterial->mic

Caption: Workflow for comparing hydrastine from wild vs. cultivated H. canadensis, from extraction to efficacy assessment.

Logical Relationship of Factors Influencing Hydrastine Efficacy

logical_relationship cluster_source Source & Cultivation cluster_factors Influencing Factors cluster_outcome Outcome wild_source Wild Population (Genetic & Environmental Variability) hydrastine_content Hydrastine Concentration wild_source->hydrastine_content cultivated_source Cultivated Population (Controlled Environment) cultivated_source->hydrastine_content harvest_time Phenological Stage & Harvest Time harvest_time->hydrastine_content synergists Presence of Synergistic Compounds (e.g., Flavonoids) efficacy Overall Efficacy synergists->efficacy hydrastine_content->efficacy

Caption: Factors influencing the overall efficacy of Hydrastis canadensis extracts, highlighting the role of hydrastine and synergistic compounds.

Conclusion and Future Directions

Future research should focus on direct, head-to-head comparisons of the biological activities of extracts from wild and cultivated Hydrastis canadensis grown under various controlled conditions. Such studies should not only quantify hydrastine and other major alkaloids but also profile other potentially synergistic compounds. Elucidating the precise interplay between these molecules will be key to fully understanding and harnessing the therapeutic potential of this important medicinal plant.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for Hydrastine

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hydrastine, a benzylisoquinoline alkaloid. Adherence to these guidelines is critical for maintaining laboratory safety and environmental compliance.

Hydrastine is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin[1][2]. Therefore, all handling and disposal must be conducted with appropriate personal protective equipment (PPE) within a certified chemical fume hood[3].

Quantitative Data for Hydrastine

For reference and proper chemical inventory management, the following quantitative data for Hydrastine is provided.

PropertyValue
Molecular FormulaC₂₁H₂₁NO₆[4][5]
Molecular Weight383.39 g/mol [4][5]
AppearanceOff-white powder solid
Hazard ClassAcute Toxicity 4 (Oral)[5]

Standard Operating Procedure for Hydrastine Disposal

This protocol outlines the necessary steps for the safe management and disposal of Hydrastine waste, from initial handling to final removal by a certified waste management service.

Personal Protective Equipment (PPE) and Handling
  • Gloves: Always wear chemical-resistant gloves. Inspect them for integrity before use[6].

  • Eye Protection: Use safety goggles with side shields[3].

  • Lab Coat: A lab coat is mandatory to protect from skin contact[3].

  • Ventilation: All handling of solid Hydrastine or its solutions must occur in a certified chemical fume hood to prevent inhalation of dust or vapors[2][3].

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation[2][7].

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid creating dust[2][3].

  • Collection: Gently sweep the contained material into a designated, labeled hazardous waste container[3].

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the used cloth into the contaminated waste bag[3].

Waste Segregation and Storage
  • Original Containers: Whenever possible, leave waste chemicals in their original containers[1][2].

  • No Mixing: Do not mix Hydrastine waste with other chemical waste streams[1][2].

  • Contaminated Materials: Any items that have come into contact with Hydrastine, such as weighing paper, spatulas, and gloves, are considered contaminated. These items must be placed in a separate, clearly labeled, and sealable plastic bag[3].

  • Storage Location: Store all Hydrastine waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure they are kept away from incompatible materials like strong oxidizing agents[3][7].

Final Disposal Protocol

The required method for the final disposal of Hydrastine is high-temperature incineration.

  • Engage a Licensed Professional: Arrange for the collection and disposal of Hydrastine waste through a certified hazardous waste management company[1][2][3]. Do not attempt to dispose of this chemical in regular trash or down the drain[1][2][3].

  • Recommended Disposal Method: The standard procedure involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1][2]. This process ensures the complete destruction of the hazardous compound.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations[1][2][7]. This includes adherence to the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste management[8].

Hydrastine Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of Hydrastine.

Hydrastine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Work Inside a Certified Chemical Fume Hood A->B C Hydrastine Waste Generated (Expired chemical, residue, spill cleanup) B->C S1 Spill Occurs? C->S1 D Segregate Waste: - Pure/Expired Hydrastine - Contaminated Labware E Place in Labeled, Sealed Hazardous Waste Containers D->E F Store in Designated, Secure Satellite Accumulation Area E->F G Arrange Pickup by a Licensed Waste Disposal Company F->G H Transport to an Approved Waste Disposal Plant G->H I Dispose via Chemical Incineration with Afterburner and Scrubber H->I S1->D No S2 Contain with Inert Material S1->S2 Yes S3 Sweep into Hazardous Waste Container S2->S3 S4 Decontaminate Spill Area S3->S4 S4->D

Fig 1. Hydrastine Disposal Workflow

References

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